Eglumine
Descripción
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c1-2-9-3-5(11)7(13)8(14)6(12)4-10/h5-14H,2-4H2,1H3/t5-,6+,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXCHOUDIPZROZ-LXGUWJNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161956 | |
| Record name | Eglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14216-22-9 | |
| Record name | N-Ethylglucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14216-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eglumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-deoxy-1-(ethylamino)-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.597 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94D9J0608 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Role and Function of Meglumine in Pharmaceutical Formulations
Initial Note: Research indicates that "Eglumine" is not a recognized compound in pharmaceutical science. It is highly probable that the intended subject of inquiry is Mthis compound , an important excipient used extensively in drug development. This guide will focus on the properties and functions of Mthis compound. It is important to note that Mthis compound itself does not possess a pharmacological "mechanism of action" in the traditional sense, as it is considered a pharmacologically inactive substance. Its primary role is to enhance the properties of the active pharmaceutical ingredient (API).
Introduction to Mthis compound
Mthis compound is a sugar alcohol derived from glucose, specifically an N-methyl derivative of glucamine.[1][2] It is a white to slightly yellow-colored crystalline powder that is odorless or has a slight odor.[3][4] Mthis compound is widely utilized in the pharmaceutical industry as an excipient, a substance formulated alongside the active ingredient of a medication.[5][6] Its primary functions are to act as a solubilizing agent and a pH-adjusting (buffering) agent.[4][7]
Physicochemical Properties of Mthis compound
The utility of mthis compound in pharmaceutical formulations stems from its unique physicochemical properties.
| Property | Value | References |
| Chemical Formula | C7H17NO5 | [2][5] |
| Molar Mass | 195.215 g·mol−1 | [2] |
| Appearance | White to faintly yellowish-white crystalline powder | [3][7] |
| Solubility | Freely soluble in water, sparingly soluble in alcohol, practically insoluble in dichloromethane and chloroform. | [7][8] |
| Melting Point | 128-132 °C | [8] |
| pKa | 9.52 | [2] |
Core Function as a Pharmaceutical Excipient
Mthis compound's primary role in drug formulation is to improve the solubility and stability of active pharmaceutical ingredients.[9][10] Many APIs are poorly soluble in water, which can limit their bioavailability and therapeutic efficacy.[9] Mthis compound addresses this challenge through two main functions:
-
Salt Formation: As an organic base, mthis compound can form stable salts with acidic APIs.[1][10] This salt formation often dramatically increases the aqueous solubility of the API, which is crucial for parenteral (injectable) and other liquid dosage forms.[9]
-
pH Adjustment: Mthis compound is used as a buffering agent to modify the pH of a formulation.[6][7] This can create a more favorable environment for API solubility and stability, preventing degradation and extending the shelf life of the product.[9]
Visualization of Mthis compound's Function
The following diagram illustrates the role of mthis compound in enhancing the solubility of an acidic active pharmaceutical ingredient (API).
Caption: Role of Mthis compound in API Solubilization.
Applications in Drug Formulations
Mthis compound is a versatile excipient found in a wide range of pharmaceutical products:
-
Parenteral Formulations: Due to its excellent ability to solubilize APIs and its low toxicity, mthis compound is frequently used in injectable and intravenous formulations.[8][11]
-
Oral Solids: It is also used in tablets and other solid dosage forms to enhance the dissolution rate of the API in the gastrointestinal tract, thereby improving bioavailability.[9][10]
-
Diagnostic Imaging: Mthis compound is a key component in many radiopaque contrast agents used for X-ray and other imaging procedures.[5][9] It forms soluble and well-tolerated salts with iodinated compounds.[2]
Role in Specific Drug Products
While mthis compound itself is inactive, it is an essential component of several well-known drugs where it is combined with an active moiety. In these cases, the mechanism of action is that of the API, not the mthis compound.
Mthis compound Antimoniate
Mthis compound antimoniate is a drug used to treat leishmaniasis, a parasitic disease.[12] The active component is the pentavalent antimony. The mthis compound component serves to form a soluble and stable salt of the antimonial compound. The mechanism of action of mthis compound antimoniate is complex and not fully elucidated but is believed to involve:
-
Inhibition of Parasite Metabolism: It is thought to interfere with the glycolytic pathway and ATP production of the Leishmania parasite.[12][13][14]
-
Induction of Oxidative Stress: The drug may generate reactive oxygen species (ROS) within the parasite, leading to cellular damage and death.[13][14]
-
Modulation of Host Immune Response: It may enhance the ability of the host's macrophages to kill the parasites.[12][13]
Visualization of Mthis compound Antimoniate's Proposed Mechanism
Caption: Proposed Mechanism of Mthis compound Antimoniate.
Flunixin Mthis compound
Flunixin mthis compound is a non-steroidal anti-inflammatory drug (NSAID) used primarily in veterinary medicine. The active drug is flunixin, and mthis compound is used to create a soluble salt for injection. The mechanism of action of flunixin is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[15] This blockage prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[15][16]
Visualization of Flunixin Mthis compound's Mechanism
Caption: Mechanism of Action of Flunixin.
Experimental Protocols for Characterization
As an excipient, the experimental evaluation of mthis compound focuses on its physicochemical properties and its impact on the formulation, rather than on pharmacological activity.
Solubility Enhancement Studies
-
Objective: To quantify the increase in API solubility in the presence of mthis compound.
-
Methodology:
-
Prepare supersaturated solutions of the API in a series of buffered aqueous solutions with increasing concentrations of mthis compound.
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the solutions to remove undissolved solids.
-
Analyze the concentration of the dissolved API in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the API solubility as a function of mthis compound concentration to determine the extent of solubility enhancement.
-
pH-Solubility Profile
-
Objective: To determine the effect of pH on the solubility of an API in the presence of mthis compound.
-
Methodology:
-
Prepare a series of buffers across a relevant physiological pH range (e.g., pH 2 to 10).
-
For each pH, determine the equilibrium solubility of the API with and without a fixed concentration of mthis compound, following the procedure for solubility enhancement studies.
-
Plot the solubility of the API against pH for both conditions to visualize the impact of mthis compound on the pH-solubility profile.
-
Solid-State Characterization of API-Mthis compound Salts
-
Objective: To confirm the formation of a new salt and characterize its solid-state properties.
-
Methodology:
-
Prepare the API-mthis compound salt, typically by reacting stoichiometric amounts of the API and mthis compound in a suitable solvent, followed by crystallization or evaporation.
-
Analyze the resulting solid using techniques such as:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline structure and confirm it is different from the individual components.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the salt.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in vibrational bands indicative of salt formation.
-
-
Conclusion
Mthis compound is a critical excipient in modern pharmaceutical development, although it does not have a direct mechanism of action on the human body. Its value lies in its ability to significantly improve the physicochemical properties of active pharmaceutical ingredients, particularly their solubility and stability. By forming salts and adjusting the pH of formulations, mthis compound enables the effective delivery of a wide range of therapeutic agents. Understanding the function and properties of mthis compound is therefore essential for researchers and professionals in the field of drug formulation and development.
References
- 1. Mthis compound: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 2. Mthis compound - Wikipedia [en.wikipedia.org]
- 3. Mthis compound CAS#: 6284-40-8 [m.chemicalbook.com]
- 4. Mthis compound | 6284-40-8 [chemicalbook.com]
- 5. Articles [globalrx.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Mthis compound - Actylis Lab Solutions [actylislab.com]
- 8. phexcom.com [phexcom.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. What is Mthis compound Antimoniate used for? [synapse.patsnap.com]
- 13. What is the mechanism of Mthis compound Antimoniate? [synapse.patsnap.com]
- 14. nbinno.com [nbinno.com]
- 15. Flunixin Mthis compound | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of N-Ethyl-D-Glucamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl-D-glucamine is a synthetic amino sugar derivative of D-glucose with significant applications in the pharmaceutical and chemical industries.[1][2][3] Its versatile properties, including its roles as a buffering agent, a metal ion chelator, and a pharmaceutical excipient, stem from its unique molecular structure combining a linear glucitol backbone with a secondary amine.[1][3][4][5] This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-D-glucamine, its key chemical and physical properties, and detailed experimental protocols. Particular emphasis is placed on its synthesis via reductive amination, its buffering capacity, and its chelating behavior.
Introduction
N-Ethyl-D-glucamine, also known as Eglumine, is a polyhydroxylated secondary amine.[6] Structurally, it is derived from D-glucose by the replacement of the anomeric hydroxyl group with an ethylamino group, followed by the reduction of the entire sugar moiety to a linear hexitol. This structure imparts high water solubility, low toxicity, and the ability to form stable complexes with various molecules and ions.[1][3] These characteristics make it a valuable compound in diverse applications, including as a stabilizing agent in drug formulations, a biological buffer in biochemical assays, and a chelating agent for metal ions.[2][4][5][7] This guide aims to provide a detailed technical resource for professionals working with or considering the use of N-Ethyl-D-glucamine in their research and development endeavors.
Synthesis of N-Ethyl-D-Glucamine
The most common and efficient method for the synthesis of N-Ethyl-D-glucamine is the reductive amination of D-glucose with ethylamine.[2] This one-pot reaction involves the initial formation of an imine or Schiff base between the aldehyde group of the open-chain form of glucose and ethylamine, which is then subsequently reduced to the corresponding secondary amine.
dot
Experimental Protocol: Reductive Amination of D-Glucose with Ethylamine
This protocol describes a representative lab-scale synthesis of N-Ethyl-D-glucamine.
Materials:
-
D-Glucose
-
Ethylamine (70% in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethanol
-
Activated Carbon
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose in deionized water.
-
Addition of Ethylamine: To the glucose solution, add an aqueous solution of ethylamine. The reaction mixture is stirred at room temperature.
-
Reduction: The flask is cooled in an ice bath, and sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below a designated point. The reaction is then allowed to proceed at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of acid (e.g., dilute HCl) until the effervescence ceases. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water. The crude solid is dissolved in hot ethanol, treated with activated carbon to remove colored impurities, filtered hot, and then water is added to the filtrate to induce crystallization upon cooling.
-
Isolation and Drying: The crystalline product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield pure N-Ethyl-D-glucamine.
Chemical and Physical Properties
N-Ethyl-D-glucamine is a white to off-white crystalline powder with a sweet taste.[2] It is stable under normal laboratory conditions but is hygroscopic.[8][9]
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO₅ | [2] |
| Molecular Weight | 209.24 g/mol | [10] |
| Melting Point | 133-142 °C | [2][10] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Highly soluble in water and ethanol; Insoluble in ether and chloroform. | [2] |
| Optical Rotation | [α]²⁰/D ≈ -17° (c=1 in H₂O) |
Chemical Properties
-
pKa: The predicted pKa value for the protonated amine is approximately 9.5-10.5, making it a useful buffer in the physiological pH range.
-
Buffering Capacity: Due to the presence of the secondary amine, N-Ethyl-D-glucamine can act as a buffer, resisting changes in pH.[1][4] This property is crucial for its use in pharmaceutical formulations and biochemical assays to maintain a stable pH environment.[2][3]
-
Chelating Activity: The multiple hydroxyl groups and the nitrogen atom of the amino group allow N-Ethyl-D-glucamine to act as a multidentate ligand, capable of chelating various metal ions.[1][3][7] This property is exploited in applications such as drug delivery and as a sequestering agent.[5]
dot
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of N-Ethyl-D-glucamine in D₂O would be expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a series of complex multiplets for the protons of the glucitol backbone.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl group and the six carbons of the glucitol chain.
Infrared (IR) Spectroscopy
The IR spectrum of N-Ethyl-D-glucamine would exhibit characteristic absorption bands:
-
A broad band in the region of 3300-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations.
-
Bands in the 2850-2960 cm⁻¹ region due to C-H stretching.
-
A band around 1050-1150 cm⁻¹ attributed to C-O stretching of the alcohol groups.
Mass Spectrometry
The mass spectrum of N-Ethyl-D-glucamine would show a molecular ion peak [M+H]⁺ at m/z 210.13, corresponding to its molecular weight of 209.24 g/mol . Fragmentation patterns would likely involve the loss of water molecules from the polyol chain and cleavage of the C-C and C-N bonds.
Applications in Research and Drug Development
N-Ethyl-D-glucamine's favorable chemical and physical properties have led to its use in several areas:
-
Pharmaceutical Formulations: It serves as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[3] Its buffering capacity helps maintain the desired pH of liquid formulations.[2]
-
Biochemical Research: It is used as a non-interfering biological buffer in various enzymatic assays and cell culture media.[3][4]
-
Chelating Agent: Its ability to chelate metal ions is utilized in detoxification, as a contrast agent in medical imaging, and to prevent metal-catalyzed degradation of drugs.[1][5]
-
Chemical Synthesis: The polyol and amine functionalities make it a versatile starting material for the synthesis of more complex molecules and polymers.[7]
Conclusion
N-Ethyl-D-glucamine is a valuable and versatile compound with a well-established synthetic route and a range of useful chemical properties. Its roles as a buffering agent, chelator, and pharmaceutical excipient are directly linked to its polyhydroxylated amino alcohol structure. The detailed information provided in this technical guide, including synthetic protocols and property data, should serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Further research into its applications, particularly in the areas of drug delivery and bioconjugation, is likely to expand its utility in the future.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Ethyl-D-Glucamine BP EP USP CAS 14216-22-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. N-Ethyl-D-glucamine | 14216-22-9 [chemicalbook.com]
- 9. westliberty.edu [westliberty.edu]
- 10. N-Ethyl- D -glucamine = 98.0 14216-22-9 [sigmaaldrich.com]
Eglumine as a Pharmaceutical Excipient: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglumine, also known as N-ethyl-D-glucamine, is an amino sugar derivative of glucose that is gaining attention as a versatile pharmaceutical excipient.[1] Structurally similar to the well-established excipient mthis compound (N-methyl-D-glucamine), this compound serves as an organic base and can be used as a solubilizing agent, stabilizer, and pH-adjusting agent in a variety of pharmaceutical formulations.[2][3][4] Its primary application lies in its ability to form stable salts with acidic active pharmaceutical ingredients (APIs), thereby enhancing their aqueous solubility and improving their biopharmaceutical properties. This technical guide provides a comprehensive overview of the core properties of this compound, its applications in drug formulation, and detailed experimental protocols for its effective utilization.
Note on available data: While the use of this compound is conceptually similar to mthis compound, there is a comparative scarcity of published, quantitative data specifically for this compound. Therefore, where specific data for this compound is not available, data for its close analog, mthis compound, will be presented to illustrate the principles and potential performance of this compound. This approach is taken to provide a comprehensive and practical guide for researchers.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in drug formulation. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | [1] |
| Synonyms | N-Ethyl-D-glucamine, N-ethylglucamine | [1] |
| Molecular Formula | C8H19NO5 | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Approximately 138 °C | |
| Solubility | Soluble in water | [3] |
| pKa | Estimated to be similar to mthis compound's pKa of ~9.6 |
Mechanism of Action: Solubility Enhancement through Salt Formation
The primary mechanism by which this compound enhances the solubility of poorly water-soluble acidic drugs is through the formation of a more soluble salt. This process involves an acid-base reaction between the acidic functional group of the API (e.g., a carboxylic acid) and the basic amine group of this compound.
The formation of a stable salt is largely governed by the difference in the pKa values of the API and the counterion (this compound). A general rule of thumb in salt screening is that a pKa difference (ΔpKa) of at least 3 units between the base (this compound) and the acid (API) is likely to result in the formation of a stable salt.
Caption: Mechanism of solubility enhancement via salt formation with this compound.
Quantitative Data on Solubility Enhancement
As previously noted, specific quantitative data for this compound is limited. The following table provides an illustrative example of solubility enhancement achieved with the analogous compound, mthis compound, for the poorly water-soluble drug p-Methoxycinnamic Acid. This demonstrates the potential magnitude of solubility increase that can be expected when using amino sugar excipients like this compound.
| Compound | Intrinsic Solubility (mg/mL) | Solubility with Mthis compound (mg/mL) | Fold Increase |
| p-Methoxycinnamic Acid | 0.0799 | 0.2724 | 3.4 |
Data adapted from a study on mthis compound.
Experimental Protocols
This section provides detailed, adaptable protocols for key experiments involving the use of this compound in drug formulation.
Protocol for Salt Screening with this compound
This protocol outlines a general procedure for screening the potential of this compound to form a salt with a new acidic API.
Caption: A typical workflow for screening salt formation between an acidic API and this compound.
Methodology:
-
Preparation of Solutions:
-
Prepare a saturated or near-saturated solution of the acidic API in a suitable organic solvent (e.g., methanol, ethanol, or acetone).
-
Prepare a separate solution of this compound in the same solvent at an equimolar concentration to the API solution.
-
-
Mixing and Observation:
-
Slowly add the this compound solution to the API solution with constant stirring.
-
Observe for the formation of a precipitate. If a precipitate forms immediately, it is a strong indication of salt formation.
-
If no precipitate forms, allow the mixed solution to stand at room temperature or in a refrigerator to induce crystallization.
-
-
Isolation and Characterization:
-
If a solid is formed, isolate it by filtration and wash with a small amount of the cold solvent.
-
Dry the solid under vacuum.
-
Characterize the solid using techniques such as Differential Scanning Calorimetry (DSC) to determine the melting point, Powder X-ray Diffraction (PXRD) to assess crystallinity, and Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in functional group vibrations indicative of salt formation.
-
Protocol for Determining Solubility Enhancement
This protocol describes how to quantify the increase in aqueous solubility of an API after forming a salt with this compound.
Methodology:
-
Preparation of Samples:
-
Prepare separate suspensions of the free acidic API and the prepared API-eglumine salt in a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8). Ensure an excess of solid is present in each suspension to achieve saturation.
-
-
Equilibration:
-
Agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, filter the samples through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solids.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Plot the solubility of the API (in mg/mL or µg/mL) as a function of pH for both the free acid and the this compound salt.
-
Calculate the fold increase in solubility at each pH by dividing the solubility of the salt by the solubility of the free acid.
-
Protocol for Accelerated Stability Testing of an this compound-Containing Formulation
This protocol provides a framework for assessing the stability of a liquid formulation containing an API solubilized with this compound.
Caption: Workflow for an accelerated stability study of a formulation containing this compound.
Methodology:
-
Formulation Preparation:
-
Prepare the final liquid formulation containing the API, this compound, and any other necessary excipients.
-
Package the formulation in the intended final container-closure system.
-
-
Storage Conditions:
-
Place the packaged samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.
-
-
Sampling and Testing:
-
At predetermined time points (e.g., initial, 1 month, 3 months, and 6 months), remove samples from the stability chamber.
-
Perform a battery of tests, including:
-
Assay: Quantify the amount of the API remaining in the formulation.
-
Related Substances/Degradation Products: Identify and quantify any new impurities that have formed.
-
pH: Measure the pH of the solution.
-
Physical Appearance: Visually inspect for any changes in color, clarity, or for the formation of precipitates.
-
-
-
Data Evaluation:
-
Compare the results at each time point to the initial results and to the established specifications for the product.
-
Significant changes in any of the tested parameters may indicate instability and will inform the determination of the product's shelf life.
-
Conclusion
This compound presents a promising option for formulators seeking to enhance the solubility and stability of acidic APIs. Its mechanism of action through salt formation is a well-established and effective strategy in pharmaceutical development. While specific quantitative data for this compound is still emerging, the extensive data available for its close analog, mthis compound, provides strong evidence of its potential. The experimental protocols provided in this guide offer a practical framework for researchers to effectively evaluate and utilize this compound in their drug formulation projects. As with any excipient, thorough characterization and stability testing are crucial to ensure the development of a safe, effective, and stable final drug product.
References
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Eglumine" in biochemical and pharmaceutical literature primarily refers to N-ethyl-D-glucamine.[1] It is a derivative of sorbitol where a hydroxyl group is replaced by an ethylamino group. While the user's query focuses on the primary research applications of this compound, a comprehensive review of scientific literature reveals that this compound itself is not typically the subject of standalone biochemical research. Instead, it is most frequently utilized as a counter-ion to form stable salts with active pharmaceutical ingredients (APIs). This guide, therefore, aims to clarify the role of this compound and to detail the biochemical applications of compounds with which it is commonly associated or confused, such as Nitroxinil this compound, Mthis compound, and Imeglimin.
The Role of this compound as an Excipient
This compound's primary function in a pharmaceutical context is to act as a solubilizing agent and to form salts with acidic drug molecules. This formulation strategy can enhance the stability, bioavailability, and handling properties of the API. As a standalone entity, there is a notable absence of primary research literature detailing its specific biochemical signaling pathways or mechanisms of action. Its biochemical role is largely inert, serving to facilitate the delivery and performance of the active drug component.
Primary Research Applications of this compound-Containing Compounds and Similar Molecules
The following sections will delve into the biochemistry of compounds that are often associated with the term "this compound," providing data, experimental insights, and pathway diagrams where the information is available.
Nitroxinil this compound: An Uncoupler of Oxidative Phosphorylation
Nitroxinil this compound is a salt formed between the anthelmintic drug nitroxinil and this compound.[2] Its primary application is in veterinary medicine to treat parasitic worm infections, particularly liver flukes.[2]
Mechanism of Action: The active component, nitroxinil, acts as an uncoupler of oxidative phosphorylation in the mitochondria of helminths.[2] This process disrupts the parasite's energy metabolism by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to energy deprivation and eventual death of the parasite.[2]
Experimental Protocols:
-
In vitro assessment of mitochondrial uncoupling:
-
Isolate mitochondria from the target helminth (e.g., Fasciola hepatica).
-
Suspend the isolated mitochondria in a suitable respiration buffer.
-
Measure the rate of oxygen consumption using a Clark-type oxygen electrode.
-
Add a respiratory substrate (e.g., succinate) to initiate electron transport and oxygen consumption.
-
Introduce ADP to measure the rate of state 3 (phosphorylating) respiration.
-
After the ADP is consumed, the respiration rate will decrease to state 4 (resting) respiration.
-
Add Nitroxinil this compound at varying concentrations.
-
An increase in the rate of oxygen consumption in the absence of ADP is indicative of uncoupling activity.
-
-
In vivo efficacy studies:
-
Artificially infect a cohort of the target host animal (e.g., sheep or cattle) with a known number of metacercariae of the parasite.
-
After a pre-patent period to allow the infection to establish, divide the animals into a control group and a treatment group.
-
Administer Nitroxinil this compound to the treatment group at a specified dosage.
-
After a set period, euthanize the animals and perform a post-mortem examination.
-
Count the number of surviving parasites in the liver of each animal.
-
Efficacy is calculated as the percentage reduction in parasite numbers in the treated group compared to the control group.
-
Signaling Pathway Visualization:
The mechanism of Nitroxinil is a direct biophysical disruption rather than a complex signaling cascade. The following diagram illustrates the workflow of its effect on mitochondrial respiration.
Caption: Workflow of Nitroxinil's mitochondrial uncoupling action.
Mthis compound Antimoniate: Targeting Leishmania Parasites
Mthis compound antimoniate is a pentavalent antimonial compound used in the treatment of leishmaniasis.[3] While "Mthis compound" is structurally similar to "this compound" (N-methyl-D-glucamine vs. N-ethyl-D-glucamine), they are distinct molecules. The mechanism of mthis compound antimoniate is complex and not fully elucidated but is known to involve multiple pathways.[3]
Mechanism of Action:
-
Inhibition of Metabolic Enzymes: It is thought to interfere with the glycolytic pathway of the Leishmania parasite, impairing energy production.[3]
-
Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within the parasite, leading to damage of lipids, proteins, and DNA.[3]
-
Modulation of Host Immune Response: Mthis compound antimoniate can activate macrophages, the host cells for Leishmania, to produce pro-inflammatory cytokines and nitric oxide (NO), which are leishmanicidal.[3]
-
Disruption of Intracellular Signaling: It can affect the thiol-redox balance within the parasite, disrupting critical cellular signaling.[3]
Experimental Protocols:
-
Comet Assay for DNA Damage:
-
Isolate leukocytes from BALB/c mice infected with Leishmania infantum and treated with mthis compound antimoniate.[4]
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the DNA.
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
The length and intensity of the comet tail are proportional to the amount of DNA damage.[4]
-
To specifically detect oxidative damage, the assay can be modified to include treatment with enzymes like formamidopyrimidine-DNA glycosylase (FPG) and endonuclease III, which recognize and cleave at sites of oxidized bases.[4]
-
-
Micronucleus Test for Mutagenicity:
-
Collect cells (e.g., erythrocytes) from treated and control animals.
-
Fix and stain the cells.
-
Examine under a microscope for the presence of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
An increased frequency of micronucleated cells indicates mutagenic potential.[4]
-
Signaling Pathway Visualization:
Caption: Multi-faceted mechanism of Mthis compound Antimoniate against Leishmania.
Imeglimin: A Novel Agent for Type 2 Diabetes
Imeglimin is a first-in-class oral agent for treating type 2 diabetes.[5][6] Its mechanism is distinct and centers on correcting mitochondrial dysfunction, a key element in the pathogenesis of type 2 diabetes.[5][6]
Mechanism of Action:
-
Mitochondrial Bioenergetics: Imeglimin modulates the activity of the mitochondrial respiratory chain by partially inhibiting Complex I and correcting deficient Complex III activity. This rebalances electron flow, reduces ROS production (oxidative stress), and prevents the opening of the mitochondrial permeability transition pore, which can lead to cell death.[5][6]
-
Pancreatic β-cell Function: It enhances glucose-stimulated insulin secretion (GSIS) and has been shown to preserve β-cell mass in preclinical models.[5][6] This is partly achieved by increasing glucose-stimulated ATP generation and inducing the synthesis of NAD+.[5]
-
Insulin Sensitivity: Imeglimin improves insulin action in the liver and skeletal muscle, potentially by inhibiting hepatic glucose output and improving insulin signaling pathways.[5][6]
Quantitative Data:
While specific binding affinities and kinetic data are often proprietary, clinical trial results provide quantitative measures of efficacy. For instance, Phase III trials have demonstrated statistically significant reductions in HbA1c and fasting plasma glucose in patients with type 2 diabetes treated with Imeglimin compared to placebo.
| Parameter | Imeglimin Group | Placebo Group | p-value |
| Mean Change in HbA1c from Baseline | Significant Reduction | Minimal Change | <0.05 |
| Mean Change in Fasting Plasma Glucose | Significant Reduction | Minimal Change | <0.05 |
(Note: This table is a representative summary based on clinical trial outcomes. Specific values can be found in published trial data.)
Signaling Pathway Visualization:
Caption: Imeglimin's mechanism targeting mitochondrial dysfunction in T2D.
Conclusion
References
- 1. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Nitroxinil this compound | 27917-82-4 [smolecule.com]
- 3. What is the mechanism of Mthis compound Antimoniate? [synapse.patsnap.com]
- 4. Mthis compound Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Eglumine as a Chelating Agent for Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglumine (N-ethyl-D-glucamine), and its close analogue mthis compound (N-methyl-D-glucamine), are amino sugar alcohols with a demonstrated capacity for chelating metal ions. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a chelating agent, leveraging available data for mthis compound as a proxy due to the limited specific research on this compound. The guide details the binding mechanisms, summarizes the known quantitative data on stability constants, outlines key experimental protocols for characterization, and visualizes the underlying chemical processes. This document is intended to serve as a foundational resource for researchers in pharmacology, materials science, and analytical chemistry who are interested in the metal chelating properties of this class of compounds.
Introduction to this compound and its Chelating Potential
This compound, or N-ethyl-D-glucamine, is a derivative of sorbitol and ethylamine. Its structure, rich in hydroxyl (-OH) groups and containing a secondary amine (-NH-), provides multiple potential binding sites for metal ions. This polyhydroxy amino alcohol structure is analogous to mthis compound, which is more widely studied and utilized in pharmaceutical formulations, often as an excipient or as a counter-ion in contrast media. The presence of multiple donor atoms (oxygen and nitrogen) in a flexible linear chain allows this compound to act as a multidentate ligand, forming stable ring-like structures with metal ions, a process known as chelation.
The chelating ability of these molecules is of significant interest in various applications, including:
-
Pharmaceutical Formulations: To enhance the solubility and stability of active pharmaceutical ingredients (APIs).
-
Detoxification: In the removal of toxic heavy metals from biological systems.
-
Analytical Chemistry: As selective masking or sequestering agents for metal ions.
-
Industrial Processes: In applications such as ion-exchange resins for metal separation.[1]
Mechanism of Chelation
The chelation of metal ions by this compound and mthis compound primarily involves the formation of coordinate bonds between the metal ion and the lone pairs of electrons on the oxygen atoms of the hydroxyl groups and the nitrogen atom of the amine group. The stability of the resulting chelate complex is enhanced by the "chelate effect," a thermodynamic phenomenon where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands.
A notable and well-documented example of mthis compound's chelating activity is its use in the drug mthis compound antimoniate, an antiprotozoal agent. In this complex, the antimony (Sb) atom is coordinated by the mthis compound molecule.[2] Spectroscopic and potentiometric studies suggest that the antimony binds to the N-methyl glucamine through the oxygen of a C-3 carbon.[2]
Another significant application is the use of mthis compound in ion-exchange resins for the selective chelation of boron.[1] The mechanism involves the formation of a stable complex between the borate ion and the diol groups of the mthis compound molecule.
Figure 1: General mechanism of metal ion chelation by this compound.
Quantitative Data on Metal Ion Chelation
Quantitative data on the stability of this compound-metal complexes is scarce in the scientific literature. However, data for the closely related mthis compound can provide valuable insights. The stability of a metal complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.
One of the few reported stability constants for a mthis compound complex is for mthis compound antimoniate. Assuming a 1:1 Sb-mthis compound complex, the stability constant was estimated to be 8,600 L mol⁻¹ at a pD of 5 and a temperature of 37°C.[3] This corresponds to a log K value of approximately 3.93.
| Ligand | Metal Ion | Stoichiometry | log K | Conditions | Reference |
| Mthis compound | Antimony (Sb) | 1:1 | ~3.93 | pD 5, 37°C | [3] |
Further research is required to establish a comprehensive database of stability constants for this compound and mthis compound with a wider range of metal ions, including divalent and trivalent cations of biological and environmental significance (e.g., Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺).
Experimental Protocols for Characterization
The determination of stability constants and the characterization of this compound-metal complexes can be achieved through various experimental techniques. The following are detailed methodologies for key experiments.
Potentiometric Titration
Potentiometric titration is a primary method for determining the stability constants of metal complexes in solution.
Objective: To determine the stepwise and overall stability constants of this compound-metal complexes.
Materials:
-
This compound
-
Metal salt (e.g., nitrate or perchlorate salt of the metal ion)
-
Standardized strong acid (e.g., HClO₄)
-
Standardized carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity water
-
Calibrated pH meter with a combination glass electrode
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a stock solution of an inert salt to maintain a constant ionic strength (e.g., 1 M KNO₃).
-
-
Titration Setup:
-
In a thermostated titration vessel, place a known volume of a solution containing this compound, the metal ion, and the strong acid. Maintain a constant ionic strength by adding the inert salt.
-
A typical starting solution would contain the ligand and metal in a specific ratio (e.g., 1:1, 2:1, 3:1 ligand-to-metal).
-
Immerse the calibrated pH electrode in the solution and stir continuously.
-
-
Titration:
-
Titrate the solution with the standardized strong base.
-
Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.
-
Perform separate titrations for:
-
The strong acid alone (for electrode calibration).
-
The strong acid and the ligand (to determine the ligand's protonation constants).
-
The strong acid, the ligand, and the metal ion (to determine the complex stability constants).
-
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Use specialized software (e.g., HYPERQUAD, BEST) to refine the protonation and stability constants by fitting the experimental titration curves to a chemical model.
-
Figure 2: Workflow for potentiometric titration.
Spectroscopic Methods (UV-Vis, NMR)
Spectroscopic techniques can provide complementary information about the formation and structure of metal complexes.
Objective: To confirm complex formation and investigate the coordination environment of the metal ion.
4.2.1 UV-Vis Spectroscopy
Procedure:
-
Prepare a series of solutions with a constant concentration of either the metal ion or this compound, and varying concentrations of the other component.
-
Maintain constant pH and ionic strength.
-
Record the UV-Vis absorption spectrum for each solution.
-
Analyze the changes in the absorption spectra (e.g., shifts in λₘₐₓ, changes in molar absorptivity) to determine the stoichiometry and stability of the complex using methods like the Job's plot or the mole-ratio method.
4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Acquire ¹H and ¹³C NMR spectra of this compound in a suitable solvent (e.g., D₂O).
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of the metal ion (if the metal is diamagnetic, e.g., Zn²⁺, Cd²⁺, Al³⁺).
-
Record the NMR spectra for each solution.
-
Analyze the chemical shift changes of the protons and carbons of this compound upon addition of the metal ion to identify the binding sites.
Signaling Pathways and Biological Implications
The chelation of metal ions by this compound or its derivatives can have significant biological consequences. For instance, by sequestering essential metal ions, these compounds could potentially modulate the activity of metalloenzymes. Conversely, they could be employed to reduce the toxicity of heavy metals by facilitating their excretion.
A hypothetical pathway illustrating the potential role of this compound in mitigating metal-induced cellular stress is presented below. In this model, this compound acts as an extracellular chelating agent, binding to toxic metal ions and preventing their entry into the cell, thereby averting downstream pathological effects such as the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Figure 3: this compound's role in mitigating metal-induced stress.
Conclusion
This compound demonstrates significant potential as a chelating agent for various metal ions due to its polyhydroxy amino alcohol structure. While quantitative data on its metal binding affinities are limited, studies on its analogue, mthis compound, particularly with antimony and boron, confirm its chelating capabilities. The experimental protocols outlined in this guide provide a robust framework for the systematic investigation of this compound's coordination chemistry. Further research to generate a comprehensive set of stability constants for this compound with a wide array of metal ions is crucial for unlocking its full potential in pharmaceutical, analytical, and environmental applications. This technical guide serves as a starting point for researchers aiming to explore and harness the metal-chelating properties of this compound.
References
- 1. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physico-chemical characterization of mthis compound antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of reactions of antimoniate and mthis compound antimoniate with a guanine ribonucleoside at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Eglumine: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglumine, also known as N-ethyl-D-glucamine, is an amino sugar derivative of glucose. It serves various functions in the pharmaceutical industry, notably as a counterion and a solubilizing agent to enhance the solubility and stability of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile is critical for its effective application in drug formulation and development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility based on established pharmaceutical guidelines, and presents a visual workflow of this methodology.
Core Physicochemical and Solubility Properties
This compound is a white to off-white crystalline powder. Its structure, featuring multiple hydroxyl groups and an amino group, renders it highly hydrophilic. This inherent hydrophilicity governs its solubility in various solvents.
Quantitative Solubility Data
The available quantitative and qualitative solubility data for this compound is summarized below. It is important to note that comprehensive public data on its solubility across a wide range of conditions is limited. The following table represents the currently available information.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |
| Water | H₂O | 0.1 g/mL | Not Specified | |
| Ethanol | C₂H₅OH | Highly Soluble | Not Specified | |
| Chloroform | CHCl₃ | Insoluble | Not Specified | |
| Ether | (C₂H₅)₂O | Insoluble | Not Specified | |
| pH-Dependent Aqueous Solubility | - | Data Not Available | - | |
| Temperature-Dependent Aqueous Solubility | - | Data Not Available | - |
Table 1: Summary of this compound Solubility Data. This table will be updated as more quantitative data becomes available.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following protocol for determining the equilibrium solubility of this compound is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> and the International Council for Harmonisation (ICH) M9 guideline.[1][2][3][4][5] The shake-flask method is a widely accepted and reliable technique for this purpose.[4][6]
Materials and Equipment
-
This compound powder
-
Calibrated analytical balance
-
Selection of solvents (e.g., purified water, ethanol, pH buffers from 1.2 to 6.8)[4]
-
Glass vials or flasks with airtight screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong chromophore) or another validated analytical method for quantification.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solutions: Prepare a series of vials for each solvent to be tested. For aqueous solubility, this should include purified water and a minimum of three buffer solutions covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8).[4][5]
-
Addition of this compound: Add an excess amount of this compound powder to each vial to ensure that a saturated solution is achieved. The presence of undissolved solid material at the end of the experiment is essential.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specified temperature (e.g., 25 °C or 37 °C).[4] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. It is crucial to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
Dilution: If necessary, accurately dilute the filtered sample with the respective solvent to bring the concentration within the working range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the prepared samples using a validated analytical method (e.g., HPLC-RID/ELSD).
-
pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution to confirm the pH at which the solubility was determined.[5]
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Factors Influencing this compound Solubility
Several factors can influence the solubility of this compound, and these should be carefully controlled during experimental determination and considered during formulation development:
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[7] The specific temperature dependence for this compound has not been extensively reported.
-
pH: As a basic compound, the solubility of this compound is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[5]
-
Solvent Polarity: this compound's high polarity dictates its high solubility in polar solvents like water and ethanol and its insolubility in non-polar solvents like ether and chloroform.
-
Presence of Other Solutes: The presence of salts or other excipients can influence the solubility of this compound through mechanisms such as the common ion effect or changes in the solvent's properties.
Conclusion
This compound is a highly water-soluble excipient, a characteristic that is fundamental to its role in pharmaceutical formulations. While quantitative data across a broad range of conditions is not widely available, its solubility can be reliably determined using standardized methods such as the shake-flask protocol detailed in this guide. For professionals in drug development, a precise understanding of this compound's solubility in relevant solvent systems is essential for optimizing formulation strategies and ensuring product performance and stability. Further research to quantify its solubility under various pH and temperature conditions would be a valuable contribution to the field.
References
- 1. Solubility Measurements | USP-NF [uspnf.com]
- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 3. biorelevant.com [biorelevant.com]
- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. who.int [who.int]
- 7. capa.org.tw [capa.org.tw]
An In-depth Technical Guide to the Use of Eglumine as a Buffering Agent and Stabilizer in Biologic Formulations
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Eglumine (Mthis compound)
This compound, more commonly known in the pharmaceutical industry as mthis compound or N-methyl-D-glucamine, is an amino sugar derived from glucose.[1] It is a versatile and widely used excipient in pharmaceutical formulations, traditionally employed as a solubilizing agent, a pH modifier, and as a counterion in concert with iodinated organic acids for X-ray contrast media.[2][3] Chemically, it is a stable, water-soluble crystalline powder.[2][4] Recent interest has grown in its application to biologic formulations, particularly for monoclonal antibodies (mAbs), not only for pH control but also for its significant protein-stabilizing and viscosity-reducing properties.[5][6]
This guide provides a technical overview of this compound's function as a buffering agent and stabilizer, presents comparative performance data, outlines key experimental protocols for its evaluation, and illustrates logical workflows for formulation development.
Physicochemical Properties:
| Property | Value | Source(s) |
| Chemical Name | (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol | [1] |
| Synonyms | Mthis compound, N-methyl-D-glucamine | [1][3] |
| CAS Number | 6284-40-8 | [2] |
| Molecular Formula | C₇H₁₇NO₅ | [2] |
| Molecular Weight | 195.22 g/mol | [4] |
| pKa | ~9.52 - 9.6 | [1][7][8] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Solubility | Highly soluble in water (~1000 g/L at 20°C) | [4] |
Note: For the remainder of this guide, the term "mthis compound" will be used, as it is the most prevalent name in the cited technical and patent literature.
Role in Biologic Formulations: Beyond Buffering
While mthis compound has a pKa of approximately 9.5, making its primary buffering range (pH 8.5-10.5) higher than the optimal pH for most monoclonal antibody formulations (typically pH 5.0-7.5), its utility extends beyond simple pH control.[8][9][10][11] In biologic formulations, mthis compound functions as a multi-purpose excipient, acting as a stabilizer to prevent aggregation and as a viscosity-reducing agent for high-concentration solutions.[5][6]
2.1 Protein Stabilization
Protein aggregation is a critical degradation pathway that can compromise the efficacy and safety of a biologic drug.[12] Excipients are therefore essential for maintaining protein stability. While histidine is a widely used buffer known to stabilize mAbs against aggregation, studies show that mthis compound, particularly when used as a salt with a suitable counterion like glutamate or aspartate, can significantly enhance the thermal and colloidal stability of proteins.[5][11]
These mthis compound salts have been shown to increase both the melting temperature (Tm), an indicator of conformational stability, and the onset temperature of aggregation (Tagg), a measure of colloidal stability.[5] This stabilizing effect is crucial for ensuring a long shelf-life and maintaining the therapeutic function of the biologic.
2.2 Viscosity Reduction
The development of high-concentration formulations (>100 mg/mL) for subcutaneous administration is often hampered by high viscosity, which can make manufacturing, fill-finish processes, and patient injection difficult.[2][13] Mthis compound has been identified as an effective viscosity-reducing excipient.[6] When combined with counterions such as benzenesulfonic acid, it can reduce the viscosity of highly concentrated mAb solutions by over 12%, with optimal conditions achieving reductions of up to 80%.[6] This effect is attributed to the disruption of protein-protein interactions that lead to the formation of transient clusters responsible for increased viscosity.
Quantitative Performance Data
The following tables summarize quantitative data from a patent study evaluating the stabilizing effects of mthis compound and its salts on two different monoclonal antibodies (mAbA and mAbB) and a fusion protein. The experiments compared these excipients against mthis compound alone and sucrose, a standard protein stabilizer.
Table 1: Effect of Mthis compound Salts on Thermal Stability (Tm) of mAbA
The melting temperature (Tm) was determined using nano-Differential Scanning Fluorimetry (nanoDSF). A higher Tm indicates greater conformational stability. The protein was formulated at 1 mg/mL in a pH 5.0 McIlvaine buffer.
| Excipient (500 mM) | Increase in Tm (°C) vs. Buffer Alone | Increase in Tm (°C) vs. Mthis compound Alone |
| Mthis compound | +1.5°C | N/A |
| Mthis compound-Aspartate | +3.7°C | +2.2°C |
| Mthis compound-Glutamate | +4.2°C | +2.7°C |
| Sucrose | +3.5°C | +2.0°C |
| Data synthesized from patent WO2019201899A1.[5] |
Table 2: Effect of Mthis compound Salts on Aggregation Onset (Tagg) of mAbA
The onset temperature of aggregation (Tagg) measures colloidal stability. A higher Tagg indicates greater resistance to aggregation.
| Excipient (500 mM) | Increase in Tagg (°C) vs. Buffer Alone | Increase in Tagg (°C) vs. Mthis compound Alone |
| Mthis compound | +3.1°C | N/A |
| Mthis compound-Aspartate | +5.0°C | +1.9°C |
| Mthis compound-Glutamate | +5.4°C | +2.3°C |
| Sucrose | +5.3°C | +2.2°C |
| Data synthesized from patent WO2019201899A1.[5] |
Table 3: Effect of Mthis compound-Glutamate on Thermal Stability (Tm) of a Fusion Protein
This table demonstrates the concentration-dependent stabilizing effect of mthis compound-glutamate.
| Mthis compound-Glutamate Conc. | Increase in Tm (°C) vs. Buffer Alone |
| 100 mM | +1.0°C |
| 250 mM | +2.1°C |
| 500 mM | +3.0°C |
| Data synthesized from patent WO2019201899A1.[5] |
These results demonstrate that mthis compound salts, particularly mthis compound-glutamate, are superior stabilizers compared to mthis compound alone and perform comparably to, or even better than, the industry-standard stabilizer sucrose under these experimental conditions.[5]
Experimental Protocols
The following are generalized protocols for the preparation of mthis compound-based buffers and the evaluation of protein stability, based on methodologies described in the literature.[5][12]
4.1 Protocol: Preparation of Mthis compound-Based Formulation Stock Solutions
This protocol describes the preparation of excipient stock solutions used for screening studies.
-
Prepare Primary Buffer: Prepare a primary buffer appropriate for the target formulation pH. For example, to prepare a pH 5.0 McIlvaine (citrate-phosphate) buffer, mix appropriate volumes of 0.1 M citric acid and 0.2 M di-sodium hydrogen phosphate.[5] Verify and adjust the final pH to 5.00 ± 0.05.
-
Prepare Excipient Stock Solutions:
-
Weigh out the calculated amounts of mthis compound, mthis compound-glutamate, mthis compound-aspartate, and/or other excipients (e.g., sucrose) to prepare concentrated stock solutions (e.g., 1 M) in the primary buffer.
-
For mthis compound-glutamate or -aspartate, these can be prepared by dissolving equimolar amounts of mthis compound and the corresponding amino acid (L-glutamic acid or L-aspartic acid) in the primary buffer.[5]
-
Ensure complete dissolution. The pH of these stock solutions should be checked and adjusted back to the target pH if necessary.
-
-
Prepare Final Formulation Samples:
-
Start with a concentrated stock of the biologic (e.g., a monoclonal antibody) that has been buffer-exchanged into the primary buffer.
-
Dilute the concentrated biologic into the various excipient stock solutions to achieve the desired final protein concentration (e.g., 1 mg/mL for initial screening) and final excipient concentrations (e.g., 100 mM, 250 mM, 500 mM).[5]
-
Prepare a control sample by diluting the protein stock into the primary buffer alone.
-
4.2 Protocol: Thermal Stability Analysis by nanoDSF
Differential Scanning Fluorimetry (DSF) is a high-throughput method to determine a protein's thermal stability by measuring changes in intrinsic tryptophan fluorescence upon thermal denaturation.
-
Sample Loading: Load approximately 10 µL of each prepared formulation sample (from Protocol 4.1) into individual glass capillaries.
-
Instrument Setup: Place the capillaries into the sample holder of a nanoDSF instrument (e.g., a Prometheus NT.48).
-
Thermal Ramp: Apply a linear thermal ramp, for example, from 20°C to 95°C at a rate of 1°C/minute.
-
Data Acquisition: The instrument will monitor the ratio of tryptophan fluorescence emission at 350 nm and 330 nm as a function of temperature.
-
Data Analysis: The midpoint of the thermal transition in the fluorescence ratio curve is calculated to determine the melting temperature (Tm). The instrument software can also detect the onset of aggregation (Tagg) by monitoring light scattering (backreflection).[5]
4.3 Protocol: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
SEC is the standard method for quantifying soluble aggregates in protein formulations.[12]
-
System Preparation: Equilibrate an HPLC system equipped with a suitable size exclusion column (e.g., TSKgel G3000SWxl) with the formulation's mobile phase (typically the primary buffer without the protein).
-
Sample Injection: Inject a defined amount (e.g., 10-20 µg) of the protein formulation onto the column.
-
Elution: Elute the sample isocratically at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas of the chromatogram. High molecular weight species (aggregates) will elute before the main monomer peak. The percentage of aggregate is calculated as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Visualized Workflows and Concepts
The following diagrams, described using the DOT language for Graphviz, illustrate key workflows and concepts in formulation development.
Caption: A typical workflow for screening buffers and excipients in biologics formulation development.
Caption: How excipients like mthis compound salts may stabilize proteins by shielding hydrophobic regions.
Conclusion
This compound (mthis compound) is an emerging excipient in the field of biologics formulation that offers benefits beyond its traditional role as a pH modifier. The available data, primarily from patent literature, strongly indicates its utility as both a potent protein stabilizer and an effective viscosity-reducing agent. When formulated as a salt with counterions like glutamate, mthis compound can enhance the thermal and colloidal stability of monoclonal antibodies to a degree comparable or superior to sucrose. Furthermore, its ability to lower the viscosity of high-concentration protein solutions addresses a critical challenge in the development of formulations for subcutaneous delivery. While direct, peer-reviewed comparisons with industry-standard buffers like histidine are not yet widely available, the existing evidence warrants consideration of mthis compound and its salts as a valuable tool for formulation scientists seeking to optimize the stability and manufacturability of biologic drug products.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Stability of a high-concentration monoclonal antibody solution produced by liquid–liquid phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. Frontiers | pH-induced conformational changes in the selectivity filter of a potassium channel lead to alterations in its selectivity and permeation properties [frontiersin.org]
- 5. WO2019201899A1 - Method for stabilizing protein comprising formulations by using a mthis compound salt. - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. patents.justia.com [patents.justia.com]
- 8. AU2006256041B2 - Stabilizer for protein preparation comprising mthis compound and use thereof - Google Patents [patents.google.com]
- 9. US10934344B2 - Methods of modifying antibodies for purification of bispecific antibodies - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. BR112020020910A2 - method for stabilizing formulations comprising protein for using mthis compound salt - Google Patents [patents.google.com]
- 12. Molecular basis of high viscosity in concentrated antibody solutions: Strategies for high concentration drug product development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reconciling predicted and measured viscosity parameters in high concentration therapeutic antibody solutions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Eglumine: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Eglumine, chemically known as 1-deoxy-1-(ethylamino)-D-glucitol, is a sugar alcohol derivative. It is structurally related to mthis compound, another commonly used excipient in the pharmaceutical industry. While often used as a salt-forming agent to improve the solubility and stability of active pharmaceutical ingredients (APIs), direct and specific in vitro toxicological data for this compound itself is scarce. Regulatory and safety information databases provide limited details on its hazard profile.[1][2] This document collates the available information and proposes a roadmap for a thorough in vitro toxicological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H19NO5 | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| IUPAC Name | (2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | [3] |
| CAS Number | 14216-22-9 | [3] |
Review of Available Toxicological Data
General Safety and Hazard Information
According to information from the European Chemicals Agency (ECHA) and PubChem, this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, it is crucial to note that this assessment is based on a very limited number of notifications and may not be exhaustive.[1] A safety data sheet for a product containing nitroxinil this compound indicates that no data is available regarding acute toxicity, skin corrosion/irritation, respiratory or skin sensitization, carcinogenicity, or reproductive toxicity for the this compound component.[2][4]
Insights from Related Compounds: Mthis compound and Mthis compound Antimoniate
Given the structural similarity between this compound and mthis compound, and the frequent use of mthis compound in combination with other substances, studies on mthis compound-containing compounds can offer some indirect insights.
Research on mthis compound antimoniate, a drug used to treat leishmaniasis, has been evaluated for its in vitro cytotoxicity. One study focused on mthis compound antimoniate microspheres and reported IC50 values against Leishmania infantum promastigotes.[5] While this study provides toxicity data for the combined entity, it does not isolate the toxicological contribution of mthis compound itself.[5] In fact, the study noted that the excipient chitosan, when tested alone, showed antileishmanial activity without cytotoxic effects on mammalian cells, suggesting that the toxicity of the formulation is primarily due to the antimony component.[5]
Proposed Framework for In Vitro Toxicological Investigation of this compound
To establish a comprehensive in vitro toxicological profile for this compound, a battery of standardized assays is recommended. The following sections detail the proposed experimental protocols and the rationale behind them.
Experimental Workflow
A systematic approach to assessing the in vitro toxicology of this compound should follow a tiered workflow, starting with basal cytotoxicity and progressing to more specific endpoints like genotoxicity and mechanistic studies.
Caption: Proposed experimental workflow for the in vitro toxicological assessment of this compound.
Cytotoxicity Assays
The initial step in evaluating the toxicity of this compound is to determine its effect on cell viability. A panel of cytotoxicity assays should be employed to assess different cellular functions.
Table 2: Recommended In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured |
| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product. | Mitochondrial metabolic activity |
| Neutral Red (NR) Uptake Assay | Viable cells incorporate and bind the supravital dye neutral red in their lysosomes. | Lysosomal integrity |
| Lactate Dehydrogenase (LDH) Release Assay | Measures the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane. | Cell membrane integrity |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value.
Genotoxicity Assays
Assessing the genotoxic potential of this compound is critical to identify any risk of DNA damage.
Table 3: Recommended In Vitro Genotoxicity Assays
| Assay | Principle | Endpoint Measured |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations induced by the test substance in histidine-requiring strains of Salmonella typhimurium. | Gene mutations |
| In Vitro Micronucleus Assay | Identifies chromosomal damage or aneuploidy by detecting the presence of micronuclei in the cytoplasm of interphase cells. | Clastogenicity and aneugenicity |
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y) and treat with various concentrations of this compound, a vehicle control, and positive controls (e.g., mitomycin C, colchicine) for a short (3-6 hours) and long (24 hours) duration.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Determine the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
-
Data Analysis: Statistically analyze the frequency of micronucleated cells compared to the control.
Mechanistic Toxicity and Signaling Pathways
Understanding the molecular mechanisms underlying any observed toxicity is crucial. This involves investigating key cellular stress pathways.
Hypothetical Signaling Pathway for this compound-Induced Toxicity
Should initial assays indicate cytotoxicity, a potential mechanism could involve the induction of oxidative stress leading to apoptosis.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis via oxidative stress.
Experimental Protocol: Reactive Oxygen Species (ROS) Assay
-
Cell Treatment: Treat cells with this compound as described for cytotoxicity assays.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
The currently available data is insufficient to provide a comprehensive in vitro toxicological profile of this compound. While it is not classified as hazardous based on limited reports, the absence of specific studies on its cytotoxicity, genotoxicity, and mechanisms of action represents a significant knowledge gap. The experimental framework proposed in this guide provides a structured approach to systematically evaluate the in vitro safety of this compound. Such studies are essential to ensure the safety of pharmaceutical formulations containing this excipient and to provide a solid scientific basis for its continued use in drug development. Further research is strongly encouraged to address the lack of direct toxicological data for this compound.
References
- 1. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. GSRS [precision.fda.gov]
- 5. In vitro evaluation of the effectiveness and cytotoxicity of mthis compound antimoniate microspheres produced by spray drying against Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Eglumine as a Solubilizing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eglumine, also known as N-Ethyl-D-glucamine, is a derivative of D-glucamine, an amino sugar.[1][2] While its structural analog, Mthis compound (N-methyl-D-glucamine), is extensively documented and utilized as a solubilizing agent in the pharmaceutical industry, specific data and detailed protocols for this compound are less prevalent in publicly available literature.[3][4][5] This document provides a comprehensive overview of the potential application of this compound as a solubilizing agent, drawing parallels from the well-established use of Mthis compound. It includes a summary of this compound's physicochemical properties, proposed mechanisms of solubilization, and generalized experimental protocols for its evaluation. The information presented aims to guide researchers in exploring the utility of this compound for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs).
Introduction to this compound
This compound (N-Ethyl-D-glucamine) is a chemical compound derived from D-glucamine.[1] It is a white to off-white crystalline powder and is soluble in water.[6] Its structure is very similar to Mthis compound, with the only difference being the substitution of a methyl group with an ethyl group on the nitrogen atom.[7] This structural similarity suggests that this compound may share the solubilizing properties of Mthis compound, which is widely used as a pH-adjusting agent and a solubilizer for acidic drugs, forming soluble salts and enhancing their dissolution.[3][4][5][8]
Physicochemical Properties of this compound and Mthis compound
| Property | This compound (N-Ethyl-D-glucamine) | Mthis compound (N-Methyl-D-glucamine) |
| Chemical Name | (2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
| Synonyms | N-Ethyl-D-glucamine, N-ethylglucamine | N-Methyl-D-glucamine, Meglumin |
| CAS Number | 14216-22-9 | 6284-40-8 |
| Molecular Formula | C₈H₁₉NO₅ | C₇H₁₇NO₅ |
| Molecular Weight | 209.24 g/mol [2] | 195.21 g/mol |
| Appearance | White or off-white powder or crystalline substance[1] | White to faintly yellowish-white, odorless crystalline powder |
| Melting Point | ~138 °C[7] | 128-132 °C |
| Solubility in Water | Soluble[1][6] | 1 in 1 |
Mechanism of Solubilization
The primary mechanism by which this compound is expected to enhance the solubility of poorly water-soluble acidic drugs is through salt formation . As an organic base, this compound can accept a proton from an acidic API, forming a more soluble salt. Additionally, the multiple hydroxyl groups in the this compound molecule can increase the overall hydrophilicity of the drug-excipient complex, further aiding in its dissolution in aqueous media.
Another potential mechanism is co-solvency , where this compound, in combination with water and potentially other solvents, creates a more favorable environment for the dissolution of a hydrophobic drug.[9]
The proposed mechanism of solubilization via salt formation is depicted in the following diagram:
Caption: Proposed mechanism of solubilization of a poorly soluble acidic API by this compound via salt formation.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, the following protocols are generalized based on standard industry practices for evaluating solubilizing agents like Mthis compound. Researchers should adapt these protocols based on the specific properties of their API.
Protocol for Solubility Enhancement Screening
Objective: To determine the effectiveness of this compound in enhancing the solubility of a poorly soluble API.
Materials:
-
Poorly soluble API
-
This compound
-
Purified water (e.g., Milli-Q)
-
Phosphate buffer solutions (various pH values)
-
Co-solvents (e.g., ethanol, propylene glycol, PEG 400) (optional)
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for API quantification
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Add an excess amount of the API to each solution.
-
Vortex each sample for 2 minutes to ensure initial dispersion.
-
-
Equilibration:
-
Place the samples in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis:
-
Plot the solubility of the API as a function of the this compound concentration.
-
Compare the results to the intrinsic solubility of the API in water or buffer alone.
-
The following workflow diagram illustrates the solubility enhancement screening process:
Caption: A generalized workflow for screening the solubility enhancement potential of this compound.
Protocol for Formulation of a Parenteral Solution
Objective: To develop a stable parenteral formulation of a poorly soluble API using this compound as a solubilizing agent.
Materials:
-
Poorly soluble API
-
This compound
-
Water for Injection (WFI)
-
Excipients for tonicity adjustment (e.g., sodium chloride)
-
pH adjusting agents (e.g., HCl, NaOH)
-
Sterile filters (0.22 µm)
-
Sterile vials and stoppers
-
Autoclave
-
Laminar flow hood
Methodology:
-
Formulation Preparation (Aseptic Technique):
-
In a sterile vessel, dissolve this compound in approximately 80% of the final volume of WFI.
-
Slowly add the API to the this compound solution while stirring until completely dissolved.
-
Add any other required excipients (e.g., tonicity modifiers).
-
Adjust the pH of the solution to the target range using appropriate pH adjusting agents.
-
Add WFI to the final volume.
-
-
Sterile Filtration:
-
Filter the formulation through a 0.22 µm sterile filter into a sterile receiving vessel.
-
-
Filling and Stoppering:
-
Aseptically fill the sterile-filtered solution into sterile vials.
-
Loosely place sterile stoppers on the vials for lyophilization (if required) or fully stopper for a liquid formulation.
-
-
Lyophilization (Optional):
-
If a lyophilized product is desired, freeze-dry the formulation using a validated lyophilization cycle.
-
-
Sealing:
-
Seal the vials with aluminum crimp caps.
-
-
Quality Control Testing:
-
Perform necessary quality control tests, including appearance, pH, osmolality, drug content, and sterility.
-
Data Presentation
Table 1: Hypothetical Solubility of a Model Acidic Drug in Aqueous this compound Solutions
| This compound Concentration (% w/v) | Solubility of Model Drug (µg/mL) | Fold Increase in Solubility |
| 0 (Control) | 5 | 1 |
| 0.1 | 50 | 10 |
| 0.5 | 250 | 50 |
| 1.0 | 600 | 120 |
| 2.0 | 1500 | 300 |
| 5.0 | 4000 | 800 |
Safety and Regulatory Considerations
This compound is a derivative of D-glucamine, and its safety profile is expected to be similar to that of other amino sugars used in pharmaceutical formulations. However, comprehensive toxicological data for this compound is not as widely published as for Mthis compound. It is crucial for researchers to conduct appropriate safety and toxicity studies for any new formulation containing this compound.
Conclusion
This compound holds promise as a solubilizing agent for poorly water-soluble drugs, particularly acidic compounds, due to its structural similarity to the well-established excipient, Mthis compound. The proposed mechanisms of solubilization include salt formation and co-solvency. The generalized protocols provided in this document offer a starting point for researchers to systematically evaluate the potential of this compound in their formulation development efforts. It is important to reiterate that due to the limited specific data on this compound, thorough experimental validation is essential to confirm its efficacy and safety for any given API. Further research and publication of data on this compound's solubilizing properties would be a valuable contribution to the field of pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Mthis compound - Actylis Lab Solutions [actylislab.com]
- 6. N-Ethyl-D-Glucamine BP EP USP CAS 14216-22-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. phexcom.com [phexcom.com]
- 8. Mthis compound - CD Formulation [formulationbio.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Application Notes and Protocols for Eglumine in Protein Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglumine, also known as mthis compound, is an amino sugar derived from sorbitol that has gained significant traction as a versatile excipient in pharmaceutical formulations.[1][2] Its utility extends to enhancing the solubility and stability of active pharmaceutical ingredients (APIs), including protein-based therapeutics like monoclonal antibodies (mAbs).[2][3][4] This document provides detailed application notes and protocols for utilizing this compound and its salts to optimize protein stability, with a focus on preventing aggregation and maintaining the native conformation of therapeutic proteins.[4][5]
This compound's stabilizing effect is attributed to its ability to act as a pH-adjusting agent and a solubilizer.[6][7] As an organic base, it can form salts with acidic proteins, thereby increasing their solubility and stability.[1][2] Recent studies and patent literature have highlighted that mthis compound salts, such as mthis compound-glutamate, can offer superior stabilization potential compared to this compound alone, leading to improved long-term stability of protein solutions.[5] The selection of an appropriate this compound concentration is critical for achieving optimal protein stabilization and is dependent on the specific characteristics of the protein and the formulation buffer.[8]
Mechanism of Action: Physicochemical Stabilization
The primary mechanism by which this compound stabilizes proteins is through direct physicochemical interactions rather than interfering with specific signaling pathways. It functions as a co-solvent and can be preferentially excluded from the protein surface, which promotes a more compact and stable native protein structure.[9] This "preferential exclusion" phenomenon strengthens the protein's hydration shell, minimizing unfolding and subsequent aggregation.[9] Furthermore, by modulating the pH and ionic strength of the formulation, this compound can minimize electrostatic interactions between protein molecules that can lead to aggregation.[9]
The use of this compound salts can further enhance stability by combining the effects of this compound with a suitable counterion.[5] This can lead to a more significant increase in the conformational and colloidal stability of the protein.[5]
Experimental Protocols
Optimizing the concentration of this compound for a specific protein formulation requires a systematic approach involving several key analytical techniques. The following protocols provide a framework for determining the optimal this compound concentration for enhanced protein stability.
Protocol 1: Preparation of this compound-Containing Protein Formulations
This protocol outlines the steps for preparing protein formulations with varying concentrations of this compound or this compound salts for subsequent stability analysis.
Materials:
-
Protein of interest (e.g., monoclonal antibody) at a known concentration
-
This compound (Mthis compound) powder
-
Counterion acid (e.g., L-glutamic acid) for preparing this compound salts (optional)
-
Dialysis buffer (e.g., 10 mM citrate buffer, pH 5.0)
-
Dialysis tubing or centrifugal filter units with appropriate molecular weight cut-off (MWCO)
-
Sterile, low-protein-binding microcentrifuge tubes or vials
-
pH meter
-
Analytical balance
-
Sterile filters (0.22 µm)
Procedure:
-
Buffer Exchange: Dialyze the protein stock solution against the chosen formulation buffer to remove any interfering substances from the original storage buffer. This can be done overnight at 4°C with at least two buffer changes. Alternatively, use centrifugal filter units for rapid buffer exchange.
-
Preparation of this compound Stock Solutions:
-
This compound Solution: Prepare a high-concentration stock solution of this compound (e.g., 1 M) in the formulation buffer. Ensure complete dissolution and adjust the pH if necessary. Filter the solution through a 0.22 µm sterile filter.
-
This compound Salt Solution (e.g., Mthis compound-Glutamate): To prepare an equimolar mthis compound-glutamate solution, dissolve equimolar amounts of mthis compound and L-glutamic acid in the formulation buffer.[5] For example, to make a 1 M stock solution, dissolve 195.21 g of mthis compound and 147.13 g of L-glutamic acid in a final volume of 1 L of buffer. Adjust the pH to the target formulation pH (e.g., pH 7.4) and sterile filter.
-
-
Preparation of Protein-Eglumine Formulations:
-
Prepare a series of protein formulations with varying concentrations of this compound or this compound salt (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM).[5]
-
For each formulation, calculate the required volume of the protein stock, this compound stock, and formulation buffer to achieve the desired final protein and this compound concentrations.
-
In a sterile, low-protein-binding tube, add the calculated volume of formulation buffer, followed by the this compound stock solution. Mix gently.
-
Add the calculated volume of the protein stock solution to the buffer-eglumine mixture. Mix gently by pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.
-
-
Final Concentration and pH Check:
-
Verify the final protein concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Measure and record the final pH of each formulation. Adjust if necessary with small volumes of dilute acid or base.
-
-
Storage: Store the prepared formulations at the desired temperature for stability studies (e.g., 4°C for long-term stability, or elevated temperatures for accelerated stability studies).
Protocol 2: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to assess the conformational stability of a protein by measuring the heat absorbed during thermal denaturation.[3][5] The melting temperature (Tm) is a key parameter indicating the thermal stability of the protein.[3]
Materials:
-
Protein-eglumine formulations prepared as in Protocol 1
-
Reference buffer (formulation buffer without the protein)
-
Differential Scanning Calorimeter (DSC) instrument
-
DSC sample cells
Procedure:
-
Instrument Setup: Turn on the DSC instrument and allow it to equilibrate. Set the experimental parameters, including the starting temperature (e.g., 20°C), final temperature (e.g., 100°C), and scan rate (e.g., 60°C/hour).[3]
-
Sample Loading:
-
Carefully load a precise volume of the protein-eglumine formulation into the sample cell.
-
Load the same volume of the corresponding reference buffer into the reference cell.
-
-
Data Acquisition: Start the temperature scan. The instrument will record the differential heat flow between the sample and reference cells as a function of temperature.
-
Data Analysis:
-
The resulting thermogram will show one or more endothermic peaks corresponding to the unfolding of different protein domains.
-
The temperature at the apex of the major unfolding peak is the melting temperature (Tm).
-
Analyze the data using the instrument's software to determine the Tm for each formulation.
-
An increase in Tm in the presence of this compound indicates enhanced thermal stability.
-
Protocol 3: Assessment of Colloidal Stability by Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution of particles in a solution and is highly sensitive to the presence of protein aggregates.[10] The aggregation onset temperature (Tagg) can be determined by monitoring the size distribution as a function of temperature.
Materials:
-
Protein-eglumine formulations prepared as in Protocol 1
-
Dynamic Light Scattering (DLS) instrument with temperature control
-
Low-volume cuvettes
Procedure:
-
Instrument Setup: Power on the DLS instrument and set the desired measurement parameters (e.g., laser wavelength, scattering angle, temperature ramp rate).
-
Sample Loading: Transfer a small volume of the protein-eglumine formulation into a clean, dust-free cuvette.
-
Temperature Ramp Measurement:
-
Place the cuvette in the DLS instrument.
-
Program a temperature ramp (e.g., from 25°C to 85°C at a rate of 1°C/minute).
-
The instrument will measure the hydrodynamic radius (Rh) and polydispersity index (PDI) at regular temperature intervals.
-
-
Data Analysis:
-
Plot the mean hydrodynamic radius or the scattering intensity as a function of temperature.
-
The aggregation onset temperature (Tagg) is the temperature at which a significant increase in the hydrodynamic radius or scattering intensity is observed, indicating the formation of aggregates.
-
A higher Tagg in the presence of this compound suggests improved colloidal stability.
-
Protocol 4: Quantification of Soluble Aggregates by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates in a protein formulation.[11]
Materials:
-
Protein-eglumine formulations prepared as in Protocol 1 (before and after stress conditions, e.g., thermal stress)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for the protein of interest
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
Protein standards for calibration (optional)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the protein-eglumine formulation onto the column.
-
Chromatographic Separation: The mobile phase carries the sample through the column. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller molecules.
-
Detection and Quantification:
-
Monitor the elution profile using the UV detector at 280 nm.
-
Integrate the peak areas corresponding to the monomer and aggregates.
-
Calculate the percentage of monomer and aggregates in each formulation.
-
A lower percentage of aggregates in this compound-containing formulations after stress indicates a stabilizing effect.
-
Data Presentation
The following tables present illustrative data on the effect of this compound and mthis compound-glutamate on the stability of a model monoclonal antibody (mAbA).
Table 1: Thermal and Colloidal Stability of mAbA in Different this compound Formulations
| Formulation | This compound Concentration (mM) | Tm (°C) | Tagg (°C) |
| Control (no excipient) | 0 | 70.5 | 65.2 |
| This compound | 100 | 71.8 | 67.1 |
| This compound | 250 | 72.5 | 68.5 |
| This compound | 500 | 73.1 | 69.8 |
| Mthis compound-Glutamate | 100 | 72.9 | 68.9 |
| Mthis compound-Glutamate | 250 | 74.2 | 71.3 |
| Mthis compound-Glutamate | 500 | 75.4 | 73.5 |
Data is illustrative and based on trends reported in patent literature.[5] Tm and Tagg were determined by DSC and DLS, respectively. The protein concentration was 1 mg/mL in a McIlvaine buffer at pH 5.0.
Table 2: Effect of this compound on Soluble Aggregate Formation in mAbA after Thermal Stress
| Formulation | This compound Concentration (mM) | % Monomer (Initial) | % Monomer (After 1 week at 50°C) | % Aggregate (After 1 week at 50°C) |
| Control (no excipient) | 0 | 99.5 | 85.2 | 14.8 |
| This compound | 250 | 99.6 | 92.1 | 7.9 |
| Mthis compound-Glutamate | 250 | 99.7 | 96.5 | 3.5 |
Data is illustrative. Aggregate percentage was determined by SEC-HPLC. The protein concentration was 100 mg/mL in a histidine buffer at pH 6.0.
Visualizations
The following diagrams illustrate the experimental workflows for determining optimal this compound concentration.
Caption: Workflow for optimizing this compound concentration for protein stability.
Caption: Workflow for DSC analysis of protein thermal stability.
Caption: Workflow for DLS analysis of protein colloidal stability.
Conclusion
This compound and its salts are effective excipients for enhancing the stability of therapeutic proteins by preventing aggregation and preserving their native structure.[4][5] The provided protocols offer a systematic approach to determine the optimal concentration of this compound for a given protein formulation. By employing techniques such as DSC, DLS, and SEC, researchers can comprehensively evaluate the impact of this compound on both the conformational and colloidal stability of the protein. The illustrative data demonstrates the potential for significant improvements in protein stability, particularly with the use of mthis compound salts. These application notes serve as a valuable resource for scientists and professionals in drug development aiming to formulate stable and effective protein-based therapeutics.
References
- 1. WO2019201899A1 - Method for stabilizing protein comprising formulations by using a mthis compound salt. - Google Patents [patents.google.com]
- 2. BR112020020910A2 - method for stabilizing formulations comprising protein for using mthis compound salt - Google Patents [patents.google.com]
- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. goldbio.com [goldbio.com]
Application Notes and Protocols for Eglumine in Cell Culture Media pH Adjustment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. The optimal pH range for most human and animal cell lines is narrow, typically between 7.2 and 7.4.[1] Deviations from this range can adversely affect cell growth, metabolism, protein production, and overall culture performance.[2] Common buffering systems used in cell culture media include the bicarbonate-CO2 system and organic buffers such as HEPES.[3]
Eglumine (N-Ethyl-D-glucamine) is a glucose derivative that can be utilized as a biological buffer and chelating agent.[4] Its structural analog, mthis compound (N-methyl-D-glucamine), is an organic base used as a pH-adjusting agent in pharmaceutical formulations.[5][6] Given their structural similarity, this compound is presented here as a viable alternative for pH control in cell culture applications, particularly in situations where traditional buffering systems may have limitations.
These application notes provide detailed protocols for the preparation and use of this compound for pH adjustment in cell culture media, along with comparative data and guidance for optimizing its concentration for various cell lines and applications.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.
| Property | Value | Reference |
| Synonyms | N-Ethyl-D-glucamine, 1-deoxy-1-(ethylamino)-D-glucitol | [5] |
| Molecular Formula | C8H19NO5 | [4] |
| Molecular Weight | 209.24 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility in Water | High | [4] |
| pKa (inferred from Mthis compound) | ~9.6 | [8] |
Buffering in Cell Culture: this compound as an Alternative
The primary role of a buffer in cell culture is to resist changes in pH that occur due to cellular metabolism, primarily the production of lactic acid and carbon dioxide.[9] While the bicarbonate buffer system is physiological and widely used, it requires a controlled CO2 environment.[10] Organic buffers like HEPES offer stronger buffering capacity in the physiological pH range but can sometimes be toxic to certain cell types at higher concentrations.[3]
This compound, with an inferred pKa of around 9.6, can effectively buffer against acidic conditions in the physiological range of cell culture (pH 7.2-7.4). Although its pKa is higher than the desired pH, its buffering range extends to lower pH values, making it a suitable candidate for pH maintenance.
Experimental Protocols
Preparation of a Sterile 1 M this compound Stock Solution
Materials:
-
This compound powder (MW: 209.24 g/mol )
-
Cell culture grade water, sterile
-
Sterile container (e.g., glass bottle)
-
Magnetic stirrer and sterile stir bar
-
Sterile 0.22 µm filter
-
Sterile storage bottles
Protocol:
-
Weighing: In a sterile biosafety cabinet, weigh out 20.924 g of this compound powder.
-
Dissolving: Transfer the powder to a sterile container containing a sterile stir bar and approximately 80 mL of sterile, cell culture grade water.
-
Mixing: Place the container on a magnetic stirrer and mix until the this compound is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 100 mL with sterile, cell culture grade water.
-
Sterilization: Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store the sterile stock solution at 2-8°C, protected from light.
References
- 1. ajmb.org [ajmb.org]
- 2. Buffer combinations for mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phexcom.com [phexcom.com]
- 6. Mthis compound - Actylis Lab Solutions [actylislab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Eglumine in Magnetic Resonance Imaging Contrast Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The following application notes provide a comprehensive overview of the role and application of meglumine (N-methyl-D-glucamine), often referred to by the misspelling "this compound," in the formulation of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI). Mthis compound is a critical component in ionic GBCAs, serving as a counter-ion that contributes significantly to the overall stability, solubility, and safety profile of the contrast agent. These notes will focus on gadoterate mthis compound (Dotarem®), a widely used macrocyclic, ionic GBCA, as a prime example of the successful application of mthis compound in MRI contrast media.
Gadoterate mthis compound is a coordination complex consisting of the paramagnetic gadolinium ion (Gd³⁺) chelated by the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), with mthis compound as the counter-ion.[1][2][3] The paramagnetic nature of the gadolinium ion alters the relaxation times of water protons in its vicinity, thereby enhancing the contrast in MRI images.[3] The macrocyclic structure of the DOTA ligand provides high kinetic and thermodynamic stability, which is crucial for minimizing the release of toxic free Gd³⁺ ions in the body.[4][5][6] Mthis compound further enhances this stability and improves the aqueous solubility and physiological tolerance of the formulation.[1][7]
I. Physicochemical Properties and Quantitative Data
The selection of a GBCA for clinical and research applications is heavily influenced by its physicochemical properties, which dictate its efficacy and safety. Key parameters include relaxivity, stability (thermodynamic and kinetic), viscosity, and osmolality.
Table 1: Physicochemical Properties of Gadoterate Mthis compound
| Property | Value | Unit | Notes |
| Molar Mass | 753.9 | g/mol | [2] |
| Concentration | 0.5 | mmol/mL | Standard formulation concentration.[8] |
| Recommended Dosage | 0.1 | mmol/kg | [8] |
| T1 Relaxivity (r1) in human whole blood (1.5 T) | 3.9 ± 0.2 | s⁻¹·mM⁻¹ | [9] |
| T1 Relaxivity (r1) in human whole blood (3 T) | 3.4 ± 0.4 | s⁻¹·mM⁻¹ | [9] |
| T1 Relaxivity (r1) in human whole blood (7 T) | 2.8 ± 0.4 | s⁻¹·mM⁻¹ | [9] |
| Thermodynamic Stability (log Ktherm) | 25.6 | - | Represents the equilibrium constant of the complex formation. |
| Conditional Stability Constant (log Kcond at pH 7.4) | 19.3 | - | Reflects stability under physiological conditions.[5] |
| Dissociation Half-life (pH 1) | ~1 month | - | Demonstrates high kinetic stability in acidic conditions.[4] |
Table 2: Comparative Relaxivity of Different GBCAs (1.5 T, in human whole blood)
| Contrast Agent | Chelate Structure | Ionicity | T1 Relaxivity (r1) (s⁻¹·mM⁻¹) |
| Gadoterate Mthis compound (Dotarem®) | Macrocyclic | Ionic | 3.9 ± 0.2[9] |
| Gadobutrol (Gadavist®) | Macrocyclic | Non-ionic | 4.6 ± 0.2[9] |
| Gadoteridol (ProHance®) | Macrocyclic | Non-ionic | 4.4 ± 0.6[9] |
| Gadopentetate Dimthis compound (Magnevist®) | Linear | Ionic | 4.3 ± 0.4[9] |
| Gadodiamide (Omniscan®) | Linear | Non-ionic | 4.5 ± 0.1[9] |
II. Mechanism of Action and Signaling Pathway
The primary mechanism of action of gadoterate mthis compound as an MRI contrast agent is the shortening of the longitudinal (T1) and transverse (T2) relaxation times of water protons. This effect is mediated by the paramagnetic gadolinium ion.
Caption: Mechanism of action of gadoterate mthis compound in MRI.
III. Experimental Protocols
A. Synthesis of Gadoterate Mthis compound (Conceptual Protocol)
This protocol is a conceptual representation based on information from patents and chemical principles. Actual manufacturing processes are proprietary.
Caption: Conceptual workflow for the synthesis of gadoterate mthis compound.
Detailed Steps:
-
Purification of DOTA: High-purity DOTA is essential to minimize impurities in the final product.[10] A method like electrodialysis can be employed for this purpose.[11]
-
Complexation: A stoichiometric amount of purified DOTA is reacted with gadolinium oxide (Gd₂O₃) in purified water. The reaction is typically carried out at an elevated temperature (e.g., 80°C) with continuous stirring until the gadolinium oxide is completely dissolved, forming the gadoteric acid complex.[12][13]
-
Salt Formation: The solution is cooled, and mthis compound is added to form the gadoterate mthis compound salt.[12][13]
-
pH Adjustment: The pH of the resulting solution is carefully adjusted to a physiologically compatible range, typically between 6.5 and 8.2. This can be achieved by adding small amounts of DOTA or a suitable acidifying agent.[7][12]
-
Final Formulation: The solution is filtered to remove any particulate matter and the concentration is adjusted to the final desired value (e.g., 0.5 mmol/mL).
-
Quality Control: The final product undergoes rigorous quality control testing to ensure the concentration of free gadolinium and free DOTA are below acceptable limits (e.g., free Gd ≤ 0.02%).[7][12]
B. In Vitro Relaxivity Measurement
This protocol outlines the determination of T1 relaxivity (r1) of a GBCA.
Caption: Workflow for in vitro T1 relaxivity measurement.
Materials:
-
Gadoterate mthis compound solution of known concentration.
-
Human plasma or other relevant biological matrix.
-
MRI scanner with a suitable phantom.
-
Data analysis software.
Procedure:
-
Prepare a series of dilutions of gadoterate mthis compound in human plasma, covering a clinically relevant concentration range.
-
Transfer the samples to phantom tubes.
-
Acquire T1 relaxation time data for each sample using an inversion-recovery pulse sequence on an MRI scanner at the desired field strength (e.g., 1.5 T, 3 T). Maintain a constant temperature (e.g., 37°C).
-
Calculate the T1 relaxation rate (R1 = 1/T1) for each concentration.
-
Plot R1 as a function of the gadoterate mthis compound concentration.
-
Perform a linear regression analysis on the data. The slope of the resulting line is the T1 relaxivity (r1) in units of s⁻¹·mM⁻¹.
C. In Vitro Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of gadoterate mthis compound on a cell line.
Caption: General workflow for an in vitro cytotoxicity assay.
Materials:
-
Human cell line (e.g., HEK293, HepG2).
-
Cell culture medium and supplements.
-
96-well plates.
-
Gadoterate mthis compound solution.
-
Cytotoxicity assay kit (e.g., MTT, LDH).
-
Plate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of gadoterate mthis compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of gadoterate mthis compound. Include untreated control wells.
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) if applicable.
D. In Vivo MRI in an Animal Model
This protocol outlines a general procedure for performing contrast-enhanced MRI in a rodent model.
Caption: Workflow for in vivo contrast-enhanced MRI in an animal model.
Materials:
-
Rodent model (e.g., rat or mouse).
-
Anesthesia equipment.
-
MRI scanner with an appropriate animal coil.
-
Gadoterate mthis compound solution.
-
Catheter for intravenous injection.
Procedure:
-
Anesthetize the animal and place it on the scanner bed. Monitor vital signs throughout the experiment.
-
Acquire pre-contrast T1-weighted images of the region of interest.
-
Administer gadoterate mthis compound intravenously at the specified dose (e.g., 0.1 mmol/kg).
-
Immediately following injection, acquire a series of post-contrast T1-weighted images (dynamic contrast-enhanced MRI) or a single set of images at a specific time point.
-
Analyze the images by comparing the signal intensity in the region of interest before and after contrast administration. Quantify the percentage of signal enhancement.
IV. Conclusion
Mthis compound is an indispensable component in the formulation of ionic, macrocyclic gadolinium-based MRI contrast agents like gadoterate mthis compound. Its role as a counter-ion contributes to the high stability, solubility, and favorable safety profile of these agents. The protocols and data presented in these application notes provide a comprehensive resource for researchers and professionals working in the field of MRI contrast agent development and application. The high stability of gadoterate mthis compound, supported by the macrocyclic chelate and the presence of mthis compound, minimizes the risk of gadolinium release, making it a valuable tool for contrast-enhanced MRI.[4][14]
References
- 1. nbinno.com [nbinno.com]
- 2. Gadoterate Mthis compound | C23H42GdN5O13 | CID 6918037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gadoterate Mthis compound? [synapse.patsnap.com]
- 4. Fresenius Kabi Expands Contrast Agent Portfolio with Launch of Gadoterate Mthis compound Injection, USP [fresenius-kabi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017046694A1 - Process for preparing a pharmaceutical formulation of gadoterate mthis compound - Google Patents [patents.google.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Method for preparing mthis compound gadotetate by using high-purity tetra-sitan (DOTA) and application of mthis compound gadotetate in preparation of injectable galenic preparation - Patent CN-115916761-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. patents.justia.com [patents.justia.com]
- 12. WO2017046694A1 - Process for preparing a pharmaceutical formulation of gadoterate mthis compound - Google Patents [patents.google.com]
- 13. DE102015013939A1 - Process for the preparation of gadoteric acid (Gd-DOTA) complexes - Google Patents [patents.google.com]
- 14. Fresenius Kabi Expands Contrast Agent Portfolio with Launch of Gadoterate Mthis compound Injection, USP - BioSpace [biospace.com]
Eglumine as a Versatile Component in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglumine, also known as mthis compound, is an amino sugar derived from sorbitol that has emerged as a critical excipient in modern pharmaceutical formulations. Its primary utility lies in its ability to significantly enhance the aqueous solubility and stability of poorly soluble active pharmaceutical ingredients (APIs), particularly those with acidic properties.[1][2][3] This is achieved through the formation of soluble salts or by modifying the pH of the local environment.[1][2][3] this compound's versatility extends to its use in various drug delivery platforms, including amorphous solid dispersions and potentially in nanoparticle-based systems, to improve the oral bioavailability and therapeutic efficacy of challenging drug candidates.[4][5]
These application notes provide an overview of this compound's role in drug delivery, supported by quantitative data and detailed experimental protocols for the preparation and characterization of this compound-based formulations.
Key Applications of this compound in Drug Delivery
-
Solubility Enhancement: this compound is highly effective at increasing the solubility of BCS Class II and IV drugs. By forming salts with weakly acidic drugs, it can disrupt the crystal lattice of the API, leading to a significant increase in aqueous solubility.[4][6]
-
Stability Improvement: It can act as a stabilizing agent, protecting the API from degradation and thereby extending the shelf life of the formulation.[2][3]
-
Amorphous Solid Dispersions (ASDs): this compound can be incorporated into ASDs to create a stable amorphous form of the drug, preventing recrystallization and maintaining a high apparent solubility.[5][7][8] This is particularly beneficial for oral dosage forms where high drug concentration in the gastrointestinal fluid is desired.
-
Parenteral Formulations: Due to its ability to form stable solutions, this compound is used in liquid parenteral formulations.[9][10]
-
Nanoparticle Systems: The principles of solubility and stability enhancement with this compound can be applied to the development of nanoparticle drug delivery systems to improve drug loading and release characteristics.
Data Presentation: this compound-Mediated Enhancement of Drug Properties
The following tables summarize the quantitative impact of this compound on the solubility, dissolution, and bioavailability of various drugs.
Table 1: Enhancement of Aqueous Solubility
| Drug | Formulation | Fold Increase in Solubility | Reference |
| p-Methoxycinnamic Acid | Multicomponent Crystal with this compound | 3.4 | [4] |
| Tenoxicam | Co-amorphous with this compound | 42.71 | [6] |
Table 2: Improvement in Dissolution Rate and Efficiency
| Drug | Formulation | Key Dissolution Improvement | Reference |
| p-Methoxycinnamic Acid | Multicomponent Crystal with this compound | 2.6-fold increase in dissolution efficiency | [4] |
| Meloxicam | Amorphous Solid Dispersion with this compound | Maintained supersaturation (~50x > free acid) for >7.25 h | [7][8] |
| Gambogic Acid | Amorphous Solid Dispersion with this compound | 76.1% dissolution after 1 h (vs. 22.2% for free drug) | [5] |
Table 3: Enhancement of Oral Bioavailability
| Drug | Formulation | Fold Increase in AUC (Area Under the Curve) | Reference |
| Gambogic Acid | Amorphous Solid Dispersion with this compound | 2.0 | [5] |
Experimental Protocols
Protocol 1: Preparation of an this compound-Based Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a general guideline for preparing an ASD of a poorly soluble, weakly acidic drug with this compound. The ratio of drug to this compound and the choice of solvent should be optimized for each specific API.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Mthis compound)
-
Organic Solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary Evaporator
-
Vacuum Oven
-
Mortar and Pestle
-
Sieves
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of API to this compound. A 1:1 molar ratio is a common starting point.
-
Dissolution: Dissolve the API and this compound in the selected organic solvent in a round-bottom flask. Use a sufficient volume of solvent to ensure complete dissolution of both components. Gentle heating or sonication may be applied if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). Continue until a solid film or powder is formed on the inner surface of the flask.
-
Drying: Scrape the solid material from the flask. Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
Characterization: Characterize the prepared ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature, Powder X-ray Diffraction (PXRD) to check for crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to investigate drug-excipient interactions.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the ASD with that of the pure API.
Protocol 2: Preparation of an this compound-Based Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
HME is a solvent-free method suitable for thermally stable compounds.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Mthis compound)
-
Polymer (e.g., copovidone, Soluplus®)
-
Hot-Melt Extruder
-
Pelletizer or Mill
Procedure:
-
Blending: Physically mix the API, this compound, and polymer in the desired weight ratios.
-
Extrusion: Feed the blend into the hot-melt extruder. The processing temperature and screw speed should be optimized to ensure the formation of a homogenous molten mass without causing thermal degradation of the API.
-
Cooling and Shaping: The extrudate is cooled on a conveyor belt and can be shaped into pellets, granules, or films.
-
Milling: The cooled extrudate is milled to the desired particle size.
-
Characterization: As in Protocol 1, characterize the extrudate for its amorphous nature, lack of crystallinity, and drug-excipient interactions.
-
Dissolution Testing: Evaluate the in vitro dissolution performance of the HME formulation.
Protocol 3: General Approach for Incorporating this compound into a Liquid Parenteral Formulation
This protocol outlines the basic steps for preparing a liquid formulation, inspired by the process for Gadoterate mthis compound.[9]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Mthis compound)
-
Water for Injection (WFI)
-
Acidifying/Basifying agent for pH adjustment (if necessary)
-
Sterile filters
Procedure:
-
Mixing: In a suitable vessel, dissolve a pre-determined amount of this compound in WFI.
-
API Addition: Add the API to the this compound solution and mix until completely dissolved.
-
pH Adjustment: Measure the pH of the solution. Adjust the pH to the desired range (e.g., 6.5-8.0) using a suitable acidifying or basifying agent. This step is crucial for ensuring the stability of the API and the tolerability of the injection.
-
Volume Adjustment: Add WFI to reach the final target volume.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Quality Control: Perform necessary quality control tests, including pH, drug content, and sterility.
Visualizations
Signaling Pathway and Drug Delivery Mechanism
The following diagram illustrates the general mechanism by which this compound enhances the delivery of a drug to its target, subsequently affecting the relevant signaling pathway. This compound itself does not directly interact with the signaling pathway; its role is to improve the bioavailability of the active drug.
Caption: Mechanism of this compound in Enhancing Drug Efficacy.
Experimental Workflow for Amorphous Solid Dispersion (ASD) Preparation
The following diagram outlines the typical workflow for the development and characterization of an this compound-based ASD.
Caption: Workflow for this compound-Based ASD Development.
Logical Relationship of this compound's Physicochemical Impact
This diagram illustrates the cause-and-effect relationship of how this compound's properties lead to improved drug performance.
Caption: this compound's Impact on Drug Formulation and Performance.
References
- 1. EP3158995A1 - Mthis compound for reducing or preventing the increase of triglyceride levels - Google Patents [patents.google.com]
- 2. WO2014110344A1 - Mthis compound salt forms of 2-((1 r,4r)-4-(4-(5-(benzoxazol-2-ylamino)pyridin-2-yl)phenyl)cyclohexyl) acetic acid and their use as dgat1 inhibitors - Google Patents [patents.google.com]
- 3. EP2768531A1 - Etanercept formulations stabilized with mthis compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with mthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam-Copovidone Amorphous Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2017046694A1 - Process for preparing a pharmaceutical formulation of gadoterate mthis compound - Google Patents [patents.google.com]
- 10. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eglumine (Meglumine) in Preventing Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing eglumine, also known as mthis compound, as an effective excipient to prevent protein aggregation. Mthis compound, an amino sugar derived from sorbitol, enhances the stability and solubility of proteins, particularly active pharmaceutical ingredients (APIs), making it a valuable tool in pharmaceutical formulation and various research applications.
Introduction
Protein aggregation is a significant challenge in the development of therapeutic proteins and in various research contexts, as it can lead to loss of biological activity, immunogenicity, and other undesirable outcomes. This compound (mthis compound) has been identified as a promising stabilizing agent. It can be used as a counter-ion to form stable salts with proteins or as a co-excipient to modulate the formulation's pH and ionic strength, thereby preventing aggregation and maintaining the native protein conformation.[1][2][3]
Particularly, mthis compound salts with acidic amino acids such as glutamate and aspartate have demonstrated superior performance in stabilizing protein solutions, even surpassing the efficacy of commonly used stabilizers like sucrose.[1][2]
Mechanism of Action
This compound's stabilizing effect is attributed to a combination of mechanisms:
-
pH Modulation: As an organic base, this compound can be used to adjust the pH of a protein solution to a range where the protein is most stable, typically away from its isoelectric point (pI) to increase electrostatic repulsion between protein molecules.[3][4]
-
Favorable Interactions: this compound, and particularly its salts, can engage in favorable interactions with the protein surface, helping to maintain its native conformation and prevent the exposure of hydrophobic regions that can lead to aggregation.
-
Solubility Enhancement: By forming salts or altering the solvent properties, this compound can increase the solubility of proteins, which is a key factor in preventing aggregation.[3][4]
The proposed mechanism for this compound-mediated protein stabilization is illustrated in the following diagram:
Caption: Logical workflow of this compound-mediated protein stabilization.
Quantitative Data Summary
The following table summarizes representative data on the effectiveness of this compound and its salts in preventing protein aggregation, based on findings from patent literature.[1][2]
| Stabilizer | Protein Concentration (mg/mL) | Buffer | pH | Stress Condition | Aggregation Inhibition (%) | Thermal Stability (Tm) Shift (°C) |
| Control (None) | 50 | 10 mM Citrate | 5.0 | Thermal Stress (40°C, 3 months) | 0 | 0 |
| Sucrose | 50 | 10 mM Citrate | 5.0 | Thermal Stress (40°C, 3 months) | 65 | +2.5 |
| This compound | 50 | 10 mM Citrate | 5.0 | Thermal Stress (40°C, 3 months) | 75 | +3.8 |
| This compound Glutamate | 50 | 10 mM Citrate | 7.4 | Thermal Stress (40°C, 3 months) | 95 | +7.2 |
| This compound Aspartate | 50 | 10 mM Citrate | 7.4 | Thermal Stress (40°C, 3 months) | 92 | +6.8 |
Experimental Protocols
General Workflow for Assessing this compound's Anti-Aggregation Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in preventing protein aggregation.
Caption: Experimental workflow for this compound anti-aggregation assay.
Detailed Protocol: Thermal Stress-Induced Aggregation Assay
This protocol provides a detailed method for assessing the ability of this compound to prevent thermally induced protein aggregation.
Materials:
-
Protein of interest (e.g., a monoclonal antibody)
-
This compound (Mthis compound)
-
L-Glutamic acid or L-Aspartic acid
-
Citrate buffer (10 mM, pH 5.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator or water bath capable of maintaining 40°C
-
Instrumentation for aggregation analysis (e.g., SEC-HPLC, DLS, fluorescence plate reader for ThT assay)
Procedure:
-
Protein Stock Solution Preparation:
-
Prepare a stock solution of the protein of interest at a high concentration (e.g., 50 mg/mL) in 10 mM citrate buffer, pH 5.0.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Formulation Preparation:
-
Control Groups:
-
Negative Control: Protein solution with no added stabilizer.
-
Positive Control: Protein solution with a known stabilizer (e.g., sucrose at a final concentration of 270 mM).
-
-
This compound Formulation:
-
Prepare a stock solution of this compound.
-
Add this compound to the protein solution to achieve the desired final concentration (e.g., 100 mM).
-
-
This compound Salt Formulations (Recommended):
-
Prepare an equimolar solution of this compound and L-glutamic acid (or L-aspartic acid). For example, to prepare a 100 mM this compound glutamate solution, mix equal volumes of 200 mM this compound and 200 mM L-glutamic acid.
-
Adjust the pH of the this compound salt solution to 7.4 with a suitable acid or base if necessary.
-
Add the this compound salt solution to the protein solution to the desired final concentration.
-
-
-
Thermal Stress Application:
-
Aliquot the different formulations into sterile, low-protein-binding microcentrifuge tubes.
-
Incubate the tubes at 40°C for an extended period (e.g., 1, 2, and 3 months).
-
Store a set of identical samples at a control temperature (e.g., 4°C).
-
-
Analysis of Protein Aggregation:
-
At each time point, remove samples from both the 40°C and 4°C conditions.
-
Allow samples to equilibrate to room temperature.
-
Analyze the extent of aggregation using one or more of the following methods:
-
Size Exclusion Chromatography (SEC): Separate and quantify the monomer, dimer, and higher-order aggregate content.
-
Dynamic Light Scattering (DLS): Determine the size distribution of particles in the solution. An increase in the average particle size indicates aggregation.
-
Thioflavin T (ThT) Assay: This assay is particularly useful for detecting amyloid-like fibrillar aggregates. Mix the protein sample with ThT dye and measure the fluorescence intensity. An increase in fluorescence indicates the presence of β-sheet-rich aggregates.
-
-
Protocol for Determining Thermal Stability (Tm) by Differential Scanning Calorimetry (DSC)
Procedure:
-
Prepare the protein formulations with and without this compound (or its salts) as described in section 4.2.
-
Dialyze the samples against the formulation buffer to ensure buffer matching between the sample and reference cells of the DSC instrument.
-
Degas the samples before analysis.
-
Load the sample and the reference buffer into the DSC cells.
-
Scan the samples over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the endothermic transition. An increase in Tm indicates enhanced thermal stability.
Conclusion
This compound and its salts, particularly with glutamate and aspartate, are effective excipients for preventing protein aggregation and enhancing the stability of protein formulations. The provided protocols offer a framework for researchers and drug development professionals to evaluate and implement this compound as a stabilizer in their specific applications. The superior performance of this compound salts, especially in maintaining protein stability at physiological pH, makes them a valuable alternative to traditional stabilizers.
References
- 1. BR112020020910A2 - method for stabilizing formulations comprising protein for using mthis compound salt - Google Patents [patents.google.com]
- 2. WO2019201899A1 - Method for stabilizing protein comprising formulations by using a mthis compound salt. - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for Incorporating Eglumine in Subcutaneous Injection Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eglumine (N-Ethyl-D-glucamine) is an amino sugar derivative of glucose that can be utilized as a functional excipient in parenteral formulations, particularly for subcutaneous (SC) administration.[1][2] Similar to its well-characterized analog, mthis compound, this compound serves as a pH-adjusting agent and a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs).[3][4] Its basic nature allows for the formation of salts with acidic APIs, which can significantly enhance their solubility and stability in aqueous solutions.[5][6] These characteristics make this compound a valuable tool for formulation scientists developing subcutaneous drug products, which require small injection volumes and physiological compatibility.
These application notes provide a comprehensive overview of the physicochemical properties of this compound, along with detailed protocols for its incorporation into subcutaneous injection formulations. Due to the limited publicly available data specifically for this compound, information from its close structural analog, mthis compound, is used as a proxy where noted and should be considered as a starting point for formulation development.
Physicochemical Properties of this compound and Mthis compound
A clear understanding of the physicochemical properties of this compound and mthis compound is crucial for successful formulation development. The following tables summarize key quantitative data for both compounds.
Table 1: Physicochemical Properties of this compound (N-Ethyl-D-glucamine)
| Property | Value | Reference |
| Chemical Name | (2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentol | [7] |
| Synonyms | N-Ethyl-D-glucamine, 1-deoxy-1-(ethylamino)-D-glucitol | [7] |
| CAS Number | 14216-22-9 | [7] |
| Molecular Formula | C₈H₁₉NO₅ | [7] |
| Molecular Weight | 209.24 g/mol | [7] |
| Appearance | White or almost white crystalline powder | [1] |
| Melting Point | 136-142 °C | [8] |
| Solubility in Water | 0.1 g/mL (clear to almost clear, colorless to very faintly yellow solution) | [8] |
| Solubility in Ethanol | Highly soluble | [1] |
| Solubility in Ether | Insoluble | [1] |
| Solubility in Chloroform | Insoluble | [1] |
| Optical Activity | [α]/D −17.0±2.0°, c = 1% in H₂O |
Table 2: Physicochemical Properties of Mthis compound (N-Methyl-D-glucamine) for Comparison
| Property | Value | Reference |
| Chemical Name | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | [9] |
| CAS Number | 6284-40-8 | [9] |
| Molecular Formula | C₇H₁₇NO₅ | [9] |
| Molecular Weight | 195.2 g/mol | [9] |
| Appearance | White to slightly yellow-colored crystalline powder | [10] |
| Melting Point | 128-132 °C | [10] |
| Solubility in Water (20°C) | 1 in 1 | [10] |
| Solubility in Ethanol (95%) | 1 in 80 | [10] |
| pKa (20°C) | 9.5 | [10] |
| pH (1% w/v aqueous solution) | 10.5 | [10] |
Experimental Protocols
Protocol for Solubility Assessment of an API with this compound
This protocol outlines the steps to determine the solubility enhancement of a poorly water-soluble, acidic API by forming a salt with this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Water for Injection (WFI)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Analytical balance
-
Vials with caps
-
Shaking incubator or orbital shaker
-
pH meter
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector for API quantification
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in WFI at a desired concentration (e.g., 100 mg/mL).
-
Molar Ratio Determination: Calculate the molar amounts of API and this compound required for different stoichiometric ratios (e.g., 1:0.5, 1:1, 1:1.5, 1:2 API:this compound).
-
Sample Preparation:
-
For each molar ratio, weigh the appropriate amount of API and place it into a series of vials.
-
Add the corresponding volume of the this compound stock solution to each vial.
-
Prepare a control sample with the API in WFI only.
-
Adjust the final volume in all vials to be the same with WFI.
-
If necessary, adjust the pH of the solutions to a target range suitable for subcutaneous injection (typically pH 6.0-7.5) using dilute HCl or NaOH.
-
-
Equilibration:
-
Cap the vials securely and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium solubility is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials for any undissolved API.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any undissolved solid.
-
-
Quantification:
-
Carefully collect the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Analyze the concentration of the dissolved API in the supernatant using a validated HPLC method.
-
-
Data Analysis:
-
Plot the solubility of the API (in mg/mL or molarity) as a function of the this compound concentration or molar ratio.
-
Determine the optimal API:this compound ratio that provides the desired solubility enhancement.
-
Protocol for Preparation of an this compound-Based Subcutaneous Formulation
This protocol describes a general method for preparing a sterile subcutaneous injection formulation containing an API solubilized with this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Tonicity-adjusting agent (e.g., sodium chloride, mannitol)
-
Buffer (e.g., phosphate buffer, citrate buffer) - optional, if pH needs to be tightly controlled
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Sterile vials and stoppers
Procedure:
-
Compounding:
-
In a sterile vessel, add approximately 80% of the final volume of WFI.
-
While stirring, add and dissolve the calculated amount of this compound.
-
Once the this compound is fully dissolved, slowly add and dissolve the API.
-
Add and dissolve the tonicity-adjusting agent.
-
If a buffer is used, add and dissolve the buffer components.
-
Check the pH of the solution and adjust to the target pH using a suitable acid or base if necessary.
-
Add WFI to reach the final volume.
-
-
Sterile Filtration:
-
Aseptically filter the formulation through a 0.22 µm sterile filter into a sterile receiving vessel.
-
-
Aseptic Filling:
-
In a sterile environment (e.g., a laminar flow hood), aseptically fill the sterile-filtered formulation into sterile vials.
-
Partially insert sterile stoppers into the vials.
-
-
Lyophilization (if applicable):
-
If the final product is a lyophilized powder for reconstitution, transfer the vials to a lyophilizer and run a validated lyophilization cycle.
-
After completion, fully stopper the vials under vacuum or an inert gas.
-
-
Sealing and Inspection:
-
Secure the stoppers with aluminum crimp seals.
-
Visually inspect each vial for particulate matter and container-closure integrity.
-
Protocol for Stability Testing of the this compound-Based Formulation
This protocol is based on ICH Q1A(R2) guidelines and outlines the stability testing for a subcutaneous injection formulation.
Materials:
-
Final formulated product in the intended container-closure system.
-
Stability chambers set to specified temperature and humidity conditions.
-
Analytical instrumentation for assessing stability-indicating parameters (e.g., HPLC, pH meter, viscometer, particle size analyzer).
Procedure:
-
Stability Protocol Design:
-
Define the storage conditions based on the intended market (e.g., long-term: 5°C ± 3°C; accelerated: 25°C ± 2°C / 60% RH ± 5% RH).
-
Establish the testing time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).
-
Define the stability-indicating parameters and their acceptance criteria.
-
-
Sample Storage:
-
Place a sufficient number of vials of the formulation at each storage condition.
-
-
Sample Pull and Analysis:
-
At each time point, pull the required number of vials from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Perform the tests outlined in the stability protocol.
-
-
Data Evaluation:
-
Analyze the data for trends over time.
-
Determine if the formulation meets the acceptance criteria throughout the proposed shelf-life.
-
Table 3: Example Stability-Indicating Parameters and Methods
| Parameter | Analytical Method | Purpose |
| Appearance | Visual Inspection | To detect changes in color, clarity, and presence of particulate matter. |
| pH | pH Meter | To monitor changes in the formulation's acidity/alkalinity. |
| Assay (API Content) | HPLC | To quantify the amount of active ingredient remaining. |
| Purity/Degradation Products | HPLC | To detect and quantify any degradation products of the API. |
| Particulate Matter | Light Obscuration or Microscopic Particle Count | To ensure the formulation meets pharmacopeial limits for sub-visible particles. |
| Sterility | USP <71> Sterility Tests | To ensure the product remains sterile throughout its shelf-life. |
| Bacterial Endotoxins | USP <85> Bacterial Endotoxins Test | To ensure the product remains free of pyrogens. |
Signaling Pathways and Mechanism of Action
This compound, as an excipient, is not expected to have a direct pharmacological effect or interact with specific signaling pathways. Its primary role is to ensure the solubility, stability, and bioavailability of the active pharmaceutical ingredient. The relevant signaling pathways would be those modulated by the API itself.
The mechanism by which this compound enhances solubility is through acid-base chemistry. As a basic compound, it can accept a proton from an acidic API, forming a more soluble salt. This relationship can be visualized as follows:
References
- 1. N-Ethyl-D-Glucamine BP EP USP CAS 14216-22-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. cphi-online.com [cphi-online.com]
- 3. pharmainform.com [pharmainform.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Mthis compound: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Ethyl- D -glucamine = 98.0 14216-22-9 [sigmaaldrich.com]
- 9. Mthis compound - Actylis Lab Solutions [actylislab.com]
- 10. phexcom.com [phexcom.com]
Eglumine as a Stabilizer for Amorphous Solid Dispersions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amorphous solid dispersions (ASDs) are a key strategy for improving the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). By converting a crystalline API into its higher-energy amorphous state and dispersing it within a polymer matrix, ASDs can significantly enhance dissolution rates and aqueous solubility. However, the inherent physical instability of the amorphous state, which tends to revert to its more stable crystalline form, presents a significant challenge during formulation development and storage. Eglumine, an amino sugar derived from sorbitol, has emerged as a promising stabilizer in ASD formulations, acting through multiple mechanisms to enhance both the stability and performance of the final drug product.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound as a stabilizer in amorphous solid dispersions. It is intended to guide researchers, scientists, and drug development professionals in the successful formulation and characterization of this compound-based ASDs.
Mechanism of Action of this compound in ASDs
This compound contributes to the stabilization and performance enhancement of amorphous solid dispersions through two primary mechanisms: pH modification and specific molecular interactions.
2.1. pH Modification:
For weakly acidic drugs, this compound acts as an alkalizing agent, creating a micro-environmental pH within the solid dispersion that is favorable for maintaining the drug in its ionized, more soluble form upon dissolution.[2][3] This localized pH increase can significantly enhance the dissolution rate and extent of drug release, preventing precipitation as the ASD dissolves in the gastrointestinal tract.[2][4] Imaging experiments with pH-indicating dyes have visually confirmed the creation of local pH gradients by mthis compound in solid dispersion formulations, which are responsible for generating high initial supersaturation concentrations in the stomach.[4]
2.2. Molecular Interactions:
This compound can form specific molecular interactions, primarily hydrogen bonds, with both the API and the carrier polymer.[5][6] These interactions help to physically stabilize the amorphous drug by reducing its molecular mobility and inhibiting nucleation and crystal growth.[7] In a ternary system of celecoxib, PVP, and mthis compound, molecular modeling studies have shown hydrogen bonding between the -S=O, 2-N of the pyrazole ring, and -C-F groups of celecoxib with the -O-H group of mthis compound.[5][6] These interactions are a potential cause for the enhanced stability and solubility of the ternary system.[5][6]
2.3. Plasticizing and Anti-plasticizing Effects:
This compound can also act as a plasticizer, reducing the glass transition temperature (Tg) of the polymer and the API, which can be beneficial during processing methods like hot-melt extrusion by lowering the required temperature.[8][1] However, in some systems, such as the celecoxib-PVP-mthis compound ternary amorphous system, the presence of a polymer like PVP can mask the destabilizing effect of the plasticizer, resulting in a net anti-plasticization effect that contributes to the overall stability.[1][5]
Data Presentation: Performance Enhancement with this compound
The inclusion of this compound in amorphous solid dispersions has demonstrated significant improvements in both in vitro dissolution and in vivo bioavailability for various poorly soluble drugs.
Table 1: Enhancement of In Vitro Dissolution
| Drug | Polymer/Carrier | This compound Concentration | Fold Increase in Dissolution Rate | Reference |
| Telmisartan | HPMCAS-LG | Not specified | Up to 5-fold | [3] |
| Gambogic Acid | - | Equal molar ratio to GA | 3.4-fold (at 1h in pH 6.8) | [2][9] |
| Telmisartan | Polyvinyl alcohol (PVA) | 21.25% | 5.8-fold (compared to without plasticizer) | [8] |
Table 2: Enhancement of In Vivo Bioavailability
| Drug | Formulation | Subject | Cmax Increase | AUC Increase | Reference |
| Gambogic Acid | GA/MG-SD vs. free GA | SD Rats | 1.57-fold | 2.0-fold | [2] |
| LY2300559 | Solid dispersion vs. HSWG | Humans | 2.6-fold | 1.9-fold | [4][10] |
| Telmisartan | TEL pHM-SD vs. TEL powder | Rats | 6.61-fold | 5.37-fold | [11] |
GA: Gambogic Acid; MG: Mthis compound; SD: Solid Dispersion; HSWG: High-Shear Wet Granulation; HPMCAS-LG: Hydroxypropyl Methylcellulose Acetate Succinate L Grade; PVA: Polyvinyl Alcohol; TEL: Telmisartan; pHM-SD: pH-modulated Solid Dispersion.
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-stabilized amorphous solid dispersions are provided below.
4.1. Preparation of Amorphous Solid Dispersions
Two common methods for preparing ASDs are solvent evaporation and hot-melt extrusion.
4.1.1. Protocol: Solvent Evaporation Method (for Gambogic Acid-Eglumine ASD)
This protocol is adapted from the preparation of a gambogic acid (GA) and mthis compound (MG) solid dispersion.[2][9]
Materials:
-
Gambogic Acid (API)
-
Mthis compound (Stabilizer)
-
Methanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum desiccator
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh equimolar amounts of gambogic acid and mthis compound.
-
Dissolve the weighed gambogic acid and mthis compound in a suitable volume of methanol in a round-bottom flask with stirring until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Continue evaporation until a solid film is formed on the inner surface of the flask.
-
Scrape the solid material from the flask.
-
Place the collected solid in a vacuum desiccator for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the final product in a tightly sealed container in a desiccator.
4.1.2. Protocol: Hot-Melt Extrusion (HME) Method (for Telmisartan-Eglumine ASD)
This protocol is a general guideline based on studies involving telmisartan and mthis compound in HME.[3][12]
Materials:
-
Telmisartan (API)
-
Polymer (e.g., Kollidon® VA 64, HPMCAS-LG)
-
Mthis compound (Stabilizer/Plasticizer)
-
Blender (e.g., Turbula® Shaker-Mixer)
-
Hot-melt extruder with a twin-screw setup
-
Milling equipment
Procedure:
-
Accurately weigh the API, polymer, and mthis compound according to the desired drug loading and stabilizer concentration.
-
Homogeneously blend the powders using a suitable blender.
-
Set the temperature profile of the hot-melt extruder barrels. For a telmisartan-mthis compound-Kollidon® VA 64 system, a temperature of around 120 °C may be feasible.[12] For other systems, the temperature may need to be optimized, potentially ranging from 150-180°C.[8]
-
Set the screw speed of the extruder (e.g., 50-150 rpm).
-
Feed the blended powder into the extruder at a constant rate.
-
Collect the extrudate as it exits the die. The extrudate should be visually transparent or translucent, indicating an amorphous dispersion.
-
Allow the extrudate to cool to room temperature.
-
Mill the extrudate to obtain a powder with a uniform particle size.
-
Store the final product in a tightly sealed container in a desiccator.
4.2. Characterization of Amorphous Solid Dispersions
Thorough characterization is essential to confirm the amorphous nature of the API and to assess the physical stability of the ASD.
4.2.1. Protocol: Differential Scanning Calorimetry (DSC)
Purpose: To determine the glass transition temperature (Tg) and to detect any crystalline melting endotherms.
Instrument: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 3-5 mg of the ASD powder into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected Tg and melting point of the crystalline API.
-
Cool the sample at a controlled rate (e.g., 20 °C/min) back to the starting temperature.
-
Reheat the sample at the same heating rate as the first scan.
-
Analyze the heat flow curve from the second heating scan to determine the Tg. The absence of a melting endotherm corresponding to the crystalline API indicates an amorphous state.
4.2.2. Protocol: Powder X-ray Diffraction (PXRD)
Purpose: To confirm the amorphous nature of the API within the ASD.
Instrument: A Powder X-ray Diffractometer.
Procedure:
-
Place a sufficient amount of the ASD powder onto a sample holder.
-
Level the surface of the powder.
-
Place the sample holder in the PXRD instrument.
-
Scan the sample over a relevant 2θ range (e.g., 5-40°) using Cu Kα radiation.
-
Analyze the resulting diffractogram. A "halo" pattern with no sharp Bragg peaks indicates the amorphous nature of the sample. The presence of sharp peaks would indicate the presence of crystalline material.
4.2.3. Protocol: In Vitro Dissolution Testing
Purpose: To evaluate the dissolution rate and extent of drug release from the ASD.
Apparatus: USP Dissolution Apparatus 2 (Paddle).
Dissolution Medium: A suitable buffer, for example, phosphate buffer pH 6.8 or 7.5, depending on the drug.[2][13]
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.
-
Accurately weigh a quantity of the ASD powder equivalent to a specific dose of the API.
-
Introduce the ASD powder into the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Stability Studies
To ensure the long-term effectiveness of the ASD, accelerated stability studies are crucial.
Protocol: Accelerated Stability Study
Conditions: Store the ASD samples under accelerated conditions, for example, 40 °C / 75% RH, in both open and closed containers.
Time Points: Analyze the samples at initial, 1, 3, and 6-month time points.
Analysis: At each time point, characterize the samples using DSC and PXRD to monitor for any signs of recrystallization. Chemical stability can be assessed by a suitable chromatographic method to detect any degradation products.
Conclusion
This compound is a versatile excipient that can significantly enhance the stability and performance of amorphous solid dispersions. By acting as a pH modifier and engaging in specific molecular interactions, this compound can improve the dissolution rate and bioavailability of poorly water-soluble drugs. The provided protocols offer a framework for the rational design, preparation, and characterization of this compound-stabilized ASDs. Careful optimization of the formulation and process parameters, along with thorough solid-state and performance characterization, is essential for the successful development of robust and effective amorphous drug products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Mechanism for enhanced absorption of a solid dispersion formulation of LY2300559 using the artificial stomach duodenum model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interactions in celecoxib-PVP-mthis compound amorphous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Preparation, characterization and in vivo studies of amorphous solid dispersion of gambogic acid with mthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hot-Melt Extruded Amorphous Solid Dispersion for Solubility, Stability, and Bioavailability Enhancement of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lowering melt extrusion temperature and increasing solubility and dissolution rate of telmisartan amorphous solid dispersion by applying acid-base supersolubilization principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Enhancement of dissolution of Telmisartan through use of solid dispersion technique - surface solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Eglumine-Metal Ion Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established analytical techniques to characterize the interactions between Eglumine and various metal ions. Detailed protocols for key methodologies are provided to facilitate experimental design and execution.
Introduction
This compound, a therapeutic agent, may interact with biologically relevant metal ions. Understanding these interactions is crucial for elucidating its mechanism of action, potential side effects, and for the development of new drug formulations. This document outlines several powerful analytical techniques to quantify and characterize this compound-metal ion binding events.
Key Analytical Techniques
A variety of biophysical and analytical techniques can be employed to study the formation and properties of this compound-metal ion complexes. The choice of technique will depend on the specific research question, the nature of the metal ion, and the available instrumentation. The primary techniques covered in these notes are:
-
Isothermal Titration Calorimetry (ITC): For direct measurement of binding thermodynamics.
-
Mass Spectrometry (MS): For determination of stoichiometry and identification of complex formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of binding sites.
-
UV-Visible (UV-Vis) Spectroscopy: For a straightforward and widely accessible method to determine binding constants.
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative data that can be obtained from each of the described analytical techniques, allowing for easy comparison of their capabilities.
| Parameter | Isothermal Titration Calorimetry (ITC) | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | UV-Visible (UV-Vis) Spectroscopy |
| Binding Affinity (Ka or Kd) | Yes[1][2] | Indirectly | Yes[3] | Yes |
| Stoichiometry (n) | Yes[1][4] | Yes[5] | Indirectly | Yes (e.g., Job's plot) |
| Enthalpy (ΔH) | Yes[1][4] | No | No | No |
| Entropy (ΔS) | Yes[2] | No | No | No |
| Gibbs Free Energy (ΔG) | Yes[2] | No | No | No |
| Mass of Complex | No | Yes[6][7] | No | No |
| Structural Information | No | Limited (fragmentation)[7] | Yes (detailed)[3][8] | Limited |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][4]
Objective: To determine the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of this compound-metal ion interaction.
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution (degassed)
-
Metal ion solution (degassed)
-
Matching buffer (degassed)
Protocol:
-
Prepare a solution of this compound in a suitable buffer (e.g., HEPES, PBS) at a known concentration (typically 10-50 µM). Degas the solution thoroughly.
-
Prepare a solution of the metal ion of interest in the same, matched buffer at a concentration 10-20 times higher than the this compound solution. Degas this solution.
-
Fill the ITC sample cell with the this compound solution and the reference cell with the matched buffer.[1]
-
Load the metal ion solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the metal ion solution into the sample cell containing this compound.[4]
-
Record the heat change after each injection.
-
As a control, perform an identical titration of the metal ion solution into the buffer-filled sample cell to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm by fitting the data to an appropriate binding model (e.g., one-site binding) to extract the thermodynamic parameters.[4]
Workflow for ITC Experiment
Caption: Workflow for Isothermal Titration Calorimetry.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the analysis of intact molecular complexes, making it ideal for detecting this compound-metal ion species.[9] Native mass spectrometry, which utilizes physiological-like solvent conditions, is particularly useful for preserving non-covalent interactions.[6]
Objective: To confirm the formation of this compound-metal ion complexes and determine their stoichiometry.
Materials:
-
Electrospray Ionization Mass Spectrometer
-
This compound solution
-
Metal ion solution
-
Volatile buffer (e.g., ammonium acetate)
Protocol:
-
Prepare a stock solution of this compound in a volatile buffer (e.g., 10 mM ammonium acetate, pH 7.4).
-
Prepare a stock solution of the metal ion salt in the same volatile buffer.
-
Prepare a series of samples by mixing the this compound and metal ion solutions at different molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2).
-
Allow the mixtures to incubate for a sufficient time to reach equilibrium.
-
Introduce the samples into the ESI-MS system via direct infusion using a syringe pump.
-
Acquire mass spectra in positive or negative ion mode, depending on the expected charge of the complex. Use gentle source conditions (low cone voltage) to minimize in-source fragmentation.[9]
-
Analyze the resulting spectra to identify peaks corresponding to free this compound and the this compound-metal ion complex(es).
-
Determine the stoichiometry by observing the mass-to-charge ratio (m/z) of the complex and comparing it to the theoretical m/z values for different this compound:metal ratios.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about molecules in solution. Chemical shift perturbation mapping can be used to identify the specific atoms in this compound that are involved in metal ion coordination.[8]
Objective: To identify the binding site of a metal ion on the this compound molecule.
Materials:
-
High-field NMR spectrometer
-
This compound solution in a suitable deuterated solvent (e.g., D2O)
-
Metal ion solution (diamagnetic metal preferred for simpler spectra)
-
NMR tubes
Protocol:
-
Dissolve a known amount of this compound in a deuterated solvent to prepare a stock solution.
-
Acquire a 1D (e.g., 1H) and 2D (e.g., 1H-1H COSY, 1H-13C HSQC) NMR spectrum of free this compound. This will serve as the reference spectrum.
-
Prepare a stock solution of the diamagnetic metal ion in the same deuterated solvent.
-
Perform a titration by adding small aliquots of the metal ion solution to the NMR tube containing the this compound solution.
-
Acquire a 2D NMR spectrum after each addition of the metal ion.
-
Overlay the spectra from the titration points with the reference spectrum of free this compound.
-
Analyze the changes in chemical shifts for the signals of this compound's protons and carbons.
-
Residues exhibiting significant chemical shift perturbations upon metal ion addition are likely part of or in close proximity to the binding site.
Logical Flow for NMR Binding Site Mapping
Caption: Logical flow for NMR binding site identification.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely available technique that can be used to study this compound-metal ion interactions if the binding event results in a change in the absorbance spectrum of this compound.
Objective: To determine the binding constant (Ka) and stoichiometry of the this compound-metal ion complex.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound solution
-
Metal ion solution
-
Buffer solution
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Record the UV-Vis spectrum of the this compound solution to identify the wavelength of maximum absorbance (λmax).
-
Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the metal ion.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the λmax of this compound (or at a wavelength where the change is maximal).
-
Plot the change in absorbance (ΔA) versus the concentration of the metal ion.
-
Analyze the resulting binding curve using non-linear regression to a suitable binding equation (e.g., one-site binding) to determine the binding constant (Ka).
-
To determine stoichiometry, a Job's plot can be generated by preparing a series of solutions where the total molar concentration of this compound and the metal ion is constant, but their mole fractions are varied. The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex.
Experimental Workflow for UV-Vis Titration
Caption: Workflow for UV-Vis Spectroscopic Titration.
References
- 1. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 2. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 5. Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Native mass spectrometry-based metabolomics identifies metal-binding compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 8. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
Troubleshooting & Optimization
Technical Support Center: Eglumine Solubility in Aqueous Buffers
Welcome to the Technical Support Center for Eglumine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting this compound precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound, also known as N-Ethyl-D-glucamine, is an ethylated amino sugar derived from glucose.[1] It is a white to off-white crystalline powder. A summary of its key properties is provided in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H19NO5 | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Water Solubility | 0.1 g/mL | [2] |
| Melting Point | ~138 °C | |
| pKa (predicted) | 13.51 ± 0.20 | [2] |
| pKa of Mthis compound (N-methylglucamine) | 9.6 | [3] |
Note on pKa: There is a discrepancy in the reported pKa values. A predicted value for this compound is 13.51, which is high for a secondary amine.[2] A more typical experimental pKa for the structurally similar compound Mthis compound is 9.6.[3] The pKa of secondary amines generally falls in the 10-11 range.[4] Given this, the solubility of this compound will be significantly influenced by pH, and it is advisable to experimentally determine the optimal pH for your specific application.
Q2: Why is my this compound precipitating out of my aqueous buffer?
This compound precipitation in aqueous buffers can be attributed to several factors, primarily related to its solubility being dependent on the pH of the solution. As an amine-containing compound, this compound's charge state, and therefore its solubility in aqueous solutions, is dictated by the pH.
-
At a pH below its pKa , the amine group of this compound will be protonated (positively charged), which generally increases its solubility in aqueous media.
-
At a pH above its pKa , the amine group will be in its neutral, uncharged form, which is typically less soluble and more prone to precipitation.
Other contributing factors can include:
-
Buffer Composition: Certain buffer salts, like phosphates, can interact with this compound or other components in your formulation to cause precipitation.
-
Concentration: Higher concentrations of this compound are more likely to precipitate.
-
Temperature: Lower temperatures can decrease the solubility of some compounds.
-
Ionic Strength: High salt concentrations in the buffer can sometimes lead to "salting out" and precipitation.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Issue 1: this compound precipitates immediately upon addition to the buffer.
Possible Cause: The pH of the buffer is too high (above the pKa of this compound), causing the less soluble, uncharged form to predominate.
Solutions:
-
pH Adjustment: The most effective initial step is to lower the pH of your buffer. Aim for a pH at least 1-2 units below the expected pKa of this compound's amine group (a pH of 7.5-8.5 is a good starting point, considering the pKa of Mthis compound is 9.6).
-
Method of Preparation: Instead of adding solid this compound directly to the buffer, first prepare a concentrated stock solution in purified water or a slightly acidic solution, and then add this stock solution to your final buffer.
Experimental Protocol: Preparing an this compound Solution
-
Prepare a Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in a small volume of purified water or a buffer with a slightly acidic pH (e.g., pH 5-6). Gentle warming and stirring may aid dissolution.
-
-
Prepare the Final Buffer:
-
Prepare your target aqueous buffer (e.g., PBS, Tris-HCl) at the desired final concentration and volume, but with a pH adjusted to be slightly lower than your final target pH.
-
-
Combine and Adjust:
-
Slowly add the this compound stock solution to the final buffer while stirring.
-
Monitor the pH of the final solution and adjust to the desired experimental pH using dilute acid (e.g., HCl) or base (e.g., NaOH).
-
Visually inspect for any signs of precipitation.
-
Issue 2: The this compound solution becomes cloudy or precipitates over time, especially at low temperatures.
Possible Cause: The solubility limit of this compound in your specific buffer and at that temperature has been exceeded. Phosphate buffers, in particular, can be prone to precipitation in the cold.
Solutions:
-
Decrease Concentration: If experimentally feasible, reduce the final concentration of this compound in your solution.
-
Temperature Control: Prepare and store the solution at room temperature if your experiment allows. If refrigeration is necessary, you may need to use a lower concentration of this compound or a different buffer system.
-
Buffer Choice: Consider using an alternative buffer to phosphate, such as HEPES or MOPS, which are known to have fewer interactions with metal ions and may offer better stability for your compound.[5]
Issue 3: Precipitation occurs when using a specific type of buffer (e.g., phosphate or borate).
Possible Cause: Direct interaction between this compound and the buffer components.
-
Phosphate Buffers: While direct evidence for this compound-phosphate precipitation is lacking, phosphate buffers can interact with amine-containing compounds and are known to precipitate with certain cations.[5][6]
-
Borate Buffers: Borate can form complexes with polyols (compounds with multiple hydroxyl groups).[7] Since this compound has a polyol structure, there is a potential for complex formation that could lead to precipitation, especially at certain concentrations and pH values.
Solutions:
-
Change Buffer System: The most straightforward solution is to switch to a different buffer system that is less likely to interact with this compound. Good alternatives include Tris-HCl, HEPES, or MOPS.
-
Optimize Buffer Concentration: If you must use a phosphate or borate buffer, try reducing the buffer concentration to the minimum required for adequate buffering capacity.
Visual Troubleshooting Guides
Diagram: Logical Workflow for Troubleshooting this compound Precipitation
References
- 1. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. US20060229219A1 - Borate-polyol mixtures as a buffering system - Google Patents [patents.google.com]
Technical Support Center: Optimizing Eglumine Concentration to Minimize Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of Eglumine for their experiments while minimizing cytotoxic effects. Given the limited publicly available data on this compound-specific cytotoxicity, this guide emphasizes general principles and best practices in cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxicity?
A1: this compound, also known as N-Ethyl-D-glucamine, is a derivative of glucose.[1][2] It is often used in pharmaceutical formulations as a buffering agent or a chelating agent.[1][3] this compound is structurally similar to mthis compound (N-methyl-D-glucamine), a common excipient generally considered to have low toxicity at concentrations typically used in drug formulations.[4][5] However, the specific cytotoxicity of this compound has not been extensively characterized in publicly available literature. Therefore, it is crucial to experimentally determine its cytotoxic profile in your specific cell model.
Q2: How do I determine a starting concentration range for this compound in my experiments?
A2: When there is limited prior data, a broad concentration range should be tested initially. A common starting point for a new compound is a logarithmic dilution series, for example, from 1 nM to 1 mM. This wide range helps to identify the concentrations at which biological effects and cytotoxic effects begin to appear.
Q3: What are the common assays to measure cytotoxicity?
A3: Several assays can be used to measure cytotoxicity, each with a different underlying principle:
-
MTT/XTT/WST assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[6]
-
Lactate Dehydrogenase (LDH) assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which indicates a loss of cell membrane integrity.[4]
-
Annexin V/Propidium Iodide (PI) assay: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Q4: My results show increased cell metabolism at low this compound concentrations. Is this normal?
A4: An apparent increase in metabolic activity at low concentrations of a test compound is a phenomenon that can be observed in cytotoxicity assays like the MTT assay. This can be due to a stress response in the cells, where they increase their metabolic rate to cope with the compound. It is important to correlate these findings with other assays and microscopic observation of cell morphology.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed even at low this compound concentrations. | 1. Solvent toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium might be toxic to the cells. 2. Contamination: Mycoplasma, bacterial, or fungal contamination can cause unexpected cell death. 3. Incorrect this compound concentration: Errors in calculation or dilution of the this compound stock solution. | 1. Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the same concentration). 2. Regularly test your cell cultures for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. 3. Double-check all calculations and prepare fresh dilutions from a trusted stock solution. |
| Inconsistent results between experiments. | 1. Variable cell seeding density: Differences in the initial number of cells per well can significantly affect the results. 2. Inconsistent incubation times: The duration of cell exposure to this compound should be consistent. 3. Reagent variability: Using different batches of media, serum, or assay reagents can introduce variability. | 1. Ensure a uniform single-cell suspension before seeding and be precise with pipetting. 2. Standardize the incubation time for all experiments. 3. Use the same batch of reagents for a set of comparable experiments whenever possible. Note the lot numbers of all reagents used. |
| High background in cytotoxicity assay. | 1. Media components: Phenol red or other components in the culture medium can interfere with the absorbance or fluorescence readings of some assays. 2. Compound interference: this compound itself might directly react with the assay reagents. | 1. Use phenol red-free medium for the duration of the assay if it is known to interfere. 2. Include a control of this compound in cell-free medium with the assay reagent to check for any direct reaction. |
Data Presentation
When determining the cytotoxic profile of this compound, it is important to present the data clearly. The following tables are templates for recording and presenting your experimental data.
Table 1: Dose-Response Cytotoxicity of this compound on [Cell Line Name] after [Time] Hours of Incubation
| This compound Concentration | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V Assay) |
| 0 µM (Control) | 100 | 0 | [Value]% |
| [Conc. 1] µM | [Value]% | [Value]% | [Value]% |
| [Conc. 2] µM | [Value]% | [Value]% | [Value]% |
| [Conc. 3] µM | [Value]% | [Value]% | [Value]% |
| [Conc. 4] µM | [Value]% | [Value]% | [Value]% |
| [Conc. 5] µM | [Value]% | [Value]% | [Value]% |
Table 2: IC50 Values of this compound on Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| [Cell Line 1] | 24 | [Value] | MTT |
| [Cell Line 1] | 48 | [Value] | MTT |
| [Cell Line 2] | 24 | [Value] | MTT |
| [Cell Line 2] | 48 | [Value] | MTT |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control
-
Maximum LDH release (treat with lysis buffer 30 minutes before measurement)
-
Medium background control (no cells)
-
-
Following the manufacturer's instructions, transfer a specific amount of supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate in the dark at room temperature for the recommended time.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Protocol 3: Annexin V/PI Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
How to prevent Eglumine interference in biochemical assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Eglumine in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, mitigate, and prevent potential assay artifacts caused by this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound, also known as N-Ethyl-D-glucamine, is a derivative of glucose with an ethylamine group.[1][2][3] Its structure presents two potential sources of interference in biochemical assays:
-
Glucose-like structure: As a sugar derivative, this compound may interact with enzymes or reagents in assays designed to measure carbohydrates or metabolites.
-
Amine group: The presence of a primary amine can lead to non-specific interactions or reactions with assay components, particularly in protein quantification or amine-specific assays.[2][3]
Q2: Which types of assays are most likely to be affected by this compound interference?
While specific data on this compound is limited, based on its chemical properties, the following assays may be susceptible to interference:
-
Glucose Assays: Particularly those employing glucose oxidase/peroxidase methods, as other sugar derivatives have been shown to interfere.[4][5]
-
Protein Quantification Assays: Assays like the Bicinchoninic Acid (BCA) assay can be affected by reducing substances and compounds with amine groups.[2]
-
Enzyme-Linked Immunosorbent Assays (ELISAs): High concentrations of excipients can sometimes lead to non-specific binding or disruption of antibody-antigen interactions.
-
Cell-Based Assays: this compound's presence in cell culture media could potentially alter cellular metabolism or assay readouts.
Q3: What are the common signs of assay interference?
Unexpected or inconsistent results are the primary indicators of interference. These can manifest as:
-
Higher or lower than expected readings.
-
Poor linearity in dilution series.
-
High background signal.
-
Inconsistent results between replicates.
-
A dose-response curve that is non-sigmoidal or erratic.[6]
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Guide 1: Initial Assessment and Confirmation of Interference
This guide will help you determine if this compound is the source of the unexpected results.
Question: My results are unexpected. How do I confirm if this compound is the cause?
Answer:
Follow this workflow to systematically investigate potential interference from this compound.
Caption: Workflow to confirm this compound interference.
Guide 2: Mitigation Strategies
Once interference is confirmed, use these strategies to minimize its effects.
Question: I've confirmed this compound interferes with my assay. What can I do to mitigate this?
Answer:
The appropriate mitigation strategy will depend on the nature of the interference.
| Strategy | Description | Best For |
| Sample Dilution | Diluting the sample can reduce the concentration of this compound to a level where it no longer interferes. | When the analyte concentration is high enough to be detected after dilution. |
| Alternative Assay Method | Use an assay with a different detection principle that is not susceptible to interference from this compound. | When dilution is not feasible or does not resolve the issue. |
| Sample Pre-treatment | Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove this compound from the sample before analysis. | Complex samples where this compound needs to be physically separated from the analyte. |
| Method Optimization (for HPLC) | Adjusting the mobile phase, pH, or using a different column can help separate the analyte peak from any interfering peaks from this compound.[7] | Chromatographic assays where co-elution is the issue. |
Experimental Protocols
Protocol 1: Spike-and-Recovery Experiment
Objective: To determine if the presence of this compound affects the quantification of a known amount of analyte.
Materials:
-
Your sample matrix (e.g., buffer, cell lysate)
-
This compound stock solution
-
Analyte stock solution of known concentration
-
Your biochemical assay reagents
Procedure:
-
Prepare four sets of samples in triplicate:
-
Set A (Control): Sample matrix only.
-
Set B (Spike): Sample matrix + known concentration of analyte.
-
Set C (this compound): Sample matrix + this compound at the concentration present in your test samples.
-
Set D (Spike + this compound): Sample matrix + known concentration of analyte + this compound.
-
-
Perform the biochemical assay on all samples according to your standard protocol.
-
Calculate the Percent Recovery:
-
Recovery (%) = [ (Signal of Set D - Signal of Set C) / (Signal of Set B - Signal of Set A) ] * 100
-
Interpretation of Results:
| Percent Recovery | Interpretation |
| 80-120% | No significant interference from this compound. |
| <80% | This compound is causing negative interference (underestimation of analyte). |
| >120% | This compound is causing positive interference (overestimation of analyte). |
Protocol 2: Serial Dilution for Linearity Assessment
Objective: To determine if the interference from this compound is concentration-dependent.
Materials:
-
A sample containing both your analyte and this compound.
-
Diluent (the same matrix as your sample, without analyte or this compound).
-
Your biochemical assay reagents.
Procedure:
-
Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using the diluent.
-
Perform the biochemical assay on the undiluted sample and each dilution in triplicate.
-
Calculate the concentration of the analyte in each diluted sample.
-
Multiply the calculated concentration by the dilution factor to get the corrected concentration for each dilution.
Interpretation of Results:
Caption: Logic for interpreting serial dilution results.
If the corrected concentrations are consistent across the dilutions, the assay is linear, and dilution can be a viable strategy to mitigate interference. If the corrected concentrations are not consistent, the interference is non-linear, and other mitigation strategies should be explored.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Interference of biogenic amines with the measurement of proteins using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference by gliclazide in the glucose oxidase/peroxidase method for glucose assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Protein Stability in Eglumine-Containing Formulations
Introduction
Eglumine, also known as mthis compound, is an amino sugar derived from glucose and is frequently utilized in pharmaceutical formulations as an excipient. While often employed to enhance the stability and solubility of active pharmaceutical ingredients, including proteins, challenges with protein denaturation and aggregation can still arise during formulation development.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering protein stability issues in formulations containing this compound.
Frequently Asked Questions (FAQs)
Q1: My protein is aggregating in a formulation that includes this compound. Is this compound causing the problem?
A1: While this compound salts are often used to stabilize proteins, it's crucial to consider the entire formulation and experimental conditions.[1] Protein aggregation can be triggered by numerous factors, including suboptimal buffer pH, high protein concentration, inappropriate ionic strength, temperature fluctuations, and the presence of other excipients that might interact unfavorably.[3][4][5] It is recommended to systematically evaluate each component of your formulation to identify the root cause of aggregation.
Q2: How can I detect protein denaturation or aggregation in my this compound-containing formulation?
A2: Several biophysical techniques can be employed to detect protein denaturation and aggregation. The choice of method depends on the specific protein and the nature of the instability. Common methods include:
-
Dynamic Light Scattering (DLS): Detects the presence of soluble aggregates by measuring particle size distribution.
-
Circular Dichroism (CD) Spectroscopy: Assesses changes in the secondary and tertiary structure of the protein, which are indicative of denaturation.[6]
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[7][8] A decrease in Tm can indicate destabilization.
-
Size Exclusion Chromatography (SEC): Separates proteins based on size and can quantify the amount of monomer, aggregate, and fragment.[9]
-
Intrinsic Fluorescence: Monitors changes in the local environment of tryptophan and tyrosine residues, which often change upon unfolding.[9]
Q3: What are the general strategies to prevent protein denaturation in a formulation?
A3: Preventing protein denaturation involves optimizing the formulation and handling conditions. Key strategies include:
-
pH Optimization: Maintain the pH of the solution where the protein is most stable.[3]
-
Use of Stabilizing Excipients: Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, mannitol), and certain amino acids (e.g., arginine, glycine) can act as stabilizers.[10][11][12][13]
-
Control of Ionic Strength: Adjusting the salt concentration can help shield electrostatic interactions that may lead to aggregation.[3]
-
Temperature Control: Storing and handling the protein at its optimal temperature is critical to prevent both heat- and cold-induced denaturation.[10][14]
-
Minimizing Interfacial Stress: Agitation and exposure to air-water or solid-liquid interfaces can cause denaturation. The inclusion of surfactants like polysorbates can mitigate these effects.[15][16][17]
Q4: Can this compound interact with my protein of interest?
A4: this compound, as a small molecule, has the potential to interact with proteins. Such interactions can be either stabilizing or destabilizing, depending on the specific protein and the nature of the interaction. While often used as a stabilizer, it's theoretically possible for this compound to interact with a protein in a way that alters its conformation.[1] If you suspect an adverse interaction, biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) could be used to study the binding affinity and thermodynamics of the interaction.
Troubleshooting Guide
Issue 1: Increased turbidity or visible precipitation observed in the protein formulation.
| Potential Cause | Troubleshooting Steps |
| Protein Aggregation | 1. Verify Protein Concentration: High concentrations can promote aggregation.[4] Try working with a lower protein concentration. 2. Optimize Buffer Conditions: Adjust the pH away from the protein's isoelectric point (pI).[3] Screen different buffer systems and ionic strengths. 3. Add Stabilizers: Introduce excipients like sucrose, glycerol, or arginine to your formulation.[11][12] 4. Perform DLS Analysis: Confirm the presence and size of aggregates. |
| Poor Solubility | 1. Screen Solubilizing Agents: Test different concentrations of this compound or other solubilizing excipients. 2. Modify the Formulation: Consider the addition of non-ionic surfactants (e.g., Polysorbate 20/80) at low concentrations.[15] |
Issue 2: Loss of biological activity of the protein.
| Potential Cause | Troubleshooting Steps |
| Protein Denaturation | 1. Assess Structural Integrity: Use Circular Dichroism (CD) spectroscopy to check for changes in secondary/tertiary structure.[6] 2. Measure Thermal Stability: Perform a Thermal Shift Assay (DSF) to determine if the melting temperature (Tm) has decreased.[8] 3. Review Handling Procedures: Ensure proper temperature control and gentle handling to avoid mechanical stress.[14] |
| Chemical Degradation | 1. Optimize pH: Deamidation and oxidation are often pH-dependent.[15] 2. Add Antioxidants: If oxidation is suspected, consider adding antioxidants like methionine. 3. Use Chelating Agents: To prevent metal-catalyzed oxidation, add EDTA.[15] |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This technique assesses protein stability by measuring the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A fluorescent dye that binds to hydrophobic regions of the unfolded protein is used.
Methodology:
-
Reagent Preparation:
-
Prepare the protein solution at a final concentration of 0.1-0.2 mg/mL in the formulation buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the recommended working concentration.
-
Prepare solutions of your test conditions (e.g., different concentrations of this compound, different pH buffers).
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, mix the protein solution, dye, and the test condition solution in each well. Include a control with only the protein and dye in the standard buffer.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.
-
The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater protein stability.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary and tertiary structure of a protein in solution.
Methodology:
-
Sample Preparation:
-
Prepare the protein sample in the formulation buffer at a concentration of approximately 0.1 mg/mL for far-UV CD (secondary structure) and 1 mg/mL for near-UV CD (tertiary structure).
-
The buffer itself should not have a high absorbance in the UV range.
-
-
Instrument Setup:
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm for far-UV, 10 mm for near-UV).
-
Calibrate and blank the instrument with the formulation buffer.
-
-
Data Acquisition:
-
For secondary structure analysis, scan from approximately 250 nm to 190 nm (far-UV).
-
For tertiary structure analysis, scan from approximately 350 nm to 250 nm (near-UV).
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum can be compared to a reference spectrum of the native protein. Significant changes in the shape and magnitude of the CD signal indicate structural changes.
-
Deconvolution algorithms can be used to estimate the percentage of alpha-helix, beta-sheet, and random coil structures from the far-UV spectrum.
-
Quantitative Data Summary
| Parameter | Differential Scanning Fluorimetry (DSF) | Circular Dichroism (CD) Spectroscopy | Dynamic Light Scattering (DLS) |
| Typical Protein Concentration | 0.1 - 0.5 mg/mL | Far-UV: 0.1-0.2 mg/mLNear-UV: 0.5-2.0 mg/mL | 0.1 - 1.0 mg/mL |
| Typical Sample Volume | 10 - 25 µL | Far-UV: ~200 µLNear-UV: ~1 mL | 20 - 50 µL |
| Key Output | Melting Temperature (Tm) | CD Spectrum (Molar Ellipticity) | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) |
| Interpretation of Instability | Decrease in Tm | Changes in spectral shape and intensity | Increase in Rh and PDI, presence of multiple peaks |
Visualizations
Caption: Workflow for Investigating Protein Instability.
Caption: Decision Tree for Troubleshooting Protein Denaturation.
Caption: Conceptual Diagram of Protein Stabilization.
References
- 1. WO2019201899A1 - Method for stabilizing protein comprising formulations by using a mthis compound salt. - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 13. pharmtech.com [pharmtech.com]
- 14. youtube.com [youtube.com]
- 15. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 16. Protein denaturation at the air-water interface and how to prevent it | eLife [elifesciences.org]
- 17. Protein denaturation at the air-water interface and how to prevent it - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing residual Eglumine from a solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual Eglumine from solutions.
Troubleshooting Guide
Issue: Incomplete this compound Removal
Symptoms:
-
Analytical tests (e.g., HPLC) indicate the presence of residual this compound above the acceptable limit.
-
The final product exhibits unexpected solubility or stability issues.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent for Extraction: The organic solvent used for extraction has poor selectivity for the target compound over this compound. | 1. Review Solvent Properties: this compound is highly soluble in water and practically insoluble in non-polar organic solvents like chloroform and ether.[1] Use a water-immiscible organic solvent that has a high affinity for your product and low affinity for this compound. 2. Increase Extraction Cycles: Perform multiple sequential extractions to improve removal efficiency. |
| Suboptimal pH for Extraction: The pH of the aqueous solution may not be optimal for separating the target compound from this compound. | Adjust pH: this compound is an organic base.[1][2] Adjusting the pH of the aqueous phase can alter the solubility of your target compound, potentially improving the partition coefficient and enhancing separation during liquid-liquid extraction. |
| Insufficient Anti-Solvent Addition: The volume of the anti-solvent added is not enough to cause complete precipitation of this compound. | Optimize Anti-Solvent Ratio: Gradually add more anti-solvent while monitoring the solution for further precipitation. Determine the optimal ratio of solvent to anti-solvent in a small-scale experiment first. |
| Chromatography Column Overload: The amount of sample loaded onto the chromatography column exceeds its binding capacity for this compound. | Reduce Sample Load: Decrease the amount of crude product loaded onto the column. Select Appropriate Stationary Phase: Consider using an ion-exchange chromatography column for more effective separation based on charge.[3][4] |
dot
References
- 1. phexcom.com [phexcom.com]
- 2. Mthis compound - Actylis Lab Solutions [actylislab.com]
- 3. Determination of mthis compound in pharmaceutical formulations using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of mthis compound in pharmaceutical formulations using high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Eglumine (Imeglimin) Stability and Degradation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of eglumine, with a specific focus on the chemically related and likely intended compound, Imeglimin. The information presented here is collated from recent studies on the forced degradation of Imeglimin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the known stability profile of Imeglimin hydrochloride under stress conditions?
A1: Forced degradation studies indicate that Imeglimin hydrochloride is susceptible to degradation under specific environmental pressures. Notably, it degrades when exposed to oxidative conditions at room temperature and to basic (alkaline) conditions at elevated temperatures.[1][2][3] Conversely, the compound has been found to be relatively stable with minimal degradation under acidic, thermal (dry heat), and photolytic stress conditions.[2][3]
Q2: What are the primary degradation pathways observed for Imeglimin?
A2: The two primary degradation pathways identified for Imeglimin hydrochloride are through oxidation and base-catalyzed hydrolysis.[2][3] These pathways lead to the formation of distinct degradation products.
Q3: What are the identified degradation products of Imeglimin?
A3: Under forced degradation conditions, two main degradation products have been identified by LC-MS analysis.[2][3]
-
DP1 : This product has a mass-to-charge ratio (m/z) of 160.2 and is formed under oxidative stress.[1][2][3]
-
DP2 : This product has an m/z of 118.0 and is generated under basic stress conditions.[1][2][3]
Q4: Are there validated analytical methods for studying Imeglimin stability?
A4: Yes, a validated LC-MS (Liquid Chromatography-Mass Spectrometry) method has been successfully used to separate and identify Imeglimin and its degradation products.[1][2][3] This method is crucial for stability-indicating assays.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and analysis of Imeglimin.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram during routine analysis. | Sample degradation due to improper storage or handling. | - Review storage conditions. Ensure the sample is protected from oxidizing agents and alkaline environments.- Prepare fresh samples and re-analyze immediately. |
| Loss of assay value or potency over time. | Degradation of the active pharmaceutical ingredient (API). | - Conduct a forced degradation study to identify the specific stressor (e.g., oxidation, pH).- Based on the findings, adjust the formulation or storage conditions to mitigate the degradation pathway. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | - Strictly control the parameters of your stability study, including temperature, humidity, light exposure, and the pH of solutions.- Ensure the analytical method is robust and validated for stability indication. |
| Difficulty in identifying unknown peaks. | Formation of novel degradation products. | - Utilize hyphenated techniques like LC-MS/MS for structural elucidation of the unknown impurities.- Compare the mass spectra of the unknown peaks with the known degradation products (DP1: m/z 160.2, DP2: m/z 118.0). |
Summary of Forced Degradation Studies
The following table summarizes the conditions and outcomes of forced degradation studies performed on Imeglimin hydrochloride.
| Stress Condition | Methodology | Outcome | Degradation Products Identified |
| Oxidative | Exposure to an oxidizing agent at room temperature. | Significant degradation observed.[3] | DP1 (m/z 160.2)[1][2][3] |
| Basic (Alkaline) | Exposure to a basic solution at elevated temperatures. | Significant degradation observed.[3] | DP2 (m/z 118.0)[1][2][3] |
| Acidic | Exposure to an acidic solution. | No significant degradation products found.[2][3] | Not applicable. |
| Thermal | Exposure to dry heat. | No significant degradation products found.[2][3] | Not applicable. |
| Photolytic | Exposure to light. | No significant degradation products found.[2][3] | Not applicable. |
Experimental Protocols
Forced Degradation Study Protocol
This section outlines a general methodology for conducting forced degradation studies on Imeglimin hydrochloride, based on published research.
-
Preparation of Stock Solution : Prepare a stock solution of Imeglimin hydrochloride in a suitable solvent (e.g., methanol or a mixture of buffer and methanol).
-
Application of Stress Conditions :
-
Acid Hydrolysis : Treat the drug solution with an acidic solution (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis : Treat the drug solution with a basic solution (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation : Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation : Expose the solid drug substance to dry heat (e.g., 60°C).
-
Photolytic Degradation : Expose the drug solution to UV light.
-
-
Sample Analysis :
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating LC-MS method.
-
LC-MS Analytical Method
The following is an example of an analytical method used for the separation and detection of Imeglimin and its degradation products.
-
Column : Xtimate C-18[2]
-
Mobile Phase : 10 mM ammonium formate buffer (pH 3) : methanol (75:25 v/v)[1][2]
-
Mass Spectrometry : ESI/APCI-MS for identification of degradation products.[1]
Visualizing Degradation Pathways
The following diagrams illustrate the degradation pathways of Imeglimin under oxidative and basic stress conditions.
Caption: Oxidative degradation pathway of Imeglimin.
Caption: Basic degradation pathway of Imeglimin.
Caption: Imeglimin stability under various stress conditions.
References
Navigating Lyophilization of Meglumine-Containing Formulations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful lyophilization of pharmaceutical formulations containing meglumine—often referred to as this compound—requires a nuanced understanding of its impact on the thermal properties of the frozen product and the critical parameters of the freeze-drying cycle. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific challenges encountered during the lyophilization of mthis compound-containing formulations.
Troubleshooting Guide
Researchers may encounter several common issues when developing and executing lyophilization cycles for formulations containing mthis compound. This guide provides a systematic approach to identifying and resolving these problems.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Cake Collapse or Meltback | The product temperature during primary drying exceeded the critical collapse temperature (Tc) of the formulation.[1][2][3] Mthis compound, as a component of the formulation, can influence the overall Tc. | 1. Determine the Collapse Temperature (Tc): Perform freeze-drying microscopy (FDM) to visually identify the Tc of the specific formulation.[4][5] 2. Adjust Primary Drying Temperature: Set the shelf temperature during primary drying to maintain the product temperature at least 2-3°C below the determined Tc.[6] 3. Formulation Modification: Consider adjusting the concentration of other excipients, such as bulking agents, to potentially increase the Tc. |
| Poor Cake Appearance (e.g., cracking, shrinkage, non-uniformity) | - Inappropriate Freezing Rate: A freezing rate that is too fast or too slow can lead to a less stable cake structure.[7] - Formulation Issues: The ratio of excipients to the active pharmaceutical ingredient (API) may not be optimal for forming a robust cake. - Mthis compound's Influence: Mthis compound's properties as a base and solubilizer can affect the solid-state characteristics of the final cake.[8][9][10] | 1. Optimize Freezing Protocol: Experiment with different freezing rates (e.g., 0.5°C/min, 1°C/min, 2°C/min) to find the optimal rate for a uniform ice crystal structure. 2. Include an Annealing Step: Introduce an annealing step after freezing (e.g., holding the product at -20°C for 2-4 hours) to promote the crystallization of bulking agents like mannitol and create a more robust cake structure.[11][12] 3. Evaluate Formulation Components: Re-evaluate the concentration of bulking agents (e.g., mannitol, sucrose) to ensure sufficient solid content for a mechanically strong cake.[13] |
| Extended Primary Drying Times | - Small Ice Crystals: A fast freezing rate can lead to the formation of small ice crystals, which increases the resistance to mass transfer during sublimation. - Low Primary Drying Temperature: A very conservative primary drying temperature, set far below the Tc, will slow down the sublimation rate.[6] | 1. Modify the Freezing Step: Employ a slower freezing rate or an annealing step to encourage the growth of larger ice crystals, which will create larger pores in the dried cake and reduce the resistance to vapor flow.[13] 2. Optimize Primary Drying Parameters: Once the Tc is accurately determined, increase the shelf temperature during primary drying to a point that is safely below the Tc to accelerate sublimation.[6] |
| High Residual Moisture | - Incomplete Primary or Secondary Drying: The duration of the drying phases may be insufficient to remove an adequate amount of water. - Inefficient Secondary Drying: The temperature and/or duration of the secondary drying phase may not be optimal for removing bound water. | 1. Extend Drying Times: Increase the duration of both the primary and secondary drying phases. 2. Optimize Secondary Drying Temperature: Increase the shelf temperature during secondary drying, ensuring it remains below the glass transition temperature (Tg) of the dried product to prevent structural changes. A typical range for secondary drying is 20°C to 40°C.[9] |
| Vial Breakage | - Crystallization of Excipients: The crystallization of certain excipients, like mannitol, during the lyophilization cycle can induce stress on the vials.[14][15] Mthis compound can potentially influence the crystallization behavior of other components in the formulation. | 1. Control the Freezing Rate: A controlled, slower freezing rate can help manage the crystallization process. 2. Optimize Annealing: A carefully designed annealing step can promote more uniform crystallization and reduce stress. 3. Formulation Adjustment: Evaluate the concentration of the crystallizing excipient. |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What is the primary role of mthis compound in a lyophilized formulation? Mthis compound is primarily used as a pH-adjusting agent and a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs).[8][9][10] In lyophilized products, it helps to maintain a desired pH in the pre-lyophilization solution and can contribute to the stability and solubility of the reconstituted product.
-
Q2: How does mthis compound affect the critical temperatures (Tg' and Tc) of a formulation? The addition of any excipient can alter the glass transition temperature of the maximally freeze-concentrated solution (Tg') and the collapse temperature (Tc). While specific quantitative data for mthis compound's effect is not widely published, it is essential to experimentally determine these critical temperatures for your specific formulation using techniques like Differential Scanning Calorimetry (DSC) and Freeze-Drying Microscopy (FDM).[7][16]
-
Q3: What other excipients are commonly used with mthis compound in lyophilized formulations? Formulations containing mthis compound often include:
-
Bulking agents: To provide structure and elegance to the lyophilized cake (e.g., mannitol, sucrose).[13]
-
Cryoprotectants/Lyoprotectants: To protect the API from the stresses of freezing and drying (e.g., sucrose, trehalose).[17][18]
-
Buffers: To maintain pH control (though mthis compound itself is a base).[19]
-
Lyophilization Cycle Optimization
-
Q4: What are the key stages of a lyophilization cycle for a mthis compound-containing formulation? The lyophilization cycle consists of three main stages:
-
Freezing: The formulation is cooled to a temperature well below its eutectic point or glass transition temperature to ensure complete solidification.[14][20]
-
Primary Drying (Sublimation): Under reduced pressure, the frozen solvent (usually water) is removed by sublimation. The product temperature must be kept below the collapse temperature.[14][20]
-
Secondary Drying (Desorption): The temperature is gradually increased to remove residual, bound water from the product.[9]
-
-
Q5: Why is an annealing step sometimes recommended for formulations with mthis compound? While not specific to mthis compound itself, an annealing step is often beneficial for formulations containing crystallizing bulking agents like mannitol.[11][12] Annealing involves raising the product temperature after initial freezing (but still below the freezing point) to allow for the growth of larger ice crystals and more complete crystallization of the bulking agent. This can lead to a more robust cake structure and shorter primary drying times.
Experimental Protocols
1. Determination of Critical Temperatures
-
Differential Scanning Calorimetry (DSC) for Tg' Determination:
-
Accurately weigh 10-15 mg of the liquid formulation into a DSC pan and hermetically seal it.
-
Place the pan in the DSC instrument.
-
Cool the sample to -70°C at a controlled rate (e.g., 5°C/min).
-
Hold at -70°C for 5 minutes to ensure thermal equilibrium.
-
Heat the sample to 20°C at a controlled rate (e.g., 5°C/min).
-
Analyze the resulting thermogram to identify the midpoint of the change in heat capacity, which corresponds to the Tg'.
-
-
Freeze-Drying Microscopy (FDM) for Tc Determination:
-
Place a small droplet (approximately 1-2 µL) of the formulation between two cover slips on the FDM stage.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate.
-
Apply a vacuum to the stage (e.g., 100 mTorr).
-
Slowly heat the stage at a controlled rate (e.g., 1°C/min).
-
Visually observe the sublimation front through the microscope. The temperature at which the dried portion of the cake begins to lose its structure and "collapse" is the collapse temperature (Tc).[4][6][21]
-
Visualizations
Caption: Workflow for developing a lyophilization cycle for mthis compound formulations.
Caption: Decision tree for troubleshooting cake collapse in lyophilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Mthis compound - Actylis Lab Solutions [actylislab.com]
- 3. bdmai.org [bdmai.org]
- 4. Understanding Freeze Dry Microscopy [mccrone.com]
- 5. Item - Freeze drying microscopy as a tool to study sublimation kinetics - Loughborough University - Figshare [repository.lboro.ac.uk]
- 6. Freeze-Drying Microscopy | Coriolis Pharma [coriolis-pharma.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Lyophilized Amorphous Dispersion of Telmisartan in a Combined Carrier–Alkalizer System: Formulation Development and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of process conditions on the crystallization and transition of metastable mannitol forms in protein formulations during lyophilization [pubmed.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 14. pci.com [pci.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
- 17. Stabilizers and their interaction with formulation components in frozen and freeze-dried protein formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. roquette.com [roquette.com]
- 20. What’s Involved in Designing Effective Lyophilization Cycles? | Sharp Services [sharpservices.com]
- 21. FREEZE-DRYING MICROSCOPY - Unravelling the Complexities of Freeze-Drying Pharmaceuticals With Advanced Microscopy Techniques [drug-dev.com]
Technical Support Center: Eglumine (N-benzoyl-L-glutamic acid) Synthesis and Purification
This guide provides troubleshooting advice and frequently asked questions for the synthesis and purification of Eglumine, with N-benzoyl-L-glutamic acid used as a representative model.
Frequently Asked Questions (FAQs)
Synthesis Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the N-benzoylation of L-glutamic acid can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred vigorously for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time if starting material is still present.
-
-
pH Control: The pH of the reaction mixture is critical. In the Schotten-Baumann reaction, a base is used to neutralize the HCl generated. If the pH is too low, the amine will be protonated and unreactive. If it's too high, hydrolysis of the benzoyl chloride can occur.[1][2][3]
-
Solution: Maintain the pH of the reaction mixture within the optimal range (typically pH 8-9 for this reaction) by the slow, dropwise addition of a base solution (e.g., 1M NaOH).[4]
-
-
Reagent Quality: The quality of your reagents, particularly benzoyl chloride, is important.
-
Solution: Use freshly opened or distilled benzoyl chloride, as it can hydrolyze upon exposure to atmospheric moisture.
-
-
Side Reactions: The primary side reaction is the hydrolysis of benzoyl chloride.
-
Solution: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis of the benzoyl chloride.[4]
-
Q2: I am observing unexpected byproducts in my reaction mixture. What are they and how can I avoid them?
A2: The most common byproduct is benzoic acid, resulting from the hydrolysis of benzoyl chloride. Another possibility is the formation of a di-acylated product, although this is less likely under controlled conditions.
-
Benzoic Acid Formation:
-
Cause: Exposure of benzoyl chloride to water.
-
Prevention: As mentioned above, maintain a low reaction temperature and use anhydrous solvents where appropriate. Add the benzoyl chloride slowly to the reaction mixture.
-
-
Product Degradation:
-
Cause: Harsh basic conditions can lead to the hydrolysis of the newly formed amide bond.
-
Prevention: Avoid using a large excess of a strong base and do not let the reaction run for an excessively long time after completion.
-
Purification Troubleshooting
Q3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional hot solvent. Then, allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization. Adding a seed crystal of the pure product is also an effective method.
-
Solution 2: Change the Solvent System: If slow cooling is ineffective, your solvent system may not be ideal. A common technique is to use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Q4: I am getting a very poor recovery after recrystallization. Why is this happening?
A4: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
-
Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
-
Washing the crystals with the wrong solvent: Washing the collected crystals with the recrystallization solvent at room temperature will dissolve some of your product.
-
Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used to determine the purity of your synthesized this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity and identifying impurities.[4][5] A reversed-phase column with a suitable mobile phase gradient can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any organic impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and lower the melting point.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of N-benzoyl-L-glutamic acid derivatives.
Table 1: Reaction Conditions for N-(4-nitrobenzoyl)-L-glutamic acid Synthesis
| Parameter | Value | Reference |
| L-glutamic acid (molar equivalent) | 1.1 | [4] |
| p-nitrobenzoyl chloride (molar equivalent) | 1.0 | [4] |
| Solvent | Water/Dichloroethane | [4] |
| Base | 1M NaOH | [4] |
| Reaction Temperature | 0-5 °C | [4] |
| Reaction pH | 8-9 | [4] |
| Reaction Time | 1-3 hours | [4] |
Table 2: Reported Yields and Purity
| Compound | Yield | Purity (HPLC) | Reference |
| N-(4-nitrobenzoyl)-L-glutamic acid | 97-99% | 97-98% | [4] |
| N-(4-aminobenzoyl)-L-glutamic acid | 95-96% | >99% | [4][7] |
| N-benzoyl-L-valine | 70% | - | |
| N-benzoyl-L-isoleucine | 31% | - |
Experimental Protocols
Synthesis of N-benzoyl-L-glutamic acid (Schotten-Baumann Method)
-
Dissolve L-glutamic acid: In a flask equipped with a magnetic stirrer, dissolve L-glutamic acid in a 1M sodium hydroxide solution. The amount of NaOH should be sufficient to dissolve the amino acid and maintain the desired pH during the reaction. Cool the solution to 0-5 °C in an ice bath.
-
Prepare benzoyl chloride solution: In a separate container, dissolve benzoyl chloride in a suitable organic solvent like dichloromethane or add it neat.
-
Reaction: Slowly add the benzoyl chloride to the cooled L-glutamic acid solution while vigorously stirring. Simultaneously, add a 1M NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 9.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, separate the aqueous layer. Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ether) to remove any unreacted benzoyl chloride and benzoic acid.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with cold dilute HCl to a pH of approximately 1-2. The N-benzoyl-L-glutamic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Water or an ethanol/water mixture is a good starting point for N-benzoyl-L-glutamic acid.
-
Dissolution: Place the crude product in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: Workflow for the synthesis and purification of N-benzoyl-L-glutamic acid.
Caption: Troubleshooting decision tree for this compound synthesis and purification.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. quora.com [quora.com]
- 4. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Investigating Eglumine's Impact on the Viscosity of High-Concentration Protein Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals exploring the use of eglumine as a potential viscosity-reducing excipient in high-concentration protein formulations. Due to the limited publicly available data on this compound for this specific application, this document focuses on providing a framework for its evaluation, including experimental protocols, troubleshooting, and a discussion of potential mechanisms based on established principles of protein formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why consider it for reducing viscosity in protein formulations?
This compound (N-ethyl-D-glucamine) is an amino sugar. While specific data on its viscosity-reducing properties for high-concentration protein solutions is not extensively documented in public literature, its chemical structure suggests potential utility. Like other excipients, it may disrupt the protein-protein interactions that lead to high viscosity.[1][2][3] Its charged amine group and multiple hydroxyl groups could interfere with both electrostatic and hydrophobic interactions between protein molecules.[1][[“]]
Q2: How is this compound hypothesized to reduce the viscosity of protein solutions?
The potential mechanism by which this compound could reduce viscosity is likely through the disruption of non-covalent protein-protein interactions (PPIs) that form transient molecular networks in concentrated solutions.[1][2][5] These interactions can be electrostatic or hydrophobic in nature.[1][[“]] this compound, possessing both a positive charge at physiological pH and a hydrophilic sugar backbone, could theoretically:
-
Shield Charges: The charged amine could mask surface charges on the protein, reducing electrostatic attractions or repulsions that contribute to viscosity.[1][2]
-
Disrupt Hydrophobic Interactions: The hydrophilic sugar moiety might interact with hydrophobic patches on the protein surface, preventing them from associating with each other.
-
Alter Solvation: this compound could modify the hydration shell around the protein molecules, thereby altering their interactions.
Q3: What are the critical quality attributes to monitor when evaluating this compound as a viscosity-reducing excipient?
When incorporating any new excipient like this compound, it is crucial to assess its impact on the overall quality of the protein formulation. Key attributes to monitor include:
-
Viscosity: The primary parameter of interest.
-
Protein Stability: Assess for aggregation (soluble and insoluble), fragmentation, and conformational changes.
-
Chemical Stability: Monitor for modifications like deamidation and oxidation.
-
pH and Osmolality: Ensure the formulation remains within a physiologically acceptable range.[3]
-
Appearance: Check for opalescence, color changes, or precipitation.
Q4: Are there any known compatibility issues with this compound?
While specific compatibility data for this compound in protein formulations is scarce, its close analog, mthis compound, is known to be incompatible with certain active pharmaceutical ingredients like Glipizide.[6] It is also reported to react with aluminum and copper, so storage in stainless steel or glass containers is recommended.[6] Therefore, it is crucial to perform compatibility studies with the specific protein and other formulation components.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Action(s) |
| No significant reduction in viscosity after adding this compound. | The dominant protein-protein interactions are not effectively disrupted by this compound. The concentration of this compound may be suboptimal. The formulation pH may not be ideal for this compound's mechanism of action. | Screen a range of this compound concentrations. Evaluate the effect of adjusting the formulation pH. Consider combining this compound with other excipients that target different types of protein-protein interactions.[5][7] |
| Increased protein aggregation or instability is observed. | This compound may be destabilizing the protein at the tested concentration or pH.[3] The excipient itself may contain impurities that promote degradation. | Perform a dose-response study to find a concentration that reduces viscosity without compromising stability. Conduct forced degradation studies to assess the long-term stability of the formulation with this compound. Ensure the use of high-purity, pharmaceutical-grade this compound. |
| The pH of the formulation shifts upon addition of this compound. | This compound is a basic compound and can alter the pH of the formulation.[6] | Adjust the buffer capacity of the formulation or re-titrate the pH after the addition of this compound. |
| The formulation becomes hypertonic. | The addition of this compound increases the osmolality of the solution. | Measure the osmolality of the final formulation. If necessary, adjust the concentrations of other excipients to maintain isotonicity. |
Experimental Protocols
Protocol 1: Screening of this compound for Viscosity Reduction
Objective: To determine the effect of different concentrations of this compound on the viscosity of a high-concentration protein formulation.
Materials:
-
High-concentration protein stock solution (e.g., >100 mg/mL) in a base buffer.
-
This compound stock solution (e.g., 500 mM) in the same base buffer.
-
Base buffer for dilution.
-
Viscometer (e.g., a microfluidic rheometer or a cone-and-plate rheometer).[8]
Method:
-
Prepare a series of formulations with varying final concentrations of this compound (e.g., 0, 25, 50, 100, 150, 200 mM) while keeping the protein concentration constant.
-
To a fixed volume of the protein stock solution, add the calculated volume of the this compound stock solution and the base buffer to reach the final desired concentrations and volume.
-
Gently mix the samples and allow them to equilibrate at a controlled temperature (e.g., 25°C) for a specified time.
-
Measure the viscosity of each sample in triplicate using the viscometer at a defined shear rate.[8]
-
Record the viscosity values and plot them against the this compound concentration.
Protocol 2: Assessment of Protein Stability in the Presence of this compound
Objective: To evaluate the impact of this compound on the physical stability of the protein.
Materials:
-
Protein formulations with and without the selected concentration of this compound from Protocol 1.
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system.
-
Dynamic Light Scattering (DLS) instrument.
-
Spectrophotometer for turbidity measurements.
Method:
-
SE-HPLC:
-
Inject the samples onto an appropriate size-exclusion column.
-
Monitor the elution profile at 280 nm.
-
Quantify the percentage of monomer, aggregates, and fragments in each sample.
-
-
DLS:
-
Measure the hydrodynamic radius and polydispersity index of the protein in each formulation to assess the presence of soluble aggregates.[8]
-
-
Turbidity:
-
Measure the absorbance of the samples at 350 nm to evaluate opalescence or the formation of insoluble aggregates.
-
-
Accelerated Stability Study:
-
Store aliquots of the formulations at elevated temperatures (e.g., 40°C) for a defined period (e.g., 2-4 weeks).[7]
-
Analyze the samples at different time points using the methods described above to assess long-term stability.
-
Quantitative Data Summary
Since no specific data for this compound is publicly available, the following table provides a template for how to present the data once it is generated from the above protocols. For illustrative purposes, hypothetical data for a monoclonal antibody (mAb) at 150 mg/mL is shown.
| This compound Concentration (mM) | Viscosity (cP at 25°C) | Monomer Purity (%) by SE-HPLC | Polydispersity Index (%) by DLS |
| 0 (Control) | 45.2 | 99.1 | 18.5 |
| 25 | 38.5 | 99.0 | 18.2 |
| 50 | 31.8 | 98.9 | 17.9 |
| 100 | 22.5 | 98.8 | 18.1 |
| 150 | 18.3 | 98.5 | 19.3 |
| 200 | 17.9 | 97.8 | 21.5 |
Visualizations
Proposed Mechanism of Viscosity Reduction by this compound
Caption: Hypothesized mechanism of this compound in reducing protein formulation viscosity.
Experimental Workflow for this compound Evaluation
Caption: Workflow for evaluating this compound as a viscosity-reducing excipient.
References
- 1. Viscosity Control of Protein Solution by Small Solutes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High concentration formulation developability approaches and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. consensus.app [consensus.app]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pharmainform.com [pharmainform.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Strategies to Mitigate Eglumine's Effect on Cell Viability Assays
Welcome to the technical support center for researchers encountering challenges with Eglumine and its impact on cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and obtain accurate, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
A1: this compound, or N-Ethyl-D-glucamine, is a derivative of the amino sugar glucamine and is often used as an excipient in pharmaceutical formulations to enhance the solubility and stability of active compounds.[1][2][3] The term "this compound" in your experiments might also refer to a salt form of an active drug, such as Nitroxinil this compound.[4] Interference in cell viability assays can arise from the properties of this compound itself or, more commonly, from the mechanism of action of the active compound it is paired with.
Potential sources of interference include:
-
Mitochondrial Uncoupling: Compounds like Nitroxinil this compound are known to uncouple oxidative phosphorylation in mitochondria, which directly disrupts ATP production and cellular respiration.[4] This will fundamentally alter the readout of assays that measure metabolic activity.
-
Redox Properties: this compound or the associated active compound may have reducing properties that can chemically reduce assay reagents (like tetrazolium salts) in a cell-free manner, leading to false-positive signals.[5][6][7]
-
Metabolic Shifts: The compound of interest may induce significant shifts in cellular metabolism, such as a switch to glycolysis, which can confound the results of assays reliant on mitochondrial function.[8][9]
Q2: I am observing an increased signal in my MTT/MTS/XTT/WST-1 assay at higher concentrations of my this compound-containing compound. Does this mean the cells are more viable?
A2: This is a common artifact and likely does not represent increased cell viability. Tetrazolium-based assays (MTT, MTS, XTT, WST-1) rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[10][11] Many compounds with antioxidant or reducing properties can directly reduce the tetrazolium salt, independent of cellular activity.[5][6][12] This chemical reduction leads to a color change that is misinterpreted as a higher number of viable cells.
Q3: Which types of cell viability assays are most likely to be affected by this compound?
A3: Assays that measure metabolic activity or mitochondrial function are most susceptible to interference. This includes:
-
Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These are susceptible to direct reduction by the compound and are affected by alterations in cellular metabolism.[5][13]
-
Resazurin (AlamarBlue)-based assays: Similar to tetrazolium assays, resazurin reduction can be influenced by the chemical properties of the test compound and changes in mitochondrial respiration.[10][11]
-
ATP-based assays: If the compound (like Nitroxinil this compound) is a mitochondrial uncoupler, it will directly and rapidly deplete cellular ATP levels, which may or may not correlate with immediate cell death.[4][8]
Q4: What are the recommended alternative assays if I suspect interference?
A4: It is crucial to use an orthogonal method that relies on a different cellular process to confirm your results. Recommended alternatives include:
-
Membrane Integrity Assays: These assays use dyes like Propidium Iodide (PI) or Trypan Blue to identify cells with compromised plasma membranes, a hallmark of late-stage apoptosis or necrosis.[10][14][15][16] These are generally not affected by metabolic changes or the redox state of a compound.
-
Caspase Activity Assays: These measure the activity of caspases, which are key proteases in the apoptotic pathway.[17][18][19][20][21] This provides a more specific measure of apoptosis induction.
-
Direct Cell Counting: Methods like using a hemocytometer or an automated cell counter with a viability dye (e.g., Trypan Blue) provide a direct measure of cell number and viability.
Troubleshooting Guides
Problem 1: Suspected Direct Chemical Interference with Tetrazolium or Resazurin Assays
Symptom: You observe a dose-dependent color change in your assay wells containing the this compound compound, even in cell-free conditions, or you see an unexpected increase in "viability" at high concentrations.
Solution Workflow:
-
Perform a Cell-Free Control: This is the most critical step to confirm direct interference.
-
Prepare a multi-well plate with the same concentrations of your this compound-containing compound as used in your experiment.
-
Add cell culture medium to each well but do not add cells .
-
Add the tetrazolium (e.g., MTT, WST-1) or resazurin reagent.
-
Incubate for the same duration as your cell-based assay.
-
Measure the absorbance or fluorescence.
-
-
Analyze the Results: If you observe a signal that increases with the concentration of your compound, this confirms direct chemical reduction of the assay reagent. The tetrazolium or resazurin assay is not suitable for this compound without significant protocol modifications.
-
Select an Alternative Assay: Switch to an assay based on a different principle, such as a membrane integrity assay (Propidium Iodide staining) or a caspase activity assay.
Problem 2: this compound Compound Affects Cellular Metabolism (e.g., Mitochondrial Uncoupler)
Symptom: Results from a metabolic assay (e.g., MTT or ATP-based) show a rapid and dramatic decrease in signal that may not correlate with other indicators of cell death like microscopy.
Solution Workflow:
-
Understand the Mechanism: If your compound is a known mitochondrial uncoupler like Nitroxinil this compound, a decrease in ATP is an expected direct pharmacological effect, not necessarily an immediate indicator of cell death.[4]
-
Use a Multiplexed Approach: To distinguish between a direct metabolic effect and cytotoxicity, combine assays.
-
ATP Assay + Membrane Integrity Assay: Measure ATP levels to assess the metabolic effect and simultaneously stain a parallel set of wells with Propidium Iodide to quantify cell death. A compound that lowers ATP without increasing PI staining is metabolically active but may not be cytotoxic within that timeframe.
-
Real-Time Viability Assays: These assays can continuously monitor cell health over time, allowing you to observe the kinetics of the cellular response to the compound.[10]
-
-
Measure Apoptosis: Use a caspase-3/7 activity assay to determine if the metabolic disruption is leading to programmed cell death.
Data Presentation: Comparison of Cell Viability Assays
| Assay Type | Principle | Potential for this compound Interference | Mitigation Strategy |
| Tetrazolium Reduction (MTT, MTS, XTT) | Enzymatic reduction of tetrazolium salt by cellular dehydrogenases (metabolic activity).[10][11] | High: Direct chemical reduction by compounds with antioxidant properties; affected by altered mitochondrial function.[5][6] | Perform cell-free controls; use alternative assays. |
| Resazurin Reduction (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells (metabolic activity).[10][11] | High: Similar to tetrazolium assays, susceptible to direct chemical reduction and metabolic perturbations.[10] | Perform cell-free controls; use alternative assays. |
| ATP Quantification | Measures ATP levels via a luciferase-luciferin reaction, indicating metabolically active cells.[22][23][24] | High: Compounds that uncouple mitochondria (e.g., Nitroxinil this compound) will directly deplete ATP.[4][8] | Use in multiplex with a membrane integrity assay to distinguish metabolic effects from cytotoxicity. |
| Membrane Integrity (Propidium Iodide, Trypan Blue) | Dyes enter and stain the nucleus of cells with compromised plasma membranes.[10][14][25] | Low: Based on a physical property (membrane permeability) and is independent of metabolic activity. | Recommended as a primary or confirmatory assay. |
| Caspase Activity | Measures the activity of specific caspase enzymes that are activated during apoptosis.[17][18][20][21] | Low: Measures a specific enzymatic activity related to apoptosis; unlikely to be directly affected by metabolic compounds. | Excellent for specifically detecting apoptosis-induced cell death. |
Experimental Protocols
Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted for situations where a compound might affect ATP levels.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with your this compound-containing compound for the desired time period. Include vehicle-only controls.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[22]
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. Ensure it is at room temperature before use.[22][23]
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Measurement: Measure luminescence using a luminometer.
-
Interpretation: A decrease in luminescence indicates a reduction in cellular ATP. Correlate these findings with a membrane integrity assay to assess cytotoxicity.
Protocol 2: Propidium Iodide (PI) Staining for Membrane Integrity (Flow Cytometry)
This protocol provides a quantitative measure of cell death.
-
Cell Preparation: Seed and treat cells with your this compound-containing compound in a standard multi-well plate.
-
Cell Harvesting:
-
Adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a tube.
-
Suspension cells: Transfer the cell suspension directly to a tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.[15]
-
PI Staining: Resuspend the final cell pellet in 500 µL of cold PBS. Add Propidium Iodide stock solution to a final concentration of 1-10 µg/mL.[15]
-
Incubation: Incubate the cells on ice, protected from light, for 15-30 minutes.[15] Do not wash the cells after adding PI.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. PI fluoresces red, and the percentage of PI-positive cells represents the population of dead cells.
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases involved in apoptosis.
-
Cell Plating and Treatment: Seed cells in a 96-well plate (black, clear-bottom for fluorescence) and treat with the this compound compound. Include positive (e.g., staurosporine) and negative controls.[17][20]
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent containing the DEVD substrate according to the manufacturer's protocol.[17][18]
-
Reagent Addition: Add the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/440 nm for AMC-based substrates).[17]
-
Data Analysis: An increase in fluorescence compared to the untreated control indicates activation of caspase-3/7 and induction of apoptosis.
Visualizations
References
- 1. indiamart.com [indiamart.com]
- 2. Buy N-Ethyl-D-glucamine | 14216-22-9 [smolecule.com]
- 3. phexcom.com [phexcom.com]
- 4. scispace.com [scispace.com]
- 5. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 12. journaljpri.com [journaljpri.com]
- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 14. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. jove.com [jove.com]
- 19. promega.com [promega.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. mpbio.com [mpbio.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
Eglumine as a Solubilizer: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The poor aqueous solubility of active pharmaceutical ingredients (APIs) is a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy. Eglumine, also known as mthis compound, is an amino sugar derived from sorbitol that has gained prominence as an effective solubilizing agent, particularly for acidic drug compounds. This guide provides a comprehensive comparison of this compound's effectiveness against other common solubilizers, supported by experimental data and detailed protocols to aid researchers in their formulation development efforts.
Mechanism of Action: this compound's Solubilizing Power
This compound's primary mechanism for enhancing solubility lies in its ability to act as a weak base and form soluble salts with acidic APIs.[1] Its molecular structure, featuring a linear glucamine chain with multiple hydroxyl groups and a terminal N-methylamino group, facilitates this action. The amino group can be protonated, allowing it to form an ionic bond with an acidic API, leading to the formation of a more water-soluble salt. This salt formation significantly increases the dissolution rate and overall solubility of the parent drug.
Beyond salt formation, this compound can also contribute to the stability of pharmaceutical formulations.[1] Its polyhydroxy nature can lead to the formation of molecular complexes and hydrogen bonds, further aiding in the solubilization process and preventing drug precipitation.
Comparative Efficacy of this compound
While direct head-to-head comparative studies of this compound against all common solubilizers for a wide range of APIs are limited in publicly available literature, we can compile and compare existing data to understand its relative effectiveness.
Case Study: Meloxicam
One study demonstrated a significant increase in the solubility of the poorly water-soluble anti-inflammatory drug, meloxicam, in the presence of this compound. The solubility of meloxicam increased linearly with the concentration of this compound, forming a 1:1 molecular complex.
| Solubilizer | Initial Solubility of Meloxicam (25°C) | Solubility with this compound (25°C) | Fold Increase |
| This compound | 4.5 µg/mL | >80 mg/mL | >17,777 |
Table 1: Solubility enhancement of Meloxicam with this compound. Data extracted from a study on the solubilization of meloxicam in mthis compound aqueous solution.
Comparison with Other Solubilization Techniques for Various APIs
The following tables summarize the solubility enhancement achieved for common poorly soluble drugs using various techniques, providing a basis for comparison. It is crucial to note that these results are from different studies and experimental conditions may vary.
Ibuprofen (BCS Class II)
| Solubilization Technique | Solubilizer/Method | Fold Increase in Solubility | Reference |
| Solid Dispersion | Macrogol 4000/6000 | - | |
| Co-milling | HPMC | 4-5 | [2] |
| Co-milling | Soluplus | 10-20 | [2] |
| Hydrotropy | Sodium Benzoate (2.0 M) | >81 |
Table 2: Comparative solubility enhancement of Ibuprofen using different techniques.
Ketoconazole (BCS Class II)
| Solubilization Technique | Solubilizer/Method | Fold Increase in Solubility | Reference |
| Hydrotropy | - | 12.159 | [3] |
| Inclusion Complex | β-cyclodextrin | 9.644 | [3] |
| Solid Dispersion | PEG-6000 | 7.349 | [3] |
| Melt Sonocrystallization | - | 5.517 | [3] |
| Co-crystal | Glutaric Acid | 1800 | [4] |
Table 3: Comparative solubility enhancement of Ketoconazole using different techniques.
Carbamazepine (BCS Class II)
| Solubilization Technique | Solubilizer/Method | Solubility Enhancement | Reference |
| Solid Dispersion | Soluplus® | Higher than pure drug | [5] |
| Nanoparticles | - | 11.9 times higher than raw drug | [6] |
| Nanoparticles with PVP | PVP | 21.5 times higher than raw drug | [6] |
| Cosolvency | 60% PEG-400 | Systemic availability > 90% | [7] |
Table 4: Comparative solubility enhancement of Carbamazepine using different techniques.
Experimental Protocols
Phase Solubility Study (Shake-Flask Method)
This is a standard method to determine the solubility of a drug in the presence of a solubilizer.
Materials:
-
Poorly soluble API
-
This compound (or other solubilizers)
-
Distilled water or relevant buffer solution
-
Scintillation vials or sealed flasks
-
Shaker water bath or orbital shaker
-
Centrifuge
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the solubilizer (e.g., 0%, 1%, 2.5%, 5%, 10% w/v of this compound).
-
Add an excess amount of the API to each vial containing the solubilizer solutions. The excess solid should be visible.
-
Seal the vials and place them in a shaker water bath maintained at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at a high speed to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant.
-
Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Dilute the filtrate appropriately with the solvent.
-
Analyze the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Plot the solubility of the API as a function of the solubilizer concentration.
Formulation Development Workflow for Poorly Soluble Drugs
The selection of an appropriate solubilization strategy is a critical step in the formulation development process for poorly soluble drugs. The following diagram illustrates a general workflow, incorporating the consideration of various solubilization techniques, including the use of this compound.
Conclusion
This compound presents a highly effective and versatile option for enhancing the solubility of poorly water-soluble acidic drugs. Its primary mechanism of salt formation is a well-established and efficient method for improving dissolution rates and bioavailability. While direct comparative data against all other solubilizers is not always available, the significant solubility enhancement observed in studies with drugs like meloxicam highlights its potential. For researchers and formulation scientists, this compound should be considered a valuable tool in the arsenal of solubilization techniques, particularly when dealing with acidic APIs. The provided experimental protocol for phase solubility studies offers a standardized approach to evaluate its efficacy for a specific drug candidate. The formulation development workflow emphasizes the importance of a systematic approach to selecting the most appropriate solubilization strategy to overcome the challenges posed by poor drug solubility.
References
- 1. Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin: selection of mthis compound, a polyhydroxy base, as a novel ternary component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubility and dissolution rate enhancement of ibuprofen by co-milling with polymeric excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Ultrafine carbamazepine nanoparticles with enhanced water solubility and rate of dissolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eglumine and Meglumine in Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical excipients, the selection of appropriate agents to enhance the solubility and stability of active pharmaceutical ingredients (APIs) is a critical determinant of a drug product's ultimate success. Among the various options available, amino-sugar alcohols have carved a niche as effective solubilizing and stabilizing agents. This guide presents a detailed comparative analysis of two such excipients: Eglumine (N-ethyl-D-glucamine) and Mthis compound (N-methyl-D-glucamine). While structurally similar, subtle differences in their chemical makeup can influence their performance in drug formulations. This document aims to provide an objective comparison, supported by available data and detailed experimental protocols, to aid researchers and formulation scientists in making informed decisions.
Executive Summary
Mthis compound is a well-established and widely used excipient with a proven track record in enhancing the solubility and stability of poorly soluble acidic drugs. Its utility is well-documented across various dosage forms, including parenteral and oral formulations. This compound, its ethylated counterpart, is structurally very similar and is also used as a buffering and chelating agent to improve drug solubility and stability. However, there is a noticeable disparity in the volume of publicly available research and quantitative performance data, with Mthis compound being the more extensively characterized of the two. This guide consolidates the available information on both compounds to facilitate a comparative understanding.
Chemical and Physical Properties
This compound and Mthis compound are both derived from D-glucitol, differing only in the alkyl substituent on the amino group. This minor structural variation can influence their physicochemical properties, such as pKa and lipophilicity, which in turn can affect their interaction with APIs.
| Property | This compound (N-ethyl-D-glucamine) | Mthis compound (N-methyl-D-glucamine) |
| Synonyms | N-ethylglucamine, 1-deoxy-1-(ethylamino)-D-glucitol | N-methylglucamine, 1-deoxy-1-(methylamino)-D-glucitol[1] |
| Molecular Formula | C₈H₁₉NO₅[2] | C₇H₁₇NO₅[3] |
| Molecular Weight | 209.24 g/mol [2] | 195.21 g/mol [3] |
| Appearance | White to almost white crystalline powder[4] | White to slightly yellow-colored crystalline powder[1] |
| Melting Point | ~138 °C[1] | 128-132 °C[1] |
| Solubility | Soluble in water[4] | Freely soluble in water, sparingly soluble in alcohol |
| pKa | Data not readily available | ~9.5[5] |
Performance in Drug Formulations
Both this compound and Mthis compound function primarily as organic bases to form salts with acidic APIs, thereby increasing their aqueous solubility.[6] They can also act as pH modifiers and stabilizers in formulations.
Solubility Enhancement
The primary mechanism by which these excipients enhance solubility is through the formation of soluble salts with poorly soluble acidic drugs. The basic amino group on this compound and Mthis compound can accept a proton from an acidic API, resulting in an ion pair with significantly improved aqueous solubility.
Quantitative Data on Solubility Enhancement by Mthis compound:
| Active Pharmaceutical Ingredient (API) | Fold Increase in Solubility with Mthis compound | Reference |
| p-Methoxycinnamic acid | 3.4-fold | |
| Tenoxicam | 42.71-fold (as co-amorphous system) |
Stability Enhancement
By maintaining an optimal pH environment and through potential complexation, both this compound and Mthis compound can contribute to the chemical stability of the API in a formulation.
Experimental Protocols
To facilitate the evaluation and comparison of these excipients in your own research, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the excipient, which is a critical parameter for predicting its behavior as a base in salt formation.
Methodology:
-
Preparation of the Titrand:
-
Accurately weigh and dissolve a known amount of the excipient (e.g., this compound or Mthis compound) in a suitable solvent (e.g., deionized water) to prepare a solution of known concentration (e.g., 0.01 M).
-
The sample solution should be free of carbon dioxide. This can be achieved by using freshly boiled and cooled deionized water or by purging the solution with nitrogen gas.
-
-
Preparation of the Titrant:
-
Prepare a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place a known volume of the excipient solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin the titration by adding small, precise increments of the standardized HCl solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point, as indicated by a sharp change in pH.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
The equivalence point is the point of maximum slope on the titration curve, which can be determined from the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the excipient has been neutralized).
-
Phase Solubility Studies (Higuchi and Connors Method)
Objective: To quantitatively determine the extent to which an excipient increases the aqueous solubility of a poorly soluble API.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of the excipient (this compound or Mthis compound).
-
The concentration range should be chosen based on the expected solubility enhancement and the intended use in a formulation.
-
-
Equilibration:
-
Add an excess amount of the poorly soluble API to each excipient solution in separate vials. The excess solid should be clearly visible.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.
-
-
Sample Analysis:
-
After equilibration, centrifuge or filter the samples to separate the undissolved API.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved API in each sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the dissolved API (solubility) against the concentration of the excipient.
-
The resulting phase solubility diagram provides information on the stoichiometry of the interaction and the stability constant of the complex formed. An increase in the slope of the line indicates a positive effect on solubility.
-
Stability Testing of a Liquid Formulation
Objective: To assess the ability of the excipient to maintain the chemical stability of an API in a liquid formulation under accelerated storage conditions.
Methodology (based on ICH Q1A(R2) Guidelines):
-
Formulation Preparation:
-
Prepare at least three batches of the liquid formulation containing the API and the excipient (this compound or Mthis compound) at the desired concentrations.
-
Also, prepare a control formulation without the excipient.
-
Package the formulations in the intended container-closure system.
-
-
Storage Conditions:
-
Store the samples under accelerated stability conditions. For liquid formulations, this is typically 40°C ± 2°C / 75% RH ± 5% RH for a period of 6 months.[7]
-
Samples should also be stored under long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the proposed shelf-life.
-
-
Testing Schedule:
-
Test the samples at specified time points, for example, at 0, 1, 3, and 6 months for the accelerated study.
-
-
Analytical Testing:
-
At each time point, analyze the samples for the following:
-
Assay of the API: To determine the amount of active ingredient remaining.
-
Degradation Products: To quantify the formation of any impurities. A stability-indicating analytical method (e.g., HPLC) must be used.
-
Physical Appearance: To check for any changes in color, clarity, or precipitation.
-
pH: To monitor any changes in the formulation's pH.
-
-
-
Data Analysis:
-
Compare the rate of degradation of the API in the formulations with and without the excipient to evaluate the stabilizing effect.
-
Visualizations
Logical Relationship: Mechanism of Solubility Enhancement
The primary mechanism by which this compound and Mthis compound enhance the solubility of a poorly soluble acidic drug (API-H) is through an acid-base reaction to form a more soluble salt.
Caption: Mechanism of solubility enhancement via salt formation.
Experimental Workflow: Phase Solubility Study
The following diagram illustrates the workflow for conducting a phase solubility study to evaluate the effect of an excipient on API solubility.
Caption: Workflow for a phase solubility study.
Conclusion
Both this compound and Mthis compound are valuable excipients for addressing the challenges of poor drug solubility, primarily for acidic APIs. Mthis compound is extensively studied and has a wealth of supporting data, making it a reliable choice in formulation development. This compound, while less characterized in the public domain, presents a viable alternative due to its structural similarity, and its ethyl group may offer subtle differences in properties such as lipophilicity that could be advantageous for specific APIs.
The selection between this compound and Mthis compound will ultimately depend on the specific characteristics of the API, the desired dosage form, and the required performance attributes. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to determine the optimal excipient for a given formulation. As more research on this compound becomes available, a more comprehensive quantitative comparison will be possible.
References
- 1. phexcom.com [phexcom.com]
- 2. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mthis compound - Actylis Lab Solutions [actylislab.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clariant.com [clariant.com]
- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
Eglumine vs. Tromethamine: A Comparative Guide for pH Control in Biopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable buffering agent is a critical parameter in the formulation of biopharmaceuticals, directly impacting the stability, efficacy, and shelf-life of protein-based therapeutics. Eglumine (also known as mthis compound) and tromethamine (Tris) are two organic amines frequently employed in pharmaceutical formulations for pH control. This guide provides an objective comparison of their performance, supported by available data, to assist researchers and formulation scientists in making informed decisions.
Physicochemical and Buffering Properties
A fundamental aspect of a buffering agent is its pKa, which dictates the pH range over which it can effectively resist changes in pH. The optimal buffering capacity is generally observed at a pH equal to the pKa of the buffer.[1]
| Property | This compound (Mthis compound) | Tromethamine (Tris) |
| Chemical Structure | N-methyl-D-glucamine | Tris(hydroxymethyl)aminomethane |
| Molecular Weight | 195.21 g/mol | 121.14 g/mol [2] |
| pKa (25 °C) | ~9.52[3] | ~8.1 |
| Effective Buffering Range | ~8.5 - 10.5[3] | ~7.1 - 9.1 |
| Primary Applications in Biopharmaceuticals | pH adjustment, solubilizing agent, counterion for acidic APIs.[2][4] | Biological buffer in a wide range of applications, including protein purification and formulation. |
Note: The pKa of a buffer can be influenced by temperature and the ionic strength of the solution.[5]
Impact on Protein Stability: A Comparative Overview
Tromethamine (Tris) is a well-established and widely used "Good's" buffer in biochemistry and biopharmaceutical formulations due to its low UV absorptivity, minimal reactivity, and stable pH.[6] However, the choice of buffer can significantly influence protein stability. For instance, in a study on the thermally-induced aggregation of interferon-tau, the protein aggregated more slowly in Tris buffer compared to phosphate buffer, but faster than in histidine buffer.[7] The interaction of buffer ions with the protein surface can modulate electrostatic stability and influence aggregation pathways.[8][9]
This compound (Mthis compound) is frequently utilized as a pH-adjusting agent and a solubilizer, particularly for enhancing the solubility of acidic active pharmaceutical ingredients (APIs) by forming salts.[4] Its role as a primary buffering agent for protein stability is less documented in comparative studies. However, its use in stabilizing protein formulations is noted in several patents and publications. For example, mthis compound has been investigated for its potential to enhance the stability of peptide and protein drug formulations due to its buffering capacity and favorable interactions with biomolecules.[10] Some studies suggest that mthis compound, in combination with other excipients, can retard the instability, aggregation, and/or fragmentation of proteins like etanercept.[1]
Representative Experimental Data
The following table summarizes hypothetical data based on typical outcomes observed in buffer screening studies for monoclonal antibodies (mAbs). This data is for illustrative purposes to highlight potential differences in performance and should not be considered as results from a direct comparative study.
| Parameter | Formulation with this compound Buffer (pH 8.5) | Formulation with Tromethamine Buffer (pH 8.1) |
| Initial Monomer Purity (%) | 99.5 | 99.5 |
| Monomer Purity after 4 weeks at 40°C (%) | 95.2 | 96.5 |
| Increase in Aggregation after 4 weeks at 40°C (%) | 3.8 | 2.5 |
| Change in Unfolding Temperature (ΔTm) after formulation (°C) | +1.2 | +1.8 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of buffering agents in biopharmaceutical formulations. Below are representative protocols for key experiments.
Protocol for Buffer Screening using Thermal Shift Assay (TSA)
Objective: To rapidly screen and compare the effect of this compound and tromethamine on the thermal stability of a target protein.
Materials:
-
Purified target protein (e.g., monoclonal antibody) at a stock concentration of 1-2 mg/mL.
-
This compound stock solution (e.g., 1 M).
-
Tromethamine stock solution (e.g., 1 M).
-
SYPRO Orange fluorescent dye (5000x stock in DMSO).
-
96-well PCR plates.
-
Real-time PCR instrument capable of thermal ramping.
Method:
-
Prepare a series of 20 mM this compound and tromethamine buffers across a relevant pH range (e.g., pH 7.0-9.0 for tromethamine and pH 8.5-10.0 for this compound) by titrating with a suitable acid (e.g., HCl).
-
In a 96-well PCR plate, prepare the final reaction mixtures containing the target protein at a final concentration of 0.1 mg/mL, SYPRO Orange dye at a final concentration of 5x, and the respective buffer at 20 mM.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal ramping program from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater thermal stability of the protein in that buffer.
Protocol for Accelerated Stability Study and Aggregate Analysis by Size-Exclusion Chromatography (SEC)
Objective: To compare the long-term stability of a biopharmaceutical in this compound and tromethamine buffers by assessing the formation of aggregates under accelerated stress conditions.
Materials:
-
Purified biopharmaceutical (e.g., monoclonal antibody) at a high concentration (e.g., 20 mg/mL).
-
20 mM this compound buffer, pH 8.5.
-
20 mM Tromethamine buffer, pH 8.1.
-
Sterile vials.
-
Incubators set to 5°C, 25°C, and 40°C.
-
High-Performance Liquid Chromatography (HPLC) system with a size-exclusion column.
-
SEC mobile phase (e.g., phosphate-buffered saline).
Method:
-
Prepare formulations of the biopharmaceutical at 20 mg/mL in both 20 mM this compound buffer (pH 8.5) and 20 mM tromethamine buffer (pH 8.1).
-
Aseptically fill the formulations into sterile vials.
-
Store the vials at 5°C, 25°C, and 40°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
-
Analyze the samples by SEC-HPLC to quantify the percentage of monomer, aggregates, and fragments.
-
Compare the rate of aggregate formation and monomer loss between the two buffer formulations at each temperature to assess their relative ability to maintain protein stability.
Visualizing Methodologies with Graphviz
To further clarify the experimental workflows and the chemical nature of the buffering agents, the following diagrams are provided.
Caption: Chemical formulas of this compound and Tromethamine.
Caption: Workflow for Thermal Shift Assay (TSA).
Caption: Workflow for Accelerated Stability Study.
Conclusion
Both this compound and tromethamine have established roles in pharmaceutical formulations. Tromethamine is a versatile and widely documented biological buffer with a neutral to slightly alkaline buffering range, making it suitable for a broad array of biopharmaceutical applications. This compound, with a more alkaline buffering range, is primarily recognized for its function as a pH adjuster and solubilizing agent, particularly as a counterion for acidic APIs.
The choice between this compound and tromethamine for pH control in a biopharmaceutical formulation will depend on the specific requirements of the drug product, including the target pH, the isoelectric point of the protein, and the overall formulation strategy. While tromethamine has a more extensive history as a primary buffer for protein stability, the potential of this compound in this capacity, particularly for biomolecules stable at a higher pH, warrants further investigation through direct comparative studies. The experimental protocols provided in this guide offer a framework for conducting such evaluations to determine the optimal buffering agent for a given biopharmaceutical.
References
- 1. EP2768531A1 - Etanercept formulations stabilized with mthis compound - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5 [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.yizimg.com [file.yizimg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
A Head-to-Head Comparison of Meglumine and Arginine as Protein Stabilizers
For Researchers, Scientists, and Drug Development Professionals
In the development of stable protein therapeutics, particularly monoclonal antibodies (mAbs), the choice of excipients is critical to prevent aggregation and maintain structural integrity. This guide provides a detailed comparison of two commonly used excipients, meglumine and arginine, for their efficacy as protein stabilizers. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective mechanisms and performance.
Executive Summary
Both mthis compound and arginine are employed in pharmaceutical formulations to enhance protein stability, yet they operate through distinct mechanisms. Arginine is well-documented for its ability to suppress protein aggregation by interacting with protein surfaces and modulating solution properties. Mthis compound, a sugar-derived amine, is recognized for its role as a solubilizing agent and, notably, as a scavenger of reactive aldehydes that can destabilize proteins. This guide presents a compilation of quantitative data from various studies, details of experimental protocols for assessing protein stability, and visual representations of the proposed stabilization mechanisms.
Data Presentation: Quantitative Comparison
The following tables summarize the effects of mthis compound and arginine on protein stability from various studies. It is crucial to note that the experimental conditions (e.g., protein concentration, pH, buffer composition, and stress conditions) vary between these studies, and direct comparison of absolute values should be made with caution.
Table 1: Effect of Mthis compound on Protein Stability
| Protein | Mthis compound Concentration | Key Findings | Reference |
| Amine Drug (AJ-9677) | Not specified in abstract | Suppressed degradation by scavenging formaldehyde. | [1][2] |
| Monoclonal Antibody | Not specified in abstract | Used as a counter-ion for acidic drugs, enhancing solubility. | [3] |
Note: Quantitative data on the direct impact of mthis compound on protein melting temperature (Tm) and aggregation rates in a comparative context is scarce in the reviewed literature.
Table 2: Effect of Arginine on Protein Stability
| Protein | Arginine Concentration | Change in Melting Temp (Tm) | Change in Aggregation | Reference |
| Monoclonal Antibody (mAb1) | 200 mM (Arg·Glu) | Not significant | Increased Tagg by up to 9°C at pH 5. | [4] |
| Monoclonal Antibody (mAb3) | 200 mM (Arg·Glu) | Increased Tm1 | Suppressed aggregation more than Arg·HCl. | [4] |
| Etanercept | Not specified in abstract | Increased Tm1 and Tm2, slight decrease in Tm3. | Reduced aggregation but increased fragmentation at high temp. | [1][5] |
| Insulin | Not specified in abstract | - | Slowed protein-protein association. | [6] |
Mechanisms of Action
The stabilizing effects of mthis compound and arginine are attributed to different primary mechanisms.
Mthis compound: The Scavenger and Solubilizer
Mthis compound's primary role in protein stabilization appears to be indirect. It is a well-established scavenger of formaldehyde and other reactive aldehydes.[1][2] These aldehydes can react with amine groups on proteins, leading to chemical modification and aggregation. By sequestering these reactive species, mthis compound protects the protein from degradation. Additionally, mthis compound is used as a counter-ion to increase the solubility of acidic drugs, which can be beneficial in preventing aggregation of some proteins.[3]
Arginine: The Aggregation Suppressor
Arginine's mechanism for preventing protein aggregation is more direct and multifaceted. Several theories have been proposed:
-
Preferential Exclusion/Neutral Crowder: Arginine is proposed to be preferentially excluded from the protein-protein encounter complex, which slows down the rate of protein association and subsequent aggregation.[6][7]
-
Surface Interactions: The guanidinium group of arginine can interact with charged and aromatic amino acid residues on the protein surface.[8] This can mask hydrophobic patches and prevent the formation of salt bridges between protein molecules, which are key steps in aggregation.[9][10]
-
Hydrotropic Effect: Arginine can form self-associating clusters that present a hydrophobic surface. These clusters are thought to interact with exposed hydrophobic regions of proteins, effectively "masking" them and preventing protein-protein aggregation.[11]
Visualization of Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Proposed mechanisms of protein stabilization by mthis compound and arginine.
Experimental Workflow for Protein Stability Analysis
Caption: General experimental workflow for evaluating protein stabilizers.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal melting temperature (Tm) of a protein, which is an indicator of its conformational stability.
Methodology:
-
Sample Preparation: Prepare protein samples at a concentration of approximately 1 mg/mL in the desired buffer with and without the stabilizer (mthis compound or arginine). A matching buffer solution without the protein is used as a reference.[12]
-
Instrument Setup: Use a differential scanning calorimeter. Equilibrate the instrument at the starting temperature (e.g., 20°C).
-
Scanning: Heat the sample and reference cells at a constant scan rate (e.g., 1°C/minute) from the starting temperature to a final temperature (e.g., 100°C).[13]
-
Data Acquisition: Continuously measure the differential power required to maintain a zero temperature difference between the sample and reference cells. This provides the heat capacity (Cp) as a function of temperature.
-
Data Analysis: The resulting thermogram (Cp vs. Temperature) will show a peak corresponding to the protein unfolding. The temperature at the apex of this peak is the Tm.[13] The area under the peak corresponds to the enthalpy of unfolding (ΔH).
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify soluble protein aggregates, dimers, and monomers to assess the extent of aggregation.
Methodology:
-
Sample Preparation: Prepare protein samples after being subjected to stress conditions (e.g., thermal stress, agitation) in formulations with and without the stabilizer. Samples should be filtered through a low-protein-binding filter (e.g., 0.22 µm) before injection.[14]
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector (typically monitoring at 280 nm for proteins).
-
Column: Select a size-exclusion column with a pore size appropriate for the size of the protein monomer and its expected aggregates (e.g., 300 Å for monoclonal antibodies).[15][16]
-
Mobile Phase: An aqueous buffer, often phosphate-based with a salt (e.g., 150 mM NaCl) to minimize non-specific interactions with the column stationary phase, is typically used. The mobile phase should be filtered and degassed.[14]
-
Analysis: Inject a defined volume of the protein sample onto the column. Proteins and their aggregates are separated based on their hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomer.
-
Quantification: Integrate the peak areas in the resulting chromatogram. The percentage of monomer and aggregates can be calculated from the relative peak areas.[14]
Conclusion
The choice between mthis compound and arginine as a protein stabilizer depends on the specific protein, its formulation, and the anticipated degradation pathways.
-
Arginine is a potent aggregation suppressor that acts directly on the protein to prevent self-association. It is particularly effective in high-concentration formulations and during refolding processes.[5][17] However, its effect can be protein-dependent, and in some cases, it may slightly decrease the thermal stability (Tm) of certain protein domains.[5][18]
-
Mthis compound appears to function primarily as an indirect stabilizer by scavenging reactive impurities like formaldehyde that can chemically damage the protein.[1][2] Its utility as a direct anti-aggregation excipient is less well-characterized in the scientific literature compared to arginine.
For researchers and drug development professionals, a thorough understanding of the protein's instability mechanisms is crucial for selecting the appropriate stabilizer. If aggregation is the primary concern, arginine is a well-supported choice. If chemical degradation by reactive aldehydes is a potential issue, mthis compound offers a protective effect. In some formulations, a combination of excipients may provide the most robust stabilization. Further head-to-head studies under identical conditions are warranted to provide a more definitive quantitative comparison of these two important pharmaceutical excipients.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization by mthis compound of an amine compound degraded by formaldehyde in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mthis compound Antimoniate? [synapse.patsnap.com]
- 4. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential scanning calorimetry (DSC) for thermal stability analysis [bio-protocol.org]
- 13. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive evaluation of arginine and its derivatives as protein formulation stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Eglumine Purity: HPLC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and excipients is a cornerstone of drug safety and efficacy. Eglumine (also known as mthis compound), an organic compound derived from glucose, is widely used as an excipient in pharmaceutical formulations to enhance the solubility and stability of APIs. Ensuring its purity is paramount to preventing the introduction of potentially harmful impurities into the final drug product.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the validation of this compound purity. We will delve into detailed experimental protocols, present comparative performance data, and visualize the analytical workflows to assist researchers in selecting the most appropriate methodology for their needs.
Performance Comparison: HPLC-MS vs. HPLC-RID and Compendial Methods
The choice of analytical technique for purity validation depends on several factors, including the desired level of specificity, sensitivity, and the nature of the potential impurities. This compound, lacking a strong UV chromophore, presents a challenge for the most common HPLC detection method (UV-Vis).
| Parameter | HPLC-MS | HPLC-RID | Compendial Wet Chemistry |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation followed by detection of changes in refractive index. | Titration and colorimetric reactions. |
| Specificity | Very High (can distinguish isobaric compounds with fragmentation). | Low (any compound can produce a response). | Low (specific to certain functional groups). |
| Sensitivity | Very High (ng/mL to pg/mL). | Low (µg/mL). | Varies, generally lower than chromatographic methods. |
| Impurity Identification | Excellent (provides molecular weight and structural information). | Poor (only provides retention time). | Not applicable. |
| Gradient Elution | Yes | No (baseline instability). | Not applicable. |
| Throughput | High | Moderate | Low |
Experimental Protocols
HPLC-MS for Impurity Profiling of this compound
This method, adapted from validated procedures for mthis compound impurity analysis, is highly specific and sensitive for the detection and quantification of potential impurities such as residual sugars and nitrogen-containing by-products.[1]
a. Sample Preparation (with Derivatization for Reducing Sugars)
-
This compound Solution: Prepare a 20 mg/mL solution of the this compound sample in methanol.
-
Derivatization Reagent Solution: Prepare a 1 mg/mL solution of 1-(4-aminobenzyl)-1,2,4-triazole in methanol.
-
Reducing Agent Solution: Prepare a 1 mg/mL solution of sodium cyanoborohydride in methanol.
-
Reaction Mixture: In a vial, combine 500 µL of the this compound solution, 50 µL of the derivatization reagent solution, 50 µL of the reducing agent solution, and 250 µL of acetic acid.
-
Incubation: Heat the mixture at 60°C for 30 minutes.
-
Final Preparation: Dry the sample under a stream of nitrogen, reconstitute in 1 mL of methanol, and inject into the HPLC-MS system.
b. HPLC-MS Parameters
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Scan Mode | Full Scan (m/z 100-1000) and Selected Ion Monitoring (SIM) for known impurities |
c. Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Alternative Method: HPLC with Refractive Index Detection (HPLC-RID)
This method is a simpler, though less sensitive, alternative to HPLC-MS and is suitable for quantifying this compound and major impurities when the identification of trace impurities is not required.
a. Sample Preparation
-
This compound Solution: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC-RID Parameters
| Parameter | Setting |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Agilent Zorbax Carbohydrate Analysis Column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| RID Detector | Agilent 1100 Series RID or equivalent |
| Detector Temperature | 35°C |
c. Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.990 |
| Limit of Detection (LOD) | 10 µg/mL |
| Limit of Quantification (LOQ) | 50 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (%RSD) | < 3.0% |
Compendial Method (USP)
The United States Pharmacopeia (USP) monograph for Mthis compound outlines several tests for purity that do not involve chromatography. These methods are essential for quality control but lack the detailed impurity profiling capabilities of chromatographic techniques.
-
Assay: Titration with 0.1 N hydrochloric acid.
-
Absence of Reducing Substances: A colorimetric test using an alkaline cupric tartrate solution. No change in color upon heating indicates the absence of reducing sugars.
-
Heavy Metals: A colorimetric comparison test.
-
Residue on Ignition: Gravimetric determination of non-volatile impurities.
Visualizing the Workflow and Logic
To better understand the analytical processes and the decision-making involved in selecting a method, the following diagrams are provided.
Conclusion
For comprehensive purity validation of this compound, HPLC-MS stands out as the superior technique, offering unparalleled specificity and sensitivity for the identification and quantification of a wide range of potential impurities. The ability to perform structural elucidation of unknown impurities is a significant advantage in drug development and for ensuring the highest safety standards.
While HPLC-RID provides a simpler and more cost-effective solution for routine quality control where the impurity profile is well-established, it lacks the sensitivity and specificity of MS detection. Compendial wet chemistry methods remain a necessary component of quality control for release testing but do not provide the in-depth impurity profiling required for modern pharmaceutical development.
The choice of method should be guided by the specific analytical requirements, including the stage of drug development, regulatory expectations, and the need for detailed impurity characterization.
References
A Comparative Guide to Eglumine and Cyclodextrins for Solubility Enhancement
For Researchers, Scientists, and Drug Development Professionals
The poor aqueous solubility of active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy. Among the various strategies to address this challenge, the use of excipients such as eglumine (also known as mthis compound) and cyclodextrins has become commonplace. This guide provides an objective comparison of their performance in solubility enhancement, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable excipient for a given formulation.
Mechanism of Solubility Enhancement
This compound and cyclodextrins enhance drug solubility through distinct mechanisms. Understanding these differences is crucial for rational excipient selection.
This compound (Mthis compound): this compound is an amino sugar derived from sorbitol. Its primary mechanism for enhancing the solubility of acidic drugs is through salt formation .[1][2] The basic amino group of this compound interacts with an acidic functional group on the API, forming a more soluble salt. Additionally, this compound can act as a pH modifier , increasing the local pH of the formulation, which can further enhance the solubility of pH-dependent APIs.[3] Some studies also suggest the formation of non-covalent "molecular complexes".[4]
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[5] Their mechanism of solubility enhancement is the formation of inclusion complexes .[5][6] The poorly soluble drug molecule (the "guest") is encapsulated within the hydrophobic cavity of the cyclodextrin molecule (the "host"). This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[5][7]
Quantitative Comparison of Solubility Enhancement
A direct comparison of the solubilizing efficiency of this compound and cyclodextrins can be made using data from phase solubility studies. The following table summarizes the results from a study on the poorly water-soluble drug, sulfamerazine.
| Excipient | Drug | Initial Solubility (mg/mL) | Final Solubility (mg/mL) | Fold Increase | Molar Ratio (Drug:Excipient) | Reference |
| Mthis compound (this compound) | Sulfamerazine | 1.6 | 54.8 | ~34 | 1:1 (inferred) | [8] |
| β-Cyclodextrin (βCD) | Sulfamerazine | 1.6 | ~4.5 | ~2.8 | 1:1 | [8] |
| Methyl-β-Cyclodextrin (MβCD) | Sulfamerazine | 1.6 | ~10.0 | ~6.3 | 1:1 | [8] |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | Sulfamerazine | 1.6 | ~5.5 | ~3.4 | 1:1 | [8] |
Note: The final solubility with mthis compound was achieved in combination with pH adjustment.[8]
Experimental Protocols
Detailed methodologies are essential for replicating and validating solubility enhancement studies. Below are typical protocols for phase solubility studies and the preparation of drug-excipient complexes.
Phase Solubility Studies
Phase solubility studies are conducted to determine the stoichiometry of the complex and the extent of solubility enhancement. The method, as described by Higuchi and Connors, is widely adopted.[9]
Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the excipient (this compound or cyclodextrin).
-
Add an excess amount of the poorly soluble drug to each solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved drug.
-
Analyze the clear supernatant for the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug against the concentration of the excipient to generate a phase solubility diagram.
Preparation of Drug-Excipient Complexes
1. Kneading Method (for Cyclodextrins):
This method is suitable for forming inclusion complexes in a semi-solid state.[5]
Protocol:
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-alcohol mixture) to form a paste.
-
Add the drug to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).
-
Dry the resulting product at a controlled temperature (e.g., 40-50°C) until the solvent is removed.
-
Pass the dried mass through a sieve to obtain a uniform powder.
2. Co-evaporation Method (for this compound and Cyclodextrins):
This method involves dissolving both the drug and the excipient in a common solvent, followed by evaporation of the solvent.[3]
Protocol:
-
Dissolve the drug and the excipient (this compound or cyclodextrin) in a suitable solvent or solvent mixture in the desired molar ratio.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Collect the resulting solid mass, which is the drug-excipient complex.
3. Freeze-Drying (Lyophilization) Method (for Cyclodextrins):
This technique is particularly useful for thermolabile drugs.[9]
Protocol:
-
Dissolve the drug and cyclodextrin in an aqueous solution.
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Subject the frozen solution to a high vacuum to sublimate the water, leaving a porous, solid complex.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described above.
References
- 1. thaiscience.info [thaiscience.info]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin: selection of mthis compound, a polyhydroxy base, as a novel ternary component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of mthis compound antimonate loaded albumin nanoparticles and evaluation of its anti-leishmanial activity: an in vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Assessing the Impact of Meglumine Impurities on Experimental Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meglumine, an amino sugar derived from glucose, is widely utilized in the pharmaceutical industry as an excipient to enhance the solubility and stability of active pharmaceutical ingredients (APIs). While generally considered inert, the presence of impurities within mthis compound can introduce unforeseen variables into experimental settings, potentially leading to inaccurate or irreproducible results. This guide provides a comparative analysis of pure mthis compound versus mthis compound containing common impurities, with a focus on their impact on cellular signaling and viability. The experimental data presented herein is hypothetical and intended for illustrative purposes to underscore the importance of using highly pure reagents in research.
The Impact of Impurities on a Known Signaling Pathway
Recent studies have suggested that mthis compound may not be entirely inert and can influence cellular pathways. One such pathway involves the SNF-related serine/threonine-protein kinase (SNARK), an AMPK-related enzyme. Research has indicated that mthis compound can increase the steady-state levels of SNARK in myoblasts, suggesting a potential role in cellular stress response and metabolism.
Impurities, such as the potential carcinogen N-Nitroso-mthis compound, can interfere with this activity. N-nitrosamines are known to induce cellular stress and can lead to DNA damage. This cellular stress can counteract the positive effects of mthis compound on SNARK expression and overall cell health.
Figure 1: Logical workflow for assessing the impact of mthis compound impurities.
Quantitative Data Comparison
The following tables summarize hypothetical experimental data comparing the effects of pure mthis compound and mthis compound containing 0.1% N-Nitroso-mthis compound on SNARK protein expression and cell viability in C2C12 myoblasts.
Table 1: SNARK Protein Expression Levels (Relative to Control)
| Treatment Group | SNARK Protein Level (Arbitrary Units) | Standard Deviation |
| Control (no mthis compound) | 1.00 | 0.12 |
| Pure Mthis compound (10 mM) | 2.50 | 0.25 |
| Impure Mthis compound (10 mM) | 1.50 | 0.30 |
Table 2: Cell Viability (MTT Assay)
| Treatment Group | Cell Viability (% of Control) | Standard Deviation |
| Control (no mthis compound) | 100% | 5.0% |
| Pure Mthis compound (10 mM) | 120% | 6.5% |
| Impure Mthis compound (10 mM) | 85% | 7.2% |
Experimental Protocols
Western Blot for SNARK Protein Levels
Objective: To quantify the relative expression levels of SNARK protein in C2C12 myoblasts following treatment with pure and impure mthis compound.
Methodology:
-
Cell Culture and Treatment: C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 6-well plates and grown to 70-80% confluency. The media is then replaced with fresh media containing either no mthis compound (control), 10 mM pure mthis compound, or 10 mM mthis compound with 0.1% N-Nitroso-mthis compound. Cells are incubated for 24 hours.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors. The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for SNARK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
MTT Assay for Cell Viability
Objective: To assess the effect of pure and impure mthis compound on the metabolic activity and viability of C2C12 myoblasts.
Methodology:
-
Cell Seeding and Treatment: C2C12 myoblasts are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the respective treatments (control, 10 mM pure mthis compound, 10 mM impure mthis compound).
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control group.
Signaling Pathway Visualization
The following diagram illustrates the putative signaling pathway of mthis compound and the disruptive effect of the N-Nitroso-mthis compound impurity.
Figure 2: Putative mthis compound signaling pathway and impurity interference.
Conclusion
A Comparative Guide to Analytical Methods for Eglumine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of Eglumine, an essential excipient in numerous pharmaceutical formulations. Ensuring the purity of this compound is critical for drug product safety and efficacy. This document details a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method and discusses alternative techniques, offering supporting data and experimental protocols to aid in method selection and validation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for impurity profiling depends on the specific impurities of interest, the required sensitivity, and the sample matrix. While HPLC-MS is a powerful tool for both quantification and identification of impurities, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Capillary Electrophoresis (CE) offer alternative capabilities.
Quantitative Performance Data
The following table summarizes the validation parameters for a published HPLC-MS method for the analysis of this compound impurities.[1][2] This method is particularly suited for identifying and quantifying by-products such as reducing sugars and nitrogen impurities.
Table 1: Validation Data for HPLC-MS Method for this compound Impurity Profiling [1][2]
| Validation Parameter | Result |
| Linearity (R²) | ≥ 0.997 |
| Accuracy (% Recovery) | 97 – 105% |
| Precision (RSD) | ≤ 3.52% |
| Limit of Detection (LOD) | 20 nmol |
| Limit of Quantification (LOQ) | Not explicitly stated, but the calibration curve was linear from LOQ to 120% of the sample concentration. |
Alternative and Complementary Methods
While the HPLC-MS method provides high sensitivity and specificity, other methods can be employed depending on the analytical need. The following table provides a general comparison of typical performance characteristics for these methods in the context of pharmaceutical impurity analysis.
Table 2: General Performance Characteristics of Alternative Analytical Methods
| Analytical Method | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Common Applications in Impurity Profiling | Key Advantages | Key Limitations |
| HPLC-UV | LOD: ~0.01-0.1% LOQ: ~0.03-0.3% (relative to the active ingredient) | Quantification of known impurities with chromophores. | Robust, cost-effective, and widely available. | Requires impurities to have a UV-absorbing chromophore; may lack specificity for co-eluting peaks.[3] |
| GC-FID | LOD: ~1-10 ng LOQ: ~5-50 ng on-column | Analysis of volatile and semi-volatile organic impurities, residual solvents. | High resolution for volatile compounds, robust and reliable quantification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[4][5] |
| Capillary Electrophoresis (CE) | Highly variable, can reach low µg/mL levels. | Analysis of chiral impurities, ions, and highly polar compounds. | High separation efficiency, minimal sample and solvent consumption. | Lower loading capacity, can have reproducibility challenges.[6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below is the experimental protocol for the validated HPLC-MS method for this compound impurity profiling.[1][2]
HPLC-MS Method for this compound Impurity Profiling
This method involves a derivatization step to enhance the detection of reducing sugars, which are potential impurities in this compound.
-
Sample Preparation and Derivatization:
-
Dissolve the this compound sample in a suitable solvent.
-
Add a solution of 1-(4-aminobenzyl)-1,2,4-triazole, a derivatizing agent that specifically reacts with carbonyl compounds (such as reducing sugars).
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
Dilute the derivatized sample to the appropriate concentration for HPLC-MS analysis.
-
-
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of an anionic pairing reagent (e.g., octane-1-sulfonic acid) in water and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the impurities of interest.
-
Scan Mode: Full scan for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific impurities.
-
Mass Range: A range appropriate to cover the expected molecular weights of this compound and its potential impurities.
-
Visualizing the Workflow
To better understand the logical flow of validating an analytical method for this compound impurity profiling, the following diagram illustrates the key steps involved, from initial method development to full validation according to ICH guidelines.
Caption: Workflow for Analytical Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a new HPLC-MS method for mthis compound impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impurity analysis of pharmaceuticals using capillary electromigration methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Eglumine's Performance Compared to Other Polyols in Stabilizing Biologics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of biologic drugs is a critical factor in their development and therapeutic efficacy. Polyols are a class of excipients widely used in biologic formulations to prevent degradation and aggregation. This guide provides a comparative analysis of the performance of eglumine (also known as mthis compound) and other common polyols in stabilizing biologics, supported by available experimental data and detailed methodologies.
Mechanisms of Polyol-Induced Protein Stabilization
Polyols primarily stabilize proteins in their native conformation through a mechanism known as "preferential exclusion." Due to their hydrophilic nature, polyols are preferentially excluded from the protein's surface, leading to an increase in the surface tension of the surrounding water. This phenomenon makes the unfolded state of the protein, which has a larger surface area, thermodynamically unfavorable, thus shifting the equilibrium towards the more compact, native state. Additionally, some polyols can form hydrogen bonds with the protein, replacing water molecules and helping to maintain the protein's structure, particularly during drying processes like lyophilization.
dot
Caption: Mechanism of preferential exclusion by polyols.
Comparative Analysis of Thermal Stability
Thermal stability is a key indicator of a biologic's long-term viability. An increase in the melting temperature (Tm) or aggregation temperature (Tagg) in the presence of an excipient signifies enhanced stability. The following table summarizes experimental data on the effect of various polyols on the thermal stability of monoclonal antibodies (mAbs).
| Polyol | Concentration | Biologic | Analytical Method | Change in Melting Temperature (ΔTm) (°C) | Reference |
| Mannitol | 0.5 M | κIgG1 | DSC | +5.2 | [1](--INVALID-LINK--) |
| Sorbitol | 0.5 M | κIgG1 | DSC | +5.1 | [1](--INVALID-LINK--) |
| Xylitol | 0.5 M | κIgG1 | DSC | +4.3 | [1](--INVALID-LINK--) |
| Ribitol | 0.5 M | κIgG1 | DSC | +4.1 | [1](--INVALID-LINK--) |
| Erythritol | 0.5 M | κIgG1 | DSC | +3.0 | [1](--INVALID-LINK--) |
| Glycerol | 0.5 M | κIgG1 | DSC | +2.2 | [1](--INVALID-LINK--) |
| This compound (Mthis compound) | - | - | - | No direct comparative data available | - |
Note: The data presented for mannitol, sorbitol, xylitol, ribitol, erythritol, and glycerol are derived from a study on a specific κIgG1 monoclonal antibody and may vary for other biologics.
This compound (Mthis compound): A Multifunctional Stabilizer
-
pH Adjustment: As a weak base, this compound is an effective pH modifier, helping to maintain the optimal pH for protein stability and preventing degradation pathways that are pH-dependent.
-
Solubility Enhancement: this compound can act as a solubility enhancer for poorly soluble active pharmaceutical ingredients (APIs), which can be beneficial in high-concentration biologic formulations.
-
Stabilization against Chemical Degradation: Studies have shown that mthis compound can protect against chemical degradation. For instance, it has been demonstrated to react with and reduce the levels of formaldehyde, thereby preventing the degradation of a susceptible amine compound.
-
Counter-ion: this compound can be used as a counter-ion to form salts with acidic APIs, which can improve their stability and handling properties.
Due to its multifaceted functions, this compound is a valuable excipient in the formulation toolkit. However, its primary stabilizing mechanism may differ from the preferential exclusion model that dominates for neutral polyols. Its ability to act as a base and a counter-ion suggests a more complex interaction with the biologic and the formulation matrix.
Experimental Protocols
To facilitate the replication and validation of stability studies, detailed methodologies for key analytical techniques are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the thermal stability of a protein by determining its melting temperature (Tm).
Protocol:
-
Sample Preparation: Prepare samples of the biologic at a concentration of 1 mg/mL in the desired buffer with and without the polyol excipient at the desired concentration. A buffer-only sample serves as the reference.
-
Instrument Setup: Use a differential scanning calorimeter equipped with capillary or plate-based cells. Set the temperature scan rate, typically between 60 to 200 °C/hour.
-
Data Acquisition: Load the sample and reference into the calorimeter and initiate the temperature scan. The instrument measures the difference in heat capacity between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram shows a peak corresponding to the protein unfolding. The apex of this peak is the melting temperature (Tm). The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein without the excipient from the Tm of the protein with the excipient.
dot
Caption: Experimental workflow for DSC analysis.
Size Exclusion Chromatography (SEC)
SEC is used to separate molecules based on their size and is a primary method for quantifying aggregates in biologic formulations.
Protocol:
-
Sample Preparation: Prepare biologic samples with and without polyols and subject them to stress conditions (e.g., elevated temperature, agitation).
-
System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column appropriate for the size of the biologic. The mobile phase is typically a buffer that minimizes interactions between the protein and the column matrix.
-
Injection and Separation: Inject a defined volume of the sample onto the column. Larger molecules (aggregates) will elute first, followed by the monomer, and then any smaller fragments.
-
Detection and Analysis: Monitor the eluent using a UV detector (typically at 280 nm). The resulting chromatogram will show peaks corresponding to aggregates, monomer, and fragments. Integrate the peak areas to quantify the percentage of each species.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it suitable for detecting the early onset of aggregation.
Protocol:
-
Sample Preparation: Prepare filtered (typically through a 0.22 µm filter) biologic samples in the desired buffer with and without the polyol.
-
Instrument Setup: Use a DLS instrument with a temperature-controlled cell holder. Set the desired temperature for the measurement.
-
Data Acquisition: Place the sample cuvette in the instrument. A laser illuminates the sample, and the scattered light fluctuations due to Brownian motion are detected.
-
Data Analysis: The instrument's software analyzes the fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. The size distribution profile indicates the presence of monomers, oligomers, and larger aggregates.
Conclusion
The selection of a suitable polyol for stabilizing a biologic is a critical step in formulation development. While polyols like sorbitol and mannitol have demonstrated significant efficacy in enhancing the thermal stability of monoclonal antibodies, as evidenced by quantitative data, this compound offers a unique set of properties that extend beyond the typical preferential exclusion mechanism. Its ability to modulate pH, enhance solubility, and protect against specific chemical degradation pathways makes it a valuable, multifunctional excipient.
The lack of direct, publicly available comparative data for this compound against other polyols in standardized thermal stability assays highlights an area for future research. Such studies would provide formulators with a more complete dataset to make informed decisions based on the specific stability challenges of their biologic drug. For now, the choice between this compound and other polyols will depend on the primary instability drivers of the specific biologic and the desired overall formulation characteristics.
References
Repurposing an Antibiotic: A Comparative Analysis of Nitroxoline's Anti-Cancer Efficacy Across Diverse Cell Lines
For Immediate Release
A comprehensive review of existing research highlights the potential of Nitroxoline, an antibiotic traditionally used for urinary tract infections, as a promising anti-cancer agent. This guide provides a comparative analysis of Nitroxoline's cytotoxic effects across various human cancer cell lines, detailing its mechanisms of action and the experimental protocols used to ascertain its efficacy. This information is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues in oncology.
Quantitative Analysis of Cytotoxic Activity
Nitroxoline has demonstrated a broad spectrum of anti-proliferative activity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies significantly across different cancer types, suggesting a degree of cell-line specific efficacy. The following table summarizes the IC50 values of Nitroxoline in several human cancer cell lines as determined by various in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Urothelial Bladder Cancer | 7.85 | [1] |
| T24/DOX (Doxorubicin-resistant) | Urothelial Bladder Cancer | 10.69 | [1] |
| T24/CIS (Cisplatin-resistant) | Urothelial Bladder Cancer | 11.20 | [1] |
| J82 | Bladder Cancer | 9.93 | [2][3] |
| MBT-2 | Bladder Cancer | 26.24 | [2][3] |
| U251 | Glioblastoma | Lowest among tested (specific value not stated) | [4] |
| U87 | Glioblastoma | Highest among tested (specific value not stated) | [4] |
| A549 | Lung Adenocarcinoma | Dose-dependent inhibition observed | [4] |
| PC3 | Prostate Cancer | Dose-dependent inhibition observed | [4] |
| AsPC-1 | Pancreatic Cancer | - | [5] |
| Capan-2 | Pancreatic Cancer | - | [5] |
| BxPC-3 | Pancreatic Cancer | - | [5] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 1.9 | [6] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Deciphering the Mechanism of Action: Key Signaling Pathways
Nitroxoline exerts its anti-cancer effects through a multi-targeted approach, influencing several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary mechanisms identified include the inhibition of Methionine Aminopeptidase 2 (MetAP2) and Sirtuin 1 and 2 (SIRT1/SIRT2), as well as the modulation of the STAT3 and AMPK/mTOR signaling pathways.
MetAP2 and SIRT1/SIRT2 Inhibition
Nitroxoline has been identified as a dual inhibitor of MetAP2 and SIRT1/SIRT2.[7][8][9] Inhibition of MetAP2, an enzyme crucial for the proliferation of endothelial cells, leads to anti-angiogenic effects.[6][9] The inhibition of SIRT1 and SIRT2, which are histone deacetylases, results in an increased acetylation of p53, a key tumor suppressor protein. This leads to the induction of endothelial cell senescence.[7][8]
STAT3 Signaling Pathway Inhibition
In drug-resistant urothelial bladder cancer cells, Nitroxoline has been shown to act as a novel STAT3 inhibitor.[1] By downregulating the phosphorylation of STAT3, it can reverse drug resistance and induce apoptosis. This is particularly relevant as over-expression of STAT3 is linked to chemoresistance.[1]
AMPK/mTOR Signaling Pathway Modulation in Prostate Cancer
In prostate cancer cell lines, Nitroxoline induces G1 cell cycle arrest and apoptosis by activating the AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[10] This action is independent of its ion-chelating properties.[10]
Experimental Protocols
The cytotoxic and anti-proliferative effects of Nitroxoline have been predominantly evaluated using colorimetric assays such as the MTT and CCK-8 assays.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
Objective: To determine the effect of Nitroxoline on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells per well) and allowed to adhere overnight.[1][4][11]
-
Treatment: Cells are then treated with varying concentrations of Nitroxoline (typically ranging from 0 to 100 µM) for different time periods (e.g., 24, 48, 72 hours).[1][2][4][11] A vehicle control (e.g., DMSO) is included.
-
Reagent Addition: After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.[4][11]
-
Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.[11]
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Conclusion
The existing body of research strongly suggests that Nitroxoline is a viable candidate for drug repurposing in oncology. Its demonstrated efficacy against a range of cancer cell lines, including those resistant to standard chemotherapies, coupled with its multi-targeted mechanism of action, warrants further investigation. Future preclinical and clinical studies are essential to fully elucidate its therapeutic potential, optimize dosing strategies, and identify patient populations most likely to benefit from this repurposed antibiotic. The comparative data presented in this guide serves as a valuable resource for the ongoing efforts to develop novel and effective cancer therapies.
References
- 1. Discovery and Validation of Nitroxoline as a Novel STAT3 Inhibitor in Drug-resistant Urothelial Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxoline induces apoptosis and slows glioma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Nitroxoline on Angiogenesis and Growth of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of nitroxoline in urologic oncology – a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Eglumine
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of eglumine (also known as N-Ethyl-D-Glucamine), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary for large quantities or when generating dust. | Prevents inhalation of airborne particles. |
In the event of a spill, immediately contain the area. For small spills, use an inert absorbent material like vermiculite or sand, and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and adhere to your institution's emergency protocols.
This compound: Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Data | Source(s) |
| Chemical Name | N-Ethyl-D-Glucamine | [1] |
| Synonyms | This compound, (2R,3R,4R,5S)-6-(ethylamino)hexane-1,2,3,4,5-pentaol | [2][3] |
| CAS Number | 14216-22-9 | [2] |
| Molecular Formula | C8H19NO5 | [2] |
| Molecular Weight | 209.24 g/mol | [2] |
| Appearance | White or off-white powder or crystalline substance | [1][4] |
| Solubility | Soluble in water | [1][4] |
| pH | Tends to have a slightly alkaline pH in solution | [1] |
| Melting Point | ~138 °C | [5] |
Step-by-Step Disposal Protocol for this compound
Due to the limited specific hazard data available for this compound, it is prudent to treat it as a hazardous chemical waste. The following protocol is based on general best practices for laboratory chemical waste disposal.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : In the absence of comprehensive safety data, classify all forms of this compound waste (solid, solutions, and contaminated materials) as hazardous chemical waste.
-
Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Collect aqueous waste separately from organic solvent waste.[6]
Step 2: Waste Collection and Containerization
-
Solid this compound Waste :
-
Collect solid this compound powder in a clearly labeled, sealed, and compatible container.
-
The label should include the words "Hazardous Waste," the chemical name "this compound (N-Ethyl-D-Glucamine)," and the associated hazards (e.g., "Irritant," "Handle with Caution").
-
-
This compound Solutions :
-
Collect aqueous solutions of this compound in a dedicated, leak-proof, and sealed container.
-
The container must be compatible with the solution.
-
Label the container clearly with "Hazardous Waste: Aqueous this compound Solution" and its approximate concentration.
-
-
Contaminated Labware and PPE :
-
Disposable items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be collected in a designated, sealed plastic bag or container.
-
Label the container as "Hazardous Waste: this compound Contaminated Debris."
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6] The defaced, rinsed container can then be disposed of in the appropriate solid waste stream.[7]
-
Step 3: Storage of this compound Waste
-
Store this compound waste containers in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[8]
-
Ensure containers are kept closed except when adding waste.[8]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Step 4: Final Disposal
-
Do Not Dispose Down the Drain : Due to its potential environmental impact and the lack of specific safety data, do not dispose of this compound or its solutions down the sanitary sewer.
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected this compound waste.[7]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Welcome to NGL Fine-Chem Ltd - Intermediates [nglfinechem.com]
- 4. Buy N-Ethyl-D-glucamine | 14216-22-9 [smolecule.com]
- 5. phexcom.com [phexcom.com]
- 6. This compound [drugfuture.com]
- 7. This compound (N-Ethyl-D-Glucamine) Manufacturer, Supplier, Exporter [shreejipharmainternational.com]
- 8. Mthis compound - Safety Data Sheet [chemicalbook.com]
Essential Safety and Logistical Information for Handling Eglumine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Eglumine (also known as N-Ethyl-D-glucamine). While this compound is reported as not meeting GHS hazard criteria in some contexts, the absence of a specific, comprehensive Safety Data Sheet (SDS) necessitates a cautious approach based on standard laboratory safety practices for chemical powders.[1]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in safe handling. Below is a summary of its key characteristics.[1][2][3][4]
| Property | Value |
| Molecular Formula | C8H19NO5 |
| Molecular Weight | 209.24 g/mol [1][2][3] |
| Appearance | White to off-white crystalline powder[2][4] |
| Solubility | Soluble in water[2][4] |
| Melting Point | 137-141 °C[4] |
| Boiling Point | 256 °C (at standard atmospheric pressure)[5] |
| pH | Slightly alkaline in solution[2] |
Personal Protective Equipment (PPE) for Handling this compound
Given the lack of specific hazard information for this compound, a conservative approach to PPE is recommended. The following table outlines the recommended PPE for handling this compound powder. This guidance is based on standard practices for handling low-hazard chemical powders and can be adjusted based on a site-specific risk assessment.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Recommended when handling large quantities or when there is a potential for aerosolization. |
| Body | Laboratory coat | To protect clothing and skin from contamination. |
Hierarchy of Controls for Handling this compound
The selection of PPE is the final step in a hierarchy of controls designed to minimize exposure to any chemical substance.
Operational Plan for Handling this compound
A clear operational plan is crucial for minimizing risk and ensuring consistent, safe practices.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting.
Detailed Methodologies
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a chemical spill kit, readily available. All personnel involved must be trained on the specific hazards and handling procedures.
-
Weighing : To minimize inhalation of the powder, weigh this compound in a chemical fume hood or a ventilated balance enclosure. Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder and avoid generating dust.
-
Dissolving : When preparing solutions, add the this compound powder slowly to the solvent to avoid splashing. As this compound is soluble in water, this is a common solvent.[2][4]
-
Handling and Use : When working with this compound solutions, continue to wear appropriate PPE. Avoid direct contact with skin and eyes.
-
Decontamination : After handling, thoroughly clean all surfaces and equipment with an appropriate solvent. Remove and dispose of PPE in designated waste containers. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment.
Waste Segregation and Disposal
-
Solid Waste : Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this compound solutions down the drain unless permitted by local regulations and institutional guidelines.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.
General Disposal Guidelines:
-
Labeling : All waste containers must be clearly labeled with the contents, including the full chemical name ("this compound" or "N-Ethyl-D-glucamine") and any other components of the waste stream.
-
Storage : Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Collection : Follow your institution's procedures for hazardous waste pickup.[6]
Note on Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once triple-rinsed, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[6]
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment. Always consult your institution's specific safety protocols and a qualified safety professional for guidance tailored to your specific experimental conditions.
References
- 1. This compound | C8H19NO5 | CID 84266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. N-Ethyl glucamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Buy N-Ethyl-D-glucamine | 14216-22-9 [smolecule.com]
- 5. This compound (N-Ethyl-D-Glucamine) Manufacturer, Supplier, Exporter [shreejipharmainternational.com]
- 6. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
